6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Description
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Properties
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-58-8 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computational predictions with established experimental protocols for analogous compounds, offering a robust framework for its synthesis, characterization, and evaluation.
Introduction: The Significance of the Pyridine N-Oxide Moiety
Pyridine N-oxides are a fascinating class of compounds that have garnered considerable attention in pharmaceutical and materials science.[1][2][3] The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic and steric properties. This modification can lead to enhanced aqueous solubility, modulated pharmacokinetic profiles, and unique reactivity, making it a valuable strategic tool in drug design.[3] The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a foundational scaffold in the synthesis of various biologically active molecules.[4][5] Its N-oxide derivative is therefore a compound of significant interest for exploring new chemical space and developing novel therapeutic agents.
Synthesis and Structural Elucidation
The targeted synthesis of this compound can be achieved through the direct oxidation of its parent pyridine, 6,7-Dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-Cyclopentenopyridine). Established methods for the N-oxidation of pyridines include the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[6][7]
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Successful synthesis would be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the molecular structure and purity.
Physicochemical Properties: A Blend of Computational and Experimental Approaches
The following sections detail the key physicochemical properties of this compound. Where experimental data is unavailable, computationally predicted values are provided, supplemented by detailed protocols for their experimental determination.
Molecular and Structural Data
A summary of the core molecular properties is presented in the table below. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem |
| Molecular Weight | 135.16 g/mol | PubChem |
| Exact Mass | 135.068413911 Da | PubChem |
| IUPAC Name | 1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | PubChem |
| CAS Number | 90685-58-8 | PubChem |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. The N-oxide moiety is expected to increase the aqueous solubility compared to the parent pyridine.
Experimental Protocol for Aqueous Solubility Determination:
A reliable method for determining aqueous solubility is the shake-flask method.[8]
Caption: Experimental workflow for determining aqueous solubility.
For non-aqueous solubility, a similar protocol can be followed using various organic solvents relevant to pharmaceutical processing (e.g., ethanol, DMSO, dichloromethane). A qualitative assessment involves observing the dissolution of a small amount of the compound in the solvent.[9][10]
Acidity/Basicity (pKa)
The pKa of the conjugate acid of the N-oxide is a key determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Pyridine N-oxides are generally weak bases.[11]
Predicted pKa: While a specific predicted value for this molecule is not available, the pKa of pyridine N-oxide itself is around 0.79.[12] The fused cyclopentane ring is not expected to dramatically alter this value.
Experimental Protocol for pKa Determination:
Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination. NMR spectroscopy can also be employed.[13]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall drug-like properties.
Predicted LogP (XLogP3): 0.5 (Computationally derived from PubChem)
Experimental Protocol for LogP Determination:
The shake-flask method is the gold standard for LogP determination.[8][14] HPLC-based methods can also provide a rapid estimation.[14][15][16]
Caption: Experimental workflow for LogP determination.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Predicted Values: Specific predicted values for melting and boiling points are not available. For context, the parent compound, pyridine N-oxide, has a melting point of 62-66°C and a boiling point of approximately 270°C.[7]
Experimental Protocol for Melting Point Determination:
The melting point of a solid can be determined using a capillary melting point apparatus.[17][18][19][20]
Caption: Workflow for melting point determination.
Boiling Point Determination: If the compound is a liquid at room temperature or can be safely heated to its boiling point without decomposition, standard distillation or micro boiling point methods can be used.[18][19]
Stability
N-oxide compounds can exhibit instability under certain conditions, which is a critical consideration during synthesis, purification, storage, and formulation.[21]
Potential Stability Issues:
-
Thermal Decomposition: N-oxides can be prone to decomposition at elevated temperatures.[21]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[22]
-
Reduction: The N-oxide moiety can be reduced back to the parent pyridine in the presence of reducing agents or certain biological systems.[23]
-
pH-Dependent Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation, especially if other susceptible functional groups are present.[22]
Recommendations for Handling and Storage:
-
Store in a cool, dark, and dry place.
-
Use amber vials to protect from light.
-
Avoid exposure to high temperatures and strong reducing agents.
-
For long-term storage of solutions, consider freezing at -20°C or -80°C.[23]
Experimental Protocol for Stability Assessment:
A forced degradation study is essential to understand the stability profile of the compound.
Caption: Workflow for a forced degradation study.
Potential Biological Significance
While direct biological activity data for this compound is not currently available, the broader class of cyclopenta[b]pyridine derivatives has shown promise in various therapeutic areas. For instance, related analogs have been investigated as sigma-1 receptor antagonists for the treatment of pain and have shown potential as anticancer agents.[24][25] The introduction of the N-oxide functionality could modulate the activity, selectivity, and pharmacokinetic properties of these parent scaffolds, making this compound a compelling candidate for further biological evaluation.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, addressing the current lack of direct experimental data by integrating computational predictions with established experimental methodologies. The provided protocols offer a clear roadmap for the synthesis, characterization, and evaluation of this promising compound. Further experimental investigation is warranted to validate the predicted properties and to fully explore the biological potential of this intriguing heterocyclic N-oxide.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Determination of the Melting and Boiling Points of Compounds. YouTube. (2014, October 6).
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- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). (n.d.).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).
- Measuring the Melting Point. Westlab Canada. (2023, May 8).
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- Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. ResearchGate. (2025, August 6).
- A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. (n.d.).
- Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. (2016, April 15).
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- Solubility of Organic Compounds. (2023, August 31).
- BA Method Development: Polar Compounds. BioPharma Services. (n.d.).
- Physicochemical Properties of Complexes of Zinc Iodide with Pyridine N-Oxides. (2025, August 10).
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (2022, July 8).
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- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. (n.d.).
- Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide. Benchchem. (n.d.).
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- A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals. Benchchem. (n.d.).
- Molecular structure of pyridine‐N‐oxide. The Journal of Chemical Physics - AIP Publishing. (1974, August 15).
- Búcsi, A., Karlovská, J., & Uhríková, D. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti.
- Recent trends in the chemistry of pyridine N-oxides. arkat usa. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. (n.d.).
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6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Significance of Pyridine N-Oxides
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention due to their unique electronic properties and versatile reactivity. The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the molecule's characteristics. This modification enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. Furthermore, the N-oxide functional group can act as a hydrogen bond acceptor and a directing group in chemical reactions, expanding its synthetic utility. In the context of drug development, N-oxidation is a recognized metabolic pathway that can influence the pharmacokinetic and pharmacodynamic profiles of pyridine-containing drugs.
This compound, the subject of this guide, is a bicyclic N-oxide with a fused cyclopentane ring. This structural motif is found in various biologically active molecules, and the N-oxide derivative represents a key intermediate for further chemical exploration. This guide will detail a reliable synthetic route to this compound and provide a thorough analysis of its characterization.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine, followed by its selective N-oxidation.
Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridine
A robust method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine involves the reaction of 2-methylpyridine with formaldehyde and an amine to form a Mannich base, which is then subjected to a cyclization reaction. A more direct and often higher-yielding approach is the condensation of cyclopentanone with β-aminocrotononitrile, followed by cyclization and aromatization. A well-established method is the gas-phase catalytic cyclization of 2-(4-cyanobutyl)pyridine, although this may not be suitable for all laboratory settings. For the purposes of this guide, we will focus on a laboratory-scale synthesis from readily available starting materials.
A common and accessible method involves the condensation of cyclopentanone with an appropriate three-carbon synthon to construct the pyridine ring.
Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
-
Reaction Setup: A solution of cyclopentanone (1.0 eq) and 1,3-bis(dimethylamino)trimethinium perchlorate (1.0 eq) in acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 6,7-Dihydro-5H-cyclopenta[b]pyridine.
N-Oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine
The N-oxidation of the pyridine nitrogen is a critical step to yield the final product. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask. The flask is cooled in an ice bath.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) is added portion-wise to the cooled solution under stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: The reaction progress is monitored by TLC by observing the consumption of the starting material. The reaction is typically complete within a few hours.
-
Workup and Purification: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid and remove the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a stable solid.
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The introduction of the N-oxide functionality leads to a significant downfield shift of the protons on the pyridine ring, particularly the α-protons, due to the deshielding effect of the N-O bond. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the cyclopentane ring. Similar to the proton NMR, the carbons of the pyridine ring, especially the α-carbons, will experience a downfield shift upon N-oxidation.
Predicted NMR Data
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine-α | ~8.0-8.3 (d) | ~140-145 |
| Pyridine-β | ~7.0-7.3 (t) | ~125-130 |
| Pyridine-γ | ~7.2-7.5 (d) | ~120-125 |
| Cyclopentane-CH₂ | ~2.8-3.1 (m) | ~30-35 |
| Cyclopentane-CH₂ | ~2.0-2.3 (m) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the N-O bond. A strong characteristic absorption band for the N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations for the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₈H₉NO), the expected molecular ion peak [M]⁺ would be at m/z = 135.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. A characteristic fragmentation pattern for pyridine N-oxides is the loss of the oxygen atom, leading to a significant peak at [M-16]⁺.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
Part 3: Reactivity and Potential Applications
This compound is a versatile intermediate for the synthesis of more complex molecules. The N-oxide group can be readily transformed into other functional groups. For instance, it can be deoxygenated to regenerate the parent pyridine, or it can direct the functionalization of the pyridine ring.
The unique electronic nature of the pyridine N-oxide moiety makes it a valuable component in the design of new therapeutic agents. The N-oxide group can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which can have a profound impact on its biological activity and pharmacokinetic profile. Furthermore, pyridine N-oxides have been investigated for their potential as anticancer, antibacterial, and antifungal agents. The fused cyclopentane ring in this compound provides a rigid scaffold that can be further elaborated to explore new chemical space in drug discovery programs.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The unique structural and electronic features of this molecule make it a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The insights provided herein are intended to empower researchers to confidently synthesize and characterize this compound, paving the way for future discoveries.
References
An In-Depth Technical Guide to the Spectral Data of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices, the principles of data interpretation for this specific molecular scaffold, and detailed protocols for data acquisition. The aim is to provide a robust, self-validating resource that combines theoretical principles with practical, field-proven insights.
Introduction: The Significance of this compound
This compound, also known as 2,3-cyclopentenopyridine N-oxide, is a fused heterocyclic N-oxide. The pyridine N-oxide moiety is a versatile functional group in organic synthesis and drug design, known to modulate the electronic properties of the parent pyridine ring, enhance solubility, and participate in a variety of chemical transformations. The fusion of a cyclopentane ring introduces conformational constraints and additional sites for functionalization, making this scaffold an attractive building block for novel therapeutic agents and functional materials.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide the foundational data for these assessments. This guide will systematically dissect the spectral signature of this compound, providing a detailed roadmap for its characterization.
Synthesis of this compound
The synthesis of the title compound is a critical prerequisite for its spectral analysis. A reliable method for its preparation involves the oxidation of the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine.
Synthetic Protocol: Oxidation of 6,7-dihydro-5H-cyclopenta[b]pyridine
A common and effective method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
-
Dissolution: Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution. The stoichiometry is typically 1.1 to 1.5 equivalents of m-CPBA per equivalent of the pyridine substrate to ensure complete conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product is generally more polar than the starting material and will exhibit a lower Rf value.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or CHCl₃.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Caption: Synthetic workflow for the N-oxidation of 6,7-dihydro-5H-cyclopenta[b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.11 | d | 3.8 | 1H | H-α (to N-oxide) |
| 7.15 | dd | 23.3, 5.8 | 2H | H-β, H-γ (aromatic) |
| 3.22 | s | - | 2H | CH₂ (cyclopentyl) |
| 3.04 | t | 7.0 | 2H | CH₂ (cyclopentyl) |
| 2.11-2.35 | m | - | 2H | CH₂ (cyclopentyl) |
Data obtained in CDCl₃ at 400 MHz.[1]
Interpretation:
-
Aromatic Region: The downfield shift of the proton at 8.11 ppm is characteristic of a proton alpha to the N-oxide group, which is deshielded due to the electron-withdrawing nature of the N-O bond. The complex multiplet at 7.15 ppm corresponds to the other two aromatic protons.
-
Aliphatic Region: The three distinct signals in the aliphatic region correspond to the three methylene groups of the cyclopentane ring. The chemical shifts and multiplicities are consistent with a fused ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 153.08 | C-α (to N-oxide) |
| 142.22 | C-ipso |
| 137.18 | C-ipso |
| 123.80 | C-γ |
| 122.75 | C-β |
| 31.49 | CH₂ (cyclopentyl) |
| 29.45 | CH₂ (cyclopentyl) |
| 21.94 | CH₂ (cyclopentyl) |
Data obtained in CDCl₃ at 101 MHz.[1]
Interpretation:
-
Aromatic Region: The carbon alpha to the N-oxide at 153.08 ppm is significantly deshielded. The other aromatic carbons appear in the expected region of 120-145 ppm.
-
Aliphatic Region: The three signals in the upfield region correspond to the three methylene carbons of the cyclopentane ring.
NMR Data Acquisition Protocol
Caption: Standard workflow for ¹H and ¹³C NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Interpretation |
| GC-MS (EI) | 135.0 | [M]⁺ |
| 118.0 | [M-OH]⁺ | |
| 104.0 | ||
| 91.0 | ||
| 77.0 |
Data obtained via Gas Chromatography-Mass Spectrometry.[1]
Interpretation:
The molecular ion peak at m/z 135.0 corresponds to the molecular weight of the compound (C₈H₉NO). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would correspond to a peak at m/z 119. However, the provided data shows a prominent fragment at m/z 118, suggesting the loss of a hydroxyl radical, which can occur through rearrangement.
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2960-2850 | Aliphatic C-H stretch | Medium-Strong |
| ~1620-1580 | C=C/C=N ring stretching | Strong |
| ~1250-1200 | N-O stretch | Strong |
| ~850-750 | C-H out-of-plane bending | Strong |
Interpretation:
The most diagnostic peak in the IR spectrum of a pyridine N-oxide is the strong N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region. The exact position is sensitive to the electronic nature of the substituents on the pyridine ring. The aromatic and aliphatic C-H stretching and bending vibrations are also expected in their characteristic regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similar to the IR data, a specific experimental UV-Vis spectrum for this compound is not prominently published. However, the electronic transitions can be inferred from the parent pyridine N-oxide system.
Interpretation:
Pyridine N-oxides typically exhibit a strong π-π* transition. For pyridine N-oxide itself, this band appears around 280 nm in aprotic solvents. The fusion of the cyclopentane ring is expected to cause a slight bathochromic (red) shift in this absorption maximum due to the extension of the conjugated system. Therefore, an absorption maximum in the range of 285-300 nm would be anticipated for this compound in a non-polar solvent.
Conclusion
This technical guide has provided a detailed analysis of the available and predicted spectral data for this compound. The ¹H NMR, ¹³C NMR, and mass spectrometry data provide a definitive structural confirmation of the molecule. While experimental IR and UV-Vis spectra are not currently available, predictive analysis based on well-established principles for pyridine N-oxides offers valuable insight into the expected spectral features. The protocols and interpretive guidance presented herein serve as a comprehensive resource for researchers working with this and related heterocyclic N-oxides, facilitating accurate characterization and furthering its potential applications in science and industry.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. Green Chemistry, 17(4), 2369–2375. [Link]
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biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide derivatives
An In-depth Technical Guide to the Biological Activity and Applications of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Abstract
The 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold represents a class of bicyclic heterocyclic compounds with significant, albeit specialized, applications in medicinal chemistry and materials science. While research into the specific pharmacological activities of its 1-oxide derivatives is still emerging, the broader class of compounds based on this core structure has demonstrated notable utility. This guide provides a comprehensive technical overview of the synthesis, established applications, and biological context of these derivatives. We will delve into their critical role as intermediates in the synthesis of fourth-generation antibiotics and explore their proven efficacy as corrosion inhibitors. By synthesizing data from synthetic chemistry, electrochemistry, and pharmacology, this document serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this chemical scaffold.
Part 1: The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Structural and Scientific Overview
Core Structure and Chemical Properties
The foundational molecule, 6,7-Dihydro-5H-cyclopenta[b]pyridine, features a pyridine ring fused with a cyclopentane ring.[1][2] Its N-oxide derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, incorporates an oxygen atom bonded to the pyridine nitrogen, which significantly alters the electronic properties, polarity, and potential metabolic fate of the molecule.[3][4]
Table 1: Physicochemical Properties of the Parent Scaffold and its 1-Oxide Derivative
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridine | This compound |
| Molecular Formula | C₈H₉N[2] | C₈H₉NO[3] |
| Molecular Weight | 119.16 g/mol [2] | 135.16 g/mol [3] |
| Appearance | White to off-white crystalline powder[2] | Data not widely available |
| Solubility | Soluble in ethanol, DMSO; slightly soluble in water[2] | Data not widely available |
| CAS Number | 533-37-9[2] | 90685-58-8[3] |
The rigid, bicyclic nature of this scaffold provides a stable platform for chemical modification, making it an attractive building block in synthesis.[2] The introduction of the N-oxide functionality is a common strategy in drug design to modulate solubility, alter metabolic pathways, and in some cases, directly contribute to biological activity.
Rationale for Scientific Interest
The scientific interest in this scaffold is primarily driven by two distinct fields:
-
Pharmaceutical Synthesis: Derivatives of this core, particularly 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, are vital intermediates in the creation of complex antibiotics.[5] The scaffold serves as a bioisostere or a key structural component for molecules designed to interact with specific biological targets. The broader family of pyridine-based compounds is known to possess a wide range of biological activities, including antimicrobial and antiviral properties.[6][7]
-
Materials Science and Industrial Chemistry: Highly functionalized derivatives have been synthesized and proven to be exceptionally effective as corrosion inhibitors for steel in acidic environments.[8][9][10] This application leverages the molecule's ability to adsorb onto metal surfaces and form a protective barrier.
Part 2: Synthesis of Key Derivatives
The utility of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold is underpinned by robust synthetic routes that allow for the creation of diverse derivatives.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
A direct and efficient method for producing the ketone analogue involves the manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine ring.[11] This approach is valued for its high yield and excellent chemoselectivity.[11]
Experimental Protocol: Manganese-Catalyzed Oxidation
-
Catalyst and Oxidant Preparation: The reaction utilizes Manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH, typically 65% in H₂O) as the oxidant. The choice of Mn(OTf)₂ is crucial for its ability to facilitate the oxidation of the benzylic-like C-H bonds adjacent to the pyridine nitrogen.
-
Reaction Setup: The 2,3-cyclopentenopyridine analogue (substrate) is dissolved in water. This is a key advantage, aligning with green chemistry principles by avoiding organic solvents.[11]
-
Catalytic Reaction: A catalytic amount of Mn(OTf)₂ is added to the aqueous solution, followed by the dropwise addition of t-BuOOH.
-
Reaction Conditions: The reaction is typically stirred at room temperature (25 °C) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[12]
-
Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., CH₂Cl₂). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[12]
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[12]
Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This derivative is a critical intermediate for the fourth-generation antibiotic, Cefpirome.[5] Its synthesis is achieved through a multi-step process involving a Vilsmeier cyclization.[5]
Experimental Protocol: Vilsmeier Cyclization Route
-
Nucleophilic Addition: Cyclopentanone is reacted with benzylamine at an elevated temperature (117-121 °C) to form the intermediate N-cyclopentylidene(phenyl)methanamine.[5]
-
Acetylation: The intermediate is then acetylated using acetic anhydride at a controlled temperature (20-25 °C) over several hours to yield N-benzyl-N-cyclopentenylacetamide.[5]
-
Vilsmeier Cyclization: The acetylated compound is treated with phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction. This step induces cyclization and chlorination. The reaction is refluxed for an extended period (e.g., 15 hours).[5]
-
Hydrolysis and Isolation: The reaction is carefully quenched by hydrolysis at a controlled temperature (40-45 °C). The target compound, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, is then isolated and purified. The overall yield for this three-step process is reported to be around 45.9%.[5]
Synthesis of Corrosion-Inhibiting Carbonitrile Derivatives
These highly functionalized derivatives are synthesized via a cyclocondensation reaction.[8][10]
Experimental Protocol: Cyclocondensation Reaction
-
Reactant Mixture: A mixture of a 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and a sodium alkoxide (e.g., sodium ethoxide) is prepared in an appropriate alcohol solvent (e.g., ethanol).[8]
-
Reaction Conditions: The mixture is refluxed at approximately 80 °C for 1-2 hours.[8][9] The sodium alkoxide acts as both a reagent and a catalyst for the condensation.[8][10]
-
Product Isolation: The reaction yields highly pure compounds that often precipitate out of the solution upon cooling. Purification is straightforward, typically requiring only filtration and recrystallization, avoiding the need for chromatographic techniques.[9]
Caption: Key synthetic pathways to functionalized 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives.
Part 3: Biological and Industrial Applications
Role as a Key Pharmaceutical Intermediate: The Cefpirome Case Study
The most significant biological relevance of this scaffold comes from its use as a building block for the antibiotic Cefpirome.[5]
-
Cefpirome: A fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against strains that are often resistant to third-generation cephalosporins.[5]
-
Mechanism of Action: Like other β-lactam antibiotics, Cefpirome inhibits the synthesis of the bacterial cell wall. It does this by acylating transpeptidases (also known as penicillin-binding proteins or PBPs), enzymes essential for cross-linking the peptidoglycan chains that form the cell wall. This inhibition leads to cell lysis and bacterial death. The 2,3-cyclopenteno-1-pyridinium methyl group, derived from the scaffold, is a key part of the C-3 side chain which influences the drug's antibacterial spectrum and stability against β-lactamase enzymes.[5]
Caption: Logical flow from chemical intermediate to therapeutic effect for Cefpirome.
Application in Corrosion Inhibition
Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been demonstrated to be highly effective corrosion inhibitors for carbon steel in acidic media (e.g., 1 M H₂SO₄).[8][9][10]
-
Mechanism of Action: The protective effect is achieved through the adsorption of the inhibitor molecules onto the surface of the carbon steel. This process involves both physical adsorption (physisorption) and chemical bond formation (chemisorption), creating a barrier film that isolates the metal from the corrosive medium.[8][9] The efficiency of this inhibition is strongly correlated with the molecular structure of the derivative.[8][10]
Table 2: Corrosion Inhibition Efficiency of Carbonitrile Derivatives (CAPDs)
| Inhibitor | Concentration (mM) | Protection Capability (%)[9] |
| CAPD-1 | 0.04 | 46.9 |
| 1.0 | 97.7 | |
| CAPD-2 | 0.04 | 43.6 |
| 1.0 | 94.4 | |
| CAPD-3 | 0.04 | 42.5 |
| 1.0 | 91.9 | |
| CAPD-4 | 0.04 | 40.4 |
| 1.0 | 90.5 |
Note: CAPD-1 is 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[9]
Experimental Protocol: Potentiodynamic Polarization (PDP) Measurement
This electrochemical technique is a standard method for evaluating the effectiveness of corrosion inhibitors.
-
Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (the carbon steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Test Solution: The cell is filled with the corrosive medium (e.g., 1 M H₂SO₄) both with and without the inhibitor at various concentrations.
-
Stabilization: The working electrode is immersed in the solution for a period (e.g., 30-60 minutes) to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log(current density) vs. potential) is analyzed. The corrosion current density (j_corr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic branches back to the corrosion potential (E_corr).
-
Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(j_corr_uninhibited - j_corr_inhibited) / j_corr_uninhibited] x 100 where j_corr_uninhibited and j_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Caption: Mechanism of action for cyclopenta[b]pyridine-based corrosion inhibitors.
Part 4: Future Directions and Unexplored Potential
While the applications described above are well-established, the full biological potential of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives, particularly the 1-oxides, remains largely unexplored.
-
Pharmacological Screening: The parent scaffold and its N-oxide derivatives should be subjected to broad pharmacological screening. Given that related pyridine compounds exhibit a range of activities, screening against panels of kinases, proteases, and microbial enzymes could uncover novel therapeutic leads. The structural rigidity of the scaffold makes it an excellent starting point for fragment-based drug discovery.[2]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is needed. Introducing various substituents on both the cyclopentane and pyridine rings and studying the corresponding changes in biological activity will be crucial for optimizing potential drug candidates. The N-oxide moiety itself is a key point for modulation, as it can influence hydrogen bonding, solubility, and metabolic stability.
-
Antimicrobial and Antiviral Potential: Building on the scaffold's connection to Cefpirome and the general activity of pyridine N-oxides[6], a focused investigation into its potential as a core for new antimicrobial or antiviral agents is warranted.
References
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (Reference is contextually related but not directly cited in the main text). [Link]
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (Supporting Information). [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC, National Institutes of Health. [Link]
-
6,7-Dihydro-5H-1-pyridin-5-one. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, Royal Society of Chemistry. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]
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Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. National Institutes of Health. [Link]
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Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. [Link]
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6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. (General chemical supplier information). [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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An In-depth Technical Guide to the Stability and Reactivity of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic Cefpirome, its N-oxide variant presents a unique and powerful platform for further functionalization.[1] This guide provides a comprehensive analysis of the stability and reactivity of this molecule, grounded in the fundamental principles of pyridine N-oxide chemistry. We will explore its electronic structure, stability under various conditions, and its diverse reactivity profile towards electrophilic, nucleophilic, and radical-mediated transformations. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable its effective utilization in research and drug development.
Introduction and Synthetic Strategy
The core structure of this compound consists of a pyridine N-oxide ring fused with a cyclopentane ring. The introduction of the N-oxide functionality dramatically alters the electronic properties of the parent pyridine ring, transforming it from an electron-deficient system into a versatile substrate for a wide range of chemical modifications.
The N-O moiety possesses a unique dipolar character that can act as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution, particularly at the C4 (para) and C2/C7a (ortho) positions.[2][3] Simultaneously, the oxygen atom can be leveraged as a leaving group after activation, facilitating nucleophilic substitutions. This dual reactivity makes pyridine N-oxides invaluable synthetic intermediates.
Synthesis
The target compound is typically synthesized via direct oxidation of the parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][4] The choice of oxidant and conditions allows for high chemoselectivity, preserving other functional groups within the molecule.
Caption: General workflow for utilizing the N-oxide for pyridine functionalization.
Physicochemical Properties and Stability
Understanding the stability of this compound is critical for its handling, storage, and application in multi-step syntheses. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from the well-studied parent compound, pyridine N-oxide.
| Property | Value (for Pyridine N-oxide) | Comments and Implications |
| Appearance | Colorless, hygroscopic solid | The fused cyclopentane ring is unlikely to alter the solid-state nature. Hygroscopicity necessitates storage in a dry, inert atmosphere.[5][6] |
| Melting Point | 62-67 °C | The fused ring system may increase the melting point slightly due to increased molecular weight and rigidity.[6] |
| Boiling Point | 270 °C | Indicates low volatility and significant thermal stability at moderate temperatures.[6] |
| Flash Point | 143 °C (closed cup) | Suggests it is not highly flammable but should be handled with care near ignition sources.[6] |
| Basicity (pKa) | 0.79 (for conjugate acid) | Significantly less basic than the parent pyridine (pKa ≈ 5.2), meaning the nitrogen lone pair is not readily available for protonation.[5] |
| Solubility | Soluble in water and polar organic solvents | The polar N-O bond enhances solubility in polar media.[6] |
Thermal Stability
Pyridine N-oxides are generally stable under standard laboratory conditions. However, at elevated temperatures, they can undergo decomposition, typically yielding nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The formation of stable complexes with transition metals can also influence their thermal decomposition pathways.[7] For synthetic applications, reactions are typically conducted well below the decomposition temperature.
Photochemical Stability
This is a critical area of reactivity. Pyridine N-oxides are photochemically active and can undergo complex rearrangements upon irradiation.[8] A common pathway involves the formation of a transient oxaziridine intermediate, which can subsequently rearrange to 1,2-oxazepine derivatives or other products.[9][10] This photoreactivity is solvent-dependent and can be exploited for novel synthetic transformations but also implies that reactions involving the N-oxide should be protected from light to avoid unwanted side products.[8] The deactivation of the S1 excited state is driven by an out-of-plane rotation of the N-O oxygen atom, leading to significant weakening of the N-O bond.[8][9]
Chemical Reactivity: A Dual-Nature Reagent
The reactivity of this compound is governed by the electronic nature of the N-oxide group, which imparts a dual character to the aromatic ring.
Caption: Key resonance structures of the pyridine N-oxide ring.
Causality of Reactivity:
-
Resonance Forms B and C: The oxygen atom donates electron density into the ring, creating a high electron density (negative charge) at the ortho (C2/C7a) and para (C4) positions. This makes these positions highly susceptible to attack by electrophiles .[2]
-
Resonance Form A: The formal positive charge on the nitrogen atom withdraws electron density from the ring via an inductive effect, making the ortho and para positions electron-deficient. This renders them susceptible to attack by nucleophiles , especially after the oxygen atom is activated by an electrophile (e.g., proton or acyl group).[11]
Electrophilic Aromatic Substitution (EAS)
Unlike pyridine, which undergoes EAS under harsh conditions, the N-oxide is highly activated and reacts readily. Substitution occurs preferentially at the 4-position.
-
Nitration: A classic example is the nitration with fuming nitric acid and sulfuric acid, which cleanly yields the 4-nitro derivative.[2] This provides a direct route to a key building block that is otherwise difficult to access.
-
Halogenation: While direct halogenation is possible, reactions with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are more common for introducing chlorine atoms (see Nucleophilic Substitution).
Nucleophilic Substitution
Nucleophilic attack requires prior activation of the oxygen atom to turn it into a good leaving group. This is a powerful strategy for introducing a variety of functional groups.
-
Chlorination with POCl₃: Reaction with phosphorus oxychloride is a cornerstone of pyridine N-oxide chemistry. It generates 2- and 4-chloropyridines.[5] The reaction proceeds via O-phosphorylation, followed by nucleophilic attack of chloride at the 2- or 4-position.
Caption: Simplified mechanism for chlorination of pyridine N-oxide with POCl₃.
-
Acylation and Reaction with Nucleophiles: Activation with acyl chlorides in the presence of a nucleophile (like a cyclic ether) can lead to regioselective disubstitution.[12]
Deoxygenation
The removal of the N-oxide oxygen is a crucial final step in many synthetic sequences. It restores the pyridine ring after the N-oxide has served its purpose as an activating and directing group. A variety of methods are available:
-
Metals: Zinc dust in acetic acid is a classic and effective method.[4][5]
-
Phosphorus Compounds: Reagents like PCl₃ or PPh₃ are commonly used.
-
Catalytic Hydrogenation: H₂ with a palladium catalyst (Pd/C) can also effect deoxygenation.
Radical and Photochemical Reactions
Recent research has unveiled that pyridine N-oxides can function as hydrogen atom transfer (HAT) reagents under photochemical conditions.[13][14] Upon irradiation, an electron-donor-acceptor (EDA) complex can form between the N-oxide and a protonated heteroarene, generating an N-oxyl radical cation. This reactive species can abstract a hydrogen atom from various substrates (alkanes, ethers), enabling C-H functionalization reactions.[13]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and include necessary characterization steps to validate the outcome of each transformation.
Protocol 1: Synthesis of this compound
Causality: This protocol uses m-CPBA, a mild and selective oxidant that readily converts the pyridine nitrogen to its N-oxide without over-oxidizing the aliphatic cyclopentane ring. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both starting material and reagent.
-
Setup: To a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add m-CPBA (77% purity, 1.2 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-oxide.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The N-O stretch can also be observed in the IR spectrum.
Protocol 2: 4-Nitration of this compound
Causality: The highly acidic medium (H₂SO₄) protonates the N-oxide oxygen, but the powerful nitrating agent (fuming HNO₃) can still effectively nitrate the activated 4-position. The extreme conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile.
-
Setup: In a flask cooled to 0 °C, slowly add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄).
-
Reagent Addition: While maintaining the temperature below 10 °C, add fuming nitric acid (HNO₃, 1.1 eq) dropwise.
-
Reaction: After the addition is complete, heat the mixture to 90 °C and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization & Extraction: Neutralize the solution with a saturated NaHCO₃ solution until basic, then extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Validation: Confirm the regiochemistry of nitration using NMR spectroscopy (¹H, ¹³C, and potentially NOE experiments) and mass spectrometry.
Conclusion and Future Outlook
This compound is more than just a stable derivative; it is a synthetically enabling intermediate. Its predictable stability and well-defined, dual-mode reactivity provide chemists with a powerful tool to functionalize the pyridine core in ways that are difficult to achieve with the parent heterocycle. By leveraging the N-oxide as a temporary activating and directing group, researchers can efficiently access a diverse array of substituted cyclopentapyridines, which are valuable scaffolds in drug discovery and materials science. As new methodologies, particularly in photochemistry and C-H activation, continue to emerge, the utility of this versatile building block is poised to expand even further.
References
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Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 21, 2026, from [Link]
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Movassaghi, M., & Hill, M. D. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3636–3639. [Link]
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Taborda-Martínez, M. E., et al. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 29(1), 245. [Link]
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Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]
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Chemistry Wheel. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]
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Taborda-Martínez, M. E., et al. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. ResearchGate. [Link]
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Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
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Brown, D. H., et al. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 100-104. [Link]
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Roeterdink, F. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. Wageningen University. [Link]
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Wang, D., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 46-49. [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24391–24407. [Link]
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El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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Liebman, J. F., & Montero-Cabrera, L. A. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 26(16), 4991. [Link]
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Piechota, M., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]
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An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine N-oxides have emerged as a versatile class of molecules, not only as key synthetic intermediates but also as bioactive compounds in their own right. The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties, reactivity, and physicochemical characteristics. This modification can lead to enhanced solubility, modulated basicity, and unique reactivity patterns, making pyridine N-oxides valuable tools for the synthesis of complex molecular architectures.
This guide focuses on a specific, yet significant, member of this class: 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide (also known as 2,3-Cyclopentenopyridine N-oxide). While the initial discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its importance is underscored by its relationship to the parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine. This parent compound is a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. This connection places this compound and its derivatives in a strategically important position for the development of novel pharmaceuticals.
This document provides a comprehensive overview of the synthesis, properties, and known applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind its synthesis, provide a detailed experimental protocol, and explore its chemical behavior, offering a consolidated resource for those working with this versatile intermediate.
Physicochemical Properties
This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | PubChem[1] |
| CAS Number | 90685-58-8 | PubChem[1] |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | |
| Synonyms | 2,3-Cyclopentenopyridine N-oxide, 6,7-Dihydro-5H-1-pyrindine N-oxide | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of its parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-cyclopentenopyridine). The choice of oxidizing agent is critical to favor N-oxidation over other potential reactions, such as oxidation of the cyclopentane ring.
Mechanistic Considerations and Rationale for Experimental Choices
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to electrophilic attack. N-oxidation is a classic example of such a reaction, where an oxygen atom is transferred from an oxidizing agent to the nitrogen.
Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (AcOOH). These reagents are favored due to their ability to deliver an electrophilic oxygen atom under relatively mild conditions. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the terminal oxygen of the peroxy acid, followed by the departure of the corresponding carboxylic acid.
A 2015 study published in Green Chemistry explored the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. While their primary goal was the synthesis of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, they observed that the choice of oxidant significantly influenced the product distribution. When using oxidants like tert-butyl hydroperoxide (t-BuOOH) in the presence of a manganese catalyst, oxidation of the CH₂ group adjacent to the pyridine ring was favored. However, when peroxy acids such as AcOOH or m-CPBA were used in conjunction with the manganese catalyst, the formation of 2,3-cyclopentenopyridine N-oxide was noted.[2] This highlights the chemoselectivity of peroxy acids for N-oxidation in this system.
The following diagram illustrates the general principle of pyridine N-oxidation.
Caption: General mechanism of pyridine N-oxidation using a peroxy acid.
Detailed Experimental Protocol
The following protocol is adapted from the supplementary information of the work by Ren et al. (2015) for the synthesis of 2,3-Cyclopentenopyridine N-oxide.[2]
Materials:
-
2,3-Cyclopentenopyridine (6,7-Dihydro-5H-cyclopenta[b]pyridine)
-
Peracetic acid (CH₃COOOH, typically 30% in H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-cyclopentenopyridine (e.g., 42 mmol) in dichloromethane (100 mL). Cool the solution to 0-5 °C using an ice bath.
-
Addition of Oxidant: Slowly add peracetic acid (e.g., 126 mmol, 30% in H₂O) to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: After 48 hours, add 100 mL of deionized water to the reaction mixture.
-
Workup - Neutralization: Slowly and carefully add anhydrous potassium carbonate to the biphasic mixture with vigorous stirring until the cessation of gas evolution (CO₂). This step neutralizes the excess peracetic acid and the acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be further purified by flash column chromatography on silica gel or by recrystallization.
The following workflow diagram summarizes the synthesis process.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary utility of this compound in the current literature is as a synthetic intermediate. The N-oxide functionality activates the pyridine ring for further transformations.
Reaction with Phosphoryl Chloride (POCl₃)
A notable reaction of pyridine N-oxides is their conversion to chloropyridines upon treatment with phosphoryl chloride (POCl₃). This reaction is a valuable method for introducing a chlorine atom, a versatile handle for subsequent cross-coupling reactions, at the 2- or 4-position of the pyridine ring.
In the case of this compound, it serves as a precursor for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.[3] This transformation is significant as it provides a route to functionalize the pyridine ring at the 4-position.
The reaction proceeds by the initial attack of the N-oxide oxygen onto the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. A chloride ion then attacks the 4-position of the pyridine ring in an SNAr-type mechanism, leading to the chlorinated product and the release of a phosphate byproduct.
Caption: Conversion of the N-oxide to the 4-chloro derivative.
Potential Applications in Drug Discovery
While specific biological activities for this compound have not been reported, its structural features and the general properties of pyridine N-oxides suggest potential avenues for exploration in drug discovery:
-
Scaffold for Library Synthesis: As a functionalized building block, it can be used to generate libraries of novel compounds for biological screening. The N-oxide group itself can be retained, or it can be used as a handle for further diversification, as demonstrated by the chlorination reaction.
-
Modulation of Pharmacokinetic Properties: The N-oxide group is known to increase the polarity and aqueous solubility of parent molecules. This property can be exploited to improve the drug-like characteristics of lead compounds.
-
Bioisosteric Replacement: In some contexts, the pyridine N-oxide moiety can act as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to improved target binding or a modified metabolic profile.
Conclusion
This compound represents a valuable and versatile chemical entity. While its own history of discovery is not prominently documented, its role as a synthetic intermediate is clear, particularly in the context of functionalizing the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold—a key component in the synthesis of the antibiotic cefpirome. The straightforward synthesis of the N-oxide via direct oxidation of the parent pyridine, coupled with its reactivity towards reagents like phosphoryl chloride, makes it a powerful tool for medicinal chemists.
This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, grounding the discussion in the fundamental principles of pyridine N-oxide chemistry. By understanding the causality behind the experimental choices and the potential for this molecule in further synthetic transformations, researchers and drug development professionals are better equipped to leverage its utility in the creation of novel and complex molecular structures.
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The Ascendant Role of Pyridine N-Oxides in Modern Research: A Technical Guide to Unleashing Their Potential
Abstract
Pyridine N-oxides, once relegated to the role of mere synthetic intermediates, are experiencing a renaissance in chemical research. Their unique electronic properties, stemming from the polarized N-O bond, impart a remarkable versatility that is being harnessed across a spectrum of scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of novel pyridine N-oxides. We will delve into the core principles governing their reactivity and explore their transformative impact on medicinal chemistry, catalysis, and materials science. This guide eschews a rigid template, instead opting for a narrative that elucidates the causal relationships behind experimental choices, empowering readers to not only apply these methodologies but also to innovate upon them.
The Foundation: Understanding the Pyridine N-Oxide Scaffold
The journey into the advanced applications of pyridine N-oxides begins with a firm grasp of their fundamental characteristics. The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic landscape of the molecule, bestowing upon it a unique combination of properties.
Physicochemical Properties: A Duality of Character
The N-oxide moiety introduces a significant dipole moment and enhances the polarity of the pyridine ring.[1] This seemingly simple modification has profound consequences for the molecule's reactivity, making it more susceptible to both nucleophilic and electrophilic attack, typically at the 2- and 4-positions.[2] Furthermore, the N-oxide group can increase the aqueous solubility of the parent pyridine, a highly desirable trait in the realm of drug development.[3]
| Property | Pyridine | Pyridine N-oxide | 4-Nitropyridine N-oxide | 4-Methoxypyridine N-oxide |
| pKa of Conjugate Acid | 5.25 | 0.8 | -1.7 | 2.04 |
| Dipole Moment (D) | 2.03 | 4.37 | - | - |
| Melting Point (°C) | -42 | 62-67 | 159-161 | 55-58 |
| Boiling Point (°C) | 115 | 270 | - | - |
| This table summarizes key physicochemical properties of pyridine and selected pyridine N-oxide derivatives, highlighting the significant impact of N-oxidation.[1][2][4][5] |
Synthesis of Pyridine N-Oxides: A Practical Protocol
The accessibility of pyridine N-oxides is a key driver of their widespread adoption. The most common synthetic route involves the direct oxidation of the corresponding pyridine. While various oxidizing agents can be employed, a robust and scalable method utilizes m-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of a Substituted Pyridine N-Oxide [6]
-
Dissolution: In a round-bottom flask, dissolve the starting substituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of pyridine N-oxides.
Medicinal Chemistry: Engineering Bioactivity
The unique properties of the pyridine N-oxide scaffold have made it a privileged motif in drug discovery. Its ability to modulate physicochemical properties and engage in specific biological interactions has led to the development of numerous therapeutic agents.[2]
Enhancing Drug-Like Properties: The Cocrystal Approach
A significant challenge in drug development is overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Pyridine N-oxides have emerged as excellent coformers for generating pharmaceutical cocrystals, which can dramatically improve the solubility and bioavailability of drugs.[7] The N-oxide oxygen acts as a potent hydrogen bond acceptor, forming robust supramolecular synthons with various functional groups present in API molecules.[8]
Experimental Protocol: Cocrystal Screening with Pyridine N-Oxides [9]
-
Solvent Selection: Screen various solvents to determine the solubility of both the API and the pyridine N-oxide coformer.
-
Solution-Based Crystallization: Prepare saturated solutions of the API and the coformer in a suitable solvent. Mix the solutions in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1). Allow the solvent to evaporate slowly at room temperature.
-
Grinding: Alternatively, mix solid API and coformer in a mortar and pestle and grind for a set period. A small amount of a suitable solvent can be added to facilitate the process (liquid-assisted grinding).
-
Characterization: Analyze the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase.
Caption: Workflow for pyridine N-oxide based cocrystal screening.
Quantitative Structure-Activity Relationship (QSAR) in Pyridine N-Oxide Drug Design
QSAR studies are pivotal in modern drug discovery, enabling the prediction of biological activity based on the chemical structure of a compound.[10] For pyridine N-oxide derivatives, QSAR models can correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric factors) with their therapeutic efficacy, guiding the rational design of more potent and selective drug candidates.[11] While specific QSAR data is highly dependent on the biological target, the general principles provide a powerful framework for lead optimization.[12][13]
Catalysis: A New Frontier of Reactivity
The catalytic applications of pyridine N-oxides are rapidly expanding, driven by their ability to act as both ligands for metal catalysts and as organocatalysts in their own right.
Photocatalysis: Harnessing Light for C-H Functionalization
A groundbreaking application of pyridine N-oxides is their use as hydrogen atom transfer (HAT) agents in photocatalysis.[14] Upon single-electron oxidation by a photoredox catalyst, pyridine N-oxides form highly reactive N-oxy radicals. These radicals are capable of abstracting hydrogen atoms from otherwise unreactive C-H bonds, opening up new avenues for selective functionalization.[15]
Experimental Protocol: Photocatalytic C-H Alkylation [14]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the C-H substrate (e.g., cyclohexane), the radical acceptor (e.g., an electron-deficient olefin), the photoredox catalyst (e.g., an acridinium salt), and the pyridine N-oxide HAT catalyst in a suitable solvent.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Caption: Mechanism of photocatalytic C-H functionalization using pyridine N-oxides.
Asymmetric Catalysis: Sculpting Chirality
Chiral pyridine N-oxides have emerged as powerful organocatalysts and ligands in asymmetric synthesis.[16] Their ability to create a chiral environment around a reactive center allows for the stereoselective formation of a desired enantiomer.[17] They have found particular utility in reactions such as the asymmetric allylation of aldehydes and the ring-opening of meso-epoxides.[18]
Experimental Protocol: Asymmetric Henry Reaction [19]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, stir a solution of a suitable metal precursor (e.g., Ni(OAc)₂·4H₂O) and a chiral aminophenol sulfonamide ligand in a solvent like THF at 35 °C for 1 hour.
-
Addition of Reactants: Add the 2-acylpyridine N-oxide and a base to the catalyst solution.
-
Reaction Initiation: Cool the mixture to 0 °C and add nitromethane.
-
Reaction and Purification: Stir the reaction at 0 °C until completion, as monitored by TLC. Purify the product by column chromatography on silica gel to obtain the optically active β-nitro alcohol.
Materials Science: Building with Molecular Precision
The coordinating ability of the N-oxide oxygen makes pyridine N-oxides valuable ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers.[20] These materials have potential applications in gas storage, separation, and catalysis. The structural diversity of pyridine N-oxides allows for the fine-tuning of the properties of the resulting materials.[21][22]
Conclusion and Future Outlook
The research applications of novel pyridine N-oxides are in a phase of rapid expansion. Their versatility as modulators of physicochemical properties, catalysts, and building blocks for advanced materials ensures their continued prominence in the chemical sciences. Future research will undoubtedly uncover new and exciting applications for this remarkable class of compounds, further solidifying their indispensable role in addressing contemporary scientific challenges.
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An In-depth Technical Guide to the Structure-Activity Relationship of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-Oxide Analogs
Executive Summary
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a compelling scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The introduction of an N-oxide moiety to this nucleus is a strategic modification aimed at modulating physicochemical properties and potentially uncovering novel pharmacological profiles. This technical guide provides a comprehensive exploration of the Structure-Activity Relationship (SAR) for analogs of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Due to the nascent stage of research on this specific N-oxide series, this guide establishes a robust SAR framework by drawing insightful analogies from closely related cyclopenta-fused pyridine derivatives. We will delve into synthetic strategies, analyze the impact of substitutions on biological activity, and propose future directions for the development of therapeutically relevant compounds based on this promising scaffold.
Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, with the pyridine ring being a particularly privileged structure.[1] Its presence in numerous FDA-approved drugs underscores its versatility in engaging with biological targets.[1] The fusion of a cyclopentane ring to the pyridine core, as seen in the 6,7-dihydro-5H-cyclopenta[b]pyridine system, introduces a degree of conformational constraint and three-dimensionality that can be exploited for enhanced binding affinity and selectivity.
The N-oxidation of the pyridine nitrogen is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties. This modification can lead to:
-
Increased aqueous solubility: The polar N-oxide group can improve the pharmacokinetic profile of a compound.
-
Altered electronic character: The N-oxide can influence the reactivity and metabolic stability of the pyridine ring.
-
Novel biological interactions: The N-oxide can act as a hydrogen bond acceptor and may interact differently with biological targets compared to the parent pyridine.
-
Prodrug potential: In hypoxic environments, such as those found in solid tumors, N-oxides can be bioreduced to the parent pyridine, offering a targeted drug delivery strategy.
This guide will illuminate the synthetic pathways to access these molecules and, through a detailed analysis of related compounds, build a predictive SAR model to guide the design of novel this compound analogs with therapeutic potential.
Synthetic Strategies
The synthesis of this compound analogs can be approached in a stepwise manner, beginning with the construction of the core heterocyclic system followed by N-oxidation.
Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core
Several methods have been reported for the synthesis of the underlying 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. One efficient approach involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, which has been utilized to produce 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[2][3] Another versatile method is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogs to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4][5]
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq).
-
Add Mn(OTf)₂ (0.005 eq) as the catalyst.
-
Add tert-Butyl hydroperoxide (t-BuOOH) (5.0 eq, 65% in H₂O) as the oxidant.
-
Add water as the solvent.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Oxidation
The final step to achieve the target scaffold is the N-oxidation of the pyridine nitrogen. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[5]
Protocol 2: N-Oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine [5]
-
Dissolve the substituted 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent, such as a solution of sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting N-oxide by chromatography or recrystallization.
Caption: Synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
In the absence of specific SAR data for this compound analogs, we will construct a predictive SAR model based on a detailed study of 5-aryl-cyclopenta[c]pyridine derivatives, which provides valuable insights into the effects of substitution on this class of compounds.[6] We will also incorporate general principles of pyridine SAR.[1]
SAR of 5-Aryl-cyclopenta[c]pyridine Derivatives: An Analogous System
A recent study on 5-aryl-cyclopenta[c]pyridine derivatives as potential antiviral, insecticidal, and fungicidal agents offers a wealth of SAR data.[6] Thirty novel analogs were synthesized and evaluated, providing a robust dataset for our analysis.
Key Findings:
-
Position 5 Substitution: The introduction of an aryl group at position 5 was a key modification. The nature of the substituents on this aryl ring significantly impacted biological activity.
-
Anti-TMV Activity:
-
Electron-donating groups on the C5-aryl ring, such as methoxy (-OCH₃), were favorable for anti-Tobacco Mosaic Virus (TMV) activity. The compound with a m-methoxyphenyl substitution showed the most potent anti-TMV activity.[6]
-
Electron-withdrawing groups, such as halogens, generally led to lower anti-TMV activity compared to the unsubstituted phenyl analog.
-
-
Fungicidal Activity:
-
Against Sclerotinia sclerotiorum, a 3,4,5-trifluorophenyl substitution at position 5 resulted in an outstanding inhibition ratio of 91.9%.[6] This suggests that for fungicidal activity, strong electron-withdrawing groups are highly beneficial.
-
Activity against Botrytis cinerea and Phytophthora infestans was also observed, with the 3,4,5-trifluorophenyl analog showing good broad-spectrum activity.[6]
-
-
Insecticidal Activity: Most of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives exhibited good larvicidal efficacy against Plutella xylostella.[6]
| Compound ID | C5-Aryl Substituent | Anti-TMV Inactivation (%) | S. sclerotiorum Inhibition (%) |
| 4a | Phenyl | 45.2 | 55.6 |
| 4g | 4-Methoxyphenyl | 50.1 | 60.2 |
| 4k | 3-Methoxyphenyl | 51.1 | 62.5 |
| 4i | 3,4,5-Trifluorophenyl | 42.8 | 91.9 |
Data extracted from Tan et al., J Agric Food Chem. 2025.[6]
Caption: Key SAR insights for the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold.
Postulated SAR for this compound Analogs
Based on the findings from analogous systems and general principles of medicinal chemistry, we can postulate the following SAR for the target N-oxide series:
-
The N-Oxide Moiety: The N-oxide is expected to increase the polarity and water solubility of the analogs. It may also serve as a key hydrogen bond acceptor in interactions with biological targets. In hypoxic conditions, it could be reduced to the parent pyridine, suggesting a potential for hypoxia-activated prodrugs.
-
Substitutions on the Pyridine Ring:
-
Positions 2 and 4: These positions are electronically activated by the N-oxide. Introduction of small electron-donating groups might enhance activity, while bulky groups could be detrimental due to steric hindrance.
-
Position 3: As seen in the cyclopenta[c]pyridine analogs, this position is amenable to substitution. Aryl or heteroaryl groups here could extend into new binding pockets.
-
-
Substitutions on the Cyclopentane Ring:
-
Position 5: This position is likely to be a critical determinant of activity and selectivity. Based on the analog data, aryl substitutions are a promising starting point. The electronic nature of substituents on this aryl ring will likely dictate the type of biological activity observed (e.g., electron-donating for antiviral, electron-withdrawing for fungicidal).
-
Position 7: This position could be explored for introducing further diversity and modulating pharmacokinetic properties.
-
Postulated Mechanism of Action
The diverse biological activities observed for cyclopenta-fused pyridines suggest that these compounds may interact with multiple biological targets. For the anti-TMV activity of 5-aryl-cyclopenta[c]pyridine derivatives, molecular docking studies suggest that these compounds bind to TMV receptor proteins, with the aryl group at position 5 enhancing this binding affinity.[6]
For other potential therapeutic areas, such as oncology, the mechanism could be more complex. The N-oxide functionality, in particular, opens up the possibility of a bioreductive activation mechanism, leading to the formation of reactive species that can induce cellular damage in hypoxic tumor environments.
Future Perspectives and Drug Development Opportunities
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for drug discovery. Future research in this area should focus on:
-
Systematic SAR Studies: A library of analogs with diverse substitutions at all positions of the pyridine and cyclopentane rings should be synthesized and screened against a panel of biological targets, including cancer cell lines, viruses, fungi, and bacteria.
-
Physicochemical and Pharmacokinetic Profiling: The synthesized compounds should be evaluated for their solubility, metabolic stability, and other ADME properties to guide the selection of candidates for in vivo studies.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their biological targets and pathways.
-
Exploitation of the N-Oxide Moiety: The potential of these compounds as hypoxia-activated prodrugs for cancer therapy should be investigated.
By systematically applying the principles of medicinal chemistry and leveraging the foundational SAR insights presented in this guide, the this compound scaffold can be developed into a new class of therapeutic agents.
References
-
El-Mekabaty, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]
-
El-Mekabaty, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
- Ren, L., et al. (2015). Supporting Information for: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. University of Science and Technology of China.
-
Fisher Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Retrieved from [Link]
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López-López, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Manganese-Catalyzed Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a robust two-step process. The initial step involves the efficient manganese-catalyzed aerobic oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The subsequent step details the selective N-oxidation of the pyridine ring using meta-chloroperoxybenzoic acid (m-CPBA). This guide offers in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to ensure successful synthesis and high yields.
Introduction: The Significance of Fused Pyridine N-Oxides
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a key structural motif in a variety of biologically active compounds, including antipsychotic agents.[1] The introduction of an N-oxide functionality can significantly modulate the physicochemical and pharmacological properties of a molecule. Pyridine N-oxides often exhibit enhanced solubility, altered metabolic profiles, and unique reactivity, making them valuable targets in drug discovery and development.[2] This application note details a practical and efficient synthetic route to this compound, leveraging a sustainable manganese-catalyzed C-H activation followed by a classic N-oxidation.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a sequential two-step process, starting from the commercially available 2,3-cyclopentenopyridine.
Caption: Overall two-step synthetic workflow.
Step 1 employs an earth-abundant and inexpensive manganese catalyst for the selective oxidation of the methylene group adjacent to the pyridine ring. This transformation is a prime example of green chemistry, utilizing an environmentally benign oxidant in an aqueous medium.[1] Step 2 involves the selective oxidation of the pyridine nitrogen using a well-established peroxy acid oxidant.
Step 1: Manganese-Catalyzed C-H Oxidation
Mechanistic Overview
The direct oxidation of the CH₂ group adjacent to the pyridine ring presents a challenge due to the deactivating effect of the electronegative nitrogen atom.[1] However, a manganese(II) triflate catalyst in the presence of tert-butyl hydroperoxide (t-BuOOH) effectively facilitates this transformation. The proposed mechanism is believed to proceed through a radical pathway.
Sources
The Strategic Application of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide in Modern Medicinal Chemistry
Introduction: Unlocking New Chemical Space with a Versatile Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is paramount. The 6,7-Dihydro-5H-cyclopenta[b]pyridine ring system, a rigid bicyclic structure, has emerged as a valuable building block in the synthesis of bioactive molecules, notably as a precursor to kinase inhibitors and antiviral agents.[1] The introduction of an N-oxide functionality to this scaffold, yielding 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, presents medicinal chemists with a powerful tool to modulate a range of properties critical for therapeutic success. This guide provides an in-depth exploration of the strategic applications and detailed experimental protocols for leveraging this N-oxide in drug design and development.
The pyridine N-oxide moiety is far more than a simple synthetic intermediate; it is a versatile functional group that can profoundly influence a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility.[2][3][4] The highly polar N⁺-O⁻ dative bond alters the electronic nature of the pyridine ring, enhancing its π-donor character while also acting as a σ-acceptor.[2] This electronic perturbation not only modifies the reactivity of the ring system but also introduces a potent hydrogen bond acceptor, which can be pivotal for target engagement and improving aqueous solubility.[3][5]
This document will elucidate the multifaceted roles of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their research endeavors.
Part 1: Physicochemical and Pharmacokinetic Modulation
The transformation of the parent 6,7-Dihydro-5H-cyclopenta[b]pyridine to its N-oxide derivative can be a strategic maneuver to overcome common drug development hurdles such as poor solubility and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Improving Aqueous Solubility and Oral Bioavailability
A significant challenge in drug development is the insufficient aqueous solubility of lead compounds, which often translates to poor oral bioavailability. The N-oxide group, with its ability to act as a strong hydrogen bond acceptor, can significantly enhance a molecule's interaction with water, thereby increasing its solubility.[2][3] This has been successfully employed in the development of various therapeutics.
Application Note: For a series of kinase inhibitors based on the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold exhibiting poor solubility, the introduction of the N-oxide at a late stage of the synthesis can be a viable strategy to improve this parameter without drastically altering the core pharmacophore. The increased polarity imparted by the N-oxide can disrupt crystal lattice energies and favor solvation.
Modulating Membrane Permeability
While increased polarity generally leads to higher aqueous solubility, it can conversely reduce membrane permeability. The N-oxide group offers a nuanced approach to this balance. While it increases polarity, the overall charge of the molecule remains neutral at physiological pH, as the pKa of the conjugate acid of pyridine-N-oxide is typically around 0.8.[3][6] This allows for a fine-tuning of the hydrophilic-lipophilic balance, potentially improving the overall pharmacokinetic profile.
Part 2: Strategic Applications in Drug Design
The unique electronic and steric properties of the pyridine N-oxide moiety can be harnessed in several drug design strategies.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[7] The pyridine N-oxide can serve as a bioisostere for various groups, including the parent pyridine itself. This substitution can lead to improved potency, selectivity, or metabolic stability.[8][9] For instance, the N-oxide can mimic the hydrogen bonding pattern of a key interaction while altering the electronic distribution of the aromatic system, potentially leading to enhanced target binding.
Application Note: In a lead optimization campaign, if a pyridine nitrogen is identified as a key hydrogen bond acceptor but the overall scaffold suffers from metabolic instability (e.g., oxidation of the pyridine ring), substitution with the corresponding N-oxide can maintain the crucial interaction while potentially blocking the site of metabolism.
Prodrug Strategies for Targeted Delivery
Heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that is ingeniously exploited in the design of prodrugs.[2][3] This is particularly relevant for developing hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated in the low-oxygen environment of solid tumors.[2]
Application Note: A cytotoxic agent appended to the this compound scaffold could be designed as a HAP. In the hypoxic tumor microenvironment, reductase enzymes would cleave the N-O bond, releasing the active cytotoxic payload precisely at the site of action, thereby minimizing systemic toxicity.
Part 3: Synthetic Protocols and Experimental Workflows
The practical utility of this compound is contingent on robust and scalable synthetic methods.
Protocol 1: Synthesis of this compound
The oxidation of pyridines to their corresponding N-oxides is a well-established transformation. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure this compound.
Causality behind Experimental Choices:
-
The use of m-CPBA is favored due to its commercial availability and generally high yields in pyridine N-oxidation.[10]
-
The reaction is initiated at 0 °C to control the initial exotherm of the oxidation.
-
The workup with sodium thiosulfate and sodium bicarbonate is crucial for safety (quenching peroxide) and to facilitate purification by removing acidic byproducts.
Protocol 2: Functionalization of the Pyridine Ring
The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[2][6] This provides a gateway to a variety of functionalized derivatives.
Example: Chlorination at the 2-position
-
Treat this compound with phosphorus oxychloride (POCl₃).
-
The reaction typically proceeds at elevated temperatures.
-
Upon completion, the reaction is carefully quenched with ice water.
-
The product, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, can be isolated by extraction and purified by chromatography.
-
The N-oxide can be subsequently removed by deoxygenation with a reducing agent like zinc dust if the parent chlorinated pyridine is the desired product.[6]
Experimental Workflow Visualization:
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Part 4: Data Summary and Structure-Activity Relationships
While specific biological data for derivatives of this compound is not yet widely published, we can extrapolate potential structure-activity relationship (SAR) trends based on the known properties of pyridine N-oxides.
| Modification | Predicted Impact on Physicochemical Properties | Potential Biological Consequence |
| Introduction of N-oxide | Increased aqueous solubility, increased polarity, strong H-bond acceptor.[2][3] | Improved oral bioavailability, potential for new H-bonding interactions with target, altered metabolic profile. |
| Substitution at C2/C4 | Modulates lipophilicity and steric profile. | Can probe specific binding pockets of the target protein, potentially enhancing potency or selectivity. |
| Deoxygenation to parent pyridine | Reverts to the properties of the parent heterocycle. | Allows for the use of the N-oxide as an activating group for synthesis that is later removed. |
Logical Relationship Visualization:
Caption: Impact of N-oxidation on the properties of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for medicinal chemistry. Its utility extends far beyond that of a simple synthetic intermediate. As demonstrated, the strategic incorporation of the N-oxide functionality can be a powerful tool for enhancing the drug-like properties of the parent scaffold, enabling novel drug design strategies such as bioisosteric replacement and hypoxia-targeted prodrugs. The synthetic protocols provided herein offer a clear path for researchers to access this versatile compound and its derivatives. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the thoughtful application of well-established chemical principles to new scaffolds like this compound will be a key driver of innovation in drug discovery.
References
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- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
- Role of N-oxide group in pyridine derivatives - Benchchem.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications.
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing).
- Pyridine N-oxides as coformers in the development of drug cocrystals - RSC Publishing.
- A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals - Benchchem.
- 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
- Pyridine-N-oxide - Wikipedia.
- A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchGate.
- The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate.
- 6,7-Dihydro-5H-Cyclopenta[b]Pyridine - MySkinRecipes.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC - NIH.
- Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals - The Royal Society of Chemistry.
- Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
- 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and Their Derivatives as Novel Corticotropin-Releasing Factor 1 Receptor Antagonists - PubMed.
- Recent trends in the chemistry of pyridine N-oxides - arkat usa.
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Application Note: 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical targets in drug discovery, particularly for oncology and inflammatory diseases. The development of selective and potent kinase inhibitors often relies on versatile chemical scaffolds that can be readily diversified. This application note details the strategic use of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide as a key precursor for generating libraries of potential kinase inhibitors. The N-oxide functionality serves as a powerful activating group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. We provide detailed, field-tested protocols for the synthesis of the N-oxide precursor, its subsequent derivatization into a C2-amino-substituted inhibitor scaffold, and the downstream evaluation of the final compound's activity through robust in vitro and cell-based kinase assays.
The Strategic Advantage of the N-Oxide Moiety
In modern medicinal chemistry, heterocyclic N-oxides are increasingly recognized not just as metabolites, but as strategic intermediates for synthesis.[1] The N-oxide group in a pyridine ring profoundly alters its electronic properties. The oxygen atom is a strong π-donor, which increases electron density at the C2 and C6 positions, making them susceptible to electrophilic attack. Simultaneously, the positively charged nitrogen atom is a powerful σ-acceptor, which renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. This dual nature makes pyridine N-oxides exceptionally versatile.
For the synthesis of kinase inhibitors, the activation of the C2 position for nucleophilic aromatic substitution (SNAr) is particularly advantageous. Many potent kinase inhibitors utilize an aminopyridine scaffold to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][3] Using this compound allows for the direct and often regioselective introduction of various amine nucleophiles at the C2 position, a transformation that is difficult to achieve with the parent pyridine. Furthermore, the N-oxide can be retained in the final molecule, where it may form beneficial hydrogen bonds within the active site, or it can be readily removed via deoxygenation if the parent pyridine scaffold is desired.[1]
Synthesis of the Precursor: this compound
This protocol describes the oxidation of the commercially available 6,7-dihydro-5H-cyclopenta[b]pyridine to its corresponding N-oxide. The procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidant for this transformation.[4][5]
Protocol 2.1: N-Oxidation
Materials:
-
6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 533-37-9)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Petroleum Ether) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Oxidant Addition: Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent potential side reactions or safety hazards associated with peroxy acids.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 10% Methanol in DCM. The product spot should be more polar (lower Rf) than the starting material.
-
Workup: Upon completion, cool the reaction mixture again in an ice bath. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. Causality Note: The bicarbonate wash removes the m-chlorobenzoic acid byproduct, while the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Derivatization: Synthesis of a C2-Amino Kinase Inhibitor Scaffold
This protocol details the nucleophilic substitution of the N-oxide precursor with a model amine, aniline, to generate a 2-amino-substituted scaffold. This type of reaction is foundational for building a diverse library of inhibitors.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (from Protocol 2.1)
-
Aniline (or other desired amine)
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA) as an activator
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Activation: In a flame-dried, inert-atmosphere flask, dissolve the N-oxide precursor (1.0 eq) in anhydrous ACN. Cool the solution to 0 °C. Add the activator (e.g., POCl₃, 1.1 eq) dropwise. A transient intermediate, often colored, will form. Stir for 20 minutes at 0 °C. Causality Note: The activator reacts with the N-oxide oxygen, forming a highly reactive intermediate with an excellent leaving group, which dramatically accelerates the subsequent nucleophilic attack at the C2 position.
-
Nucleophile Addition: In a separate flask, dissolve the amine (e.g., aniline, 1.5 eq) and the base (e.g., TEA, 2.5 eq) in anhydrous ACN. Add this solution dropwise to the activated N-oxide mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with EtOAc (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired C2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
Workflow Visualization
Caption: Inhibition of the TYK2 pathway by the synthesized compound.
Conclusion
This compound is a highly valuable and versatile precursor for the rapid synthesis of kinase inhibitor libraries. The N-oxide moiety effectively activates the pyridine ring for C2-functionalization, a key step in creating scaffolds that can potently interact with the kinase hinge region. The protocols provided herein offer a robust and reproducible workflow, from precursor synthesis to biological evaluation, enabling researchers to accelerate the discovery and optimization of novel kinase inhibitors for therapeutic development.
References
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Protocols.io. (2023). In vitro kinase assay. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Supporting Information. Synthesis of 6,7-Dihydro-5H-cyclopentabpyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]
-
Bio-protocol. (n.d.). In vitro NLK Kinase Assay. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Bio-protocol. (n.d.). In vitro kinase assay. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Al-Tel, T. H. (2010). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]
-
Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]
-
ResearchGate. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
- Generic Company Website. 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
-
Royal Society of Chemistry. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]
-
ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
PubMed. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
-
MySkinRecipes. (n.d.). 6,7-Dihydro-5H-Cyclopenta[b]Pyridine. [Link]
-
PubMed Central. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
PubMed Central. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]
-
PubMed Central. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
-
PubMed. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. [Link]
-
ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]
-
PubMed. (n.d.). A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway. [Link]
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Application Notes & Protocols: N-Oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction
Pyridine N-oxides are a pivotal class of heterocyclic compounds with broad utility in organic synthesis and medicinal chemistry. The introduction of an N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system into one with enhanced electron density, particularly at the C2 and C4 positions.[1][2] This modification not only facilitates a range of substitution reactions but also serves as a key pharmacophore in numerous therapeutic agents, where it can improve solubility, modulate metabolic stability, and act as a hydrogen bond acceptor.[2]
This document provides a comprehensive guide to the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine, a key structural motif in various biologically active molecules. We will explore the underlying chemical principles, present detailed, field-proven protocols using different oxidizing agents, and offer insights into reaction optimization, product characterization, and safety considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking reliable and scalable methods for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridine N-oxide.
Part 1: Core Principles and Mechanistic Overview
The N-oxidation of a pyridine derivative is a classic example of a nucleophilic attack by the nitrogen atom on an electrophilic oxygen source. The lone pair of electrons on the pyridine nitrogen is the highest occupied molecular orbital (HOMO) and readily attacks the weak O-O bond of a peroxy-type oxidant.
Mechanism of N-Oxidation with a Peroxy Acid:
The reaction proceeds via a concerted or near-concerted transition state where the nitrogen lone pair attacks one of the peroxide oxygens, while the peroxide's hydroxyl proton is transferred to the carbonyl oxygen of the peroxy acid. The by-product is the corresponding carboxylic acid.
Caption: General mechanism of pyridine N-oxidation.
This transformation results in a stable, dipolar N-oxide species.[1] The formal positive charge on the nitrogen and negative charge on the oxygen significantly influence the reactivity of the heterocyclic ring, making it a versatile intermediate for further functionalization.[2]
Part 2: Comparative Protocols for N-Oxidation
The choice of oxidizing agent is critical and depends on factors such as the substrate's electronic properties, the presence of other oxidizable functional groups, scale, and safety considerations. We present two robust protocols for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a classic and highly effective reagent, and urea-hydrogen peroxide (UHP), a safer and more convenient solid oxidant.
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a reliable and widely used reagent for N-oxidation due to its high reactivity and solubility in common organic solvents.[3][4] However, it is a potentially explosive solid and must be handled with care.[5]
Workflow Diagram:
Caption: Workflow for N-oxidation using m-CPBA.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq). Dissolve the starting material in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent temperature spikes that could lead to side reactions.
-
Reaction Monitoring: Allow the reaction to stir, warming slowly to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid by-product. Then, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₂) to quench any remaining peroxide.[6] Safety Note: Quenching is essential to destroy residual peroxides before solvent removal, which can be hazardous.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. Due to the polar nature of the N-oxide, a gradient elution starting with ethyl acetate and increasing the polarity with methanol is often effective.
Protocol 2: N-Oxidation using Urea-Hydrogen Peroxide (UHP) & Trifluoroacetic Anhydride (TFAA)
Urea-hydrogen peroxide (UHP) is a stable, solid, and safe source of hydrogen peroxide, making it an excellent alternative to aqueous H₂O₂ or organic peroxy acids.[7][8] The reaction is activated by trifluoroacetic anhydride (TFAA), which forms the highly reactive trifluoroperacetic acid in situ. This method is particularly effective for electron-deficient or sterically hindered pyridines.[9]
Workflow Diagram:
Caption: Workflow for N-oxidation using UHP/TFAA.
Step-by-Step Methodology:
-
Oxidant Preparation: In a flame-dried, three-neck round-bottom flask fitted with a dropping funnel and nitrogen inlet, suspend urea-hydrogen peroxide (UHP, 2.0 eq) in anhydrous CH₂Cl₂ (to a concentration of ~0.3 M relative to the substrate).
-
Cooling and Activation: Cool the suspension to 0 °C in an ice-water bath. Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise via the dropping funnel over 10 minutes. Causality Note: The TFAA reacts with H₂O₂ released from UHP to form the potent oxidant, trifluoroperacetic acid. This must be done at 0 °C to control the exothermic formation and prevent premature decomposition. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a minimal amount of CH₂Cl₂ and add it dropwise to the cold oxidant mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC or LC-MS analysis indicates full consumption of the starting material (typically 3-6 hours).
-
Quenching and Workup: Cool the reaction mixture to 0 °C. Cautiously add water to quench the reaction. Then, carefully add solid sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases to neutralize the trifluoroacetic acid.
-
Extraction and Concentration: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-oxide by flash column chromatography on silica gel using a gradient of ethyl acetate/methanol or CH₂Cl₂/methanol.
Part 3: Data Summary and Characterization
Protocol Comparison Table
| Parameter | Protocol 1: m-CPBA | Protocol 2: UHP/TFAA |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Urea-Hydrogen Peroxide / TFAA |
| Typical Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | 80 - 95% (substrate dependent) | 75 - 90% (substrate dependent) |
| Key Advantages | High reactivity, well-established | Safer solid oxidant, good for less reactive pyridines |
| Key Disadvantages | Potentially explosive, acidic by-product | Requires anhydrous conditions, TFAA is corrosive |
Characterization of the N-Oxide Product
Proper characterization is essential to confirm the identity and purity of the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine N-oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a downfield shift of the aromatic protons on the pyridine ring compared to the starting material, particularly for the protons at the C2 and C6 positions (if applicable). The aliphatic protons on the cyclopentane ring should show smaller changes in their chemical shifts.
-
¹³C NMR: The carbon atoms attached to the nitrogen (C2, C6) and the C4 carbon will experience significant deshielding and shift downfield.[10][11] For pyridine N-oxide itself, the C2/C6 carbons appear around 138.5 ppm and the C4 carbon is at 125.5 ppm.[10]
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the mass of the starting material plus 16 amu (for the added oxygen atom). For example, using ESI-MS, the product would be observed as [M+H]⁺.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretch is typically observed in the range of 1200-1300 cm⁻¹.
Part 4: Safety, Handling, and Troubleshooting
Safety and Handling Precautions:
-
Peroxy Compounds: Organic peroxides like m-CPBA and peroxy acids formed in situ are strong oxidizers and can be shock-sensitive and thermally unstable.[12][13] They can decompose explosively, especially in concentrated form or upon heating.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.[14] All operations should be performed in a certified chemical fume hood.
-
Incompatible Materials: Avoid contact of peroxides with strong acids, bases, reducing agents, and metals (especially transition metals), as these can catalyze violent decomposition.[15]
-
Quenching: Never distill or concentrate a reaction mixture without first ensuring that all residual peroxides have been destroyed using a suitable quenching agent like sodium thiosulfate or sodium sulfite.[6]
-
Spills: In case of a spill, dilute immediately with a large amount of water and absorb with an inert material like vermiculite or sand.[14]
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive oxidant (m-CPBA degrades over time).2. Insufficient reaction time or temperature.3. Insufficient equivalents of oxidant. | 1. Use a fresh bottle of m-CPBA or titrate to check its activity.2. Allow the reaction to stir longer or warm gently (e.g., to 40 °C).3. Increase the equivalents of oxidant to 1.5 eq. |
| Formation of By-products | 1. Over-oxidation of other functional groups.2. Reaction temperature was too high. | 1. Use milder conditions or a more selective oxidant.2. Maintain strict temperature control, especially during reagent addition. |
| Difficult Product Isolation | 1. Product is highly water-soluble.2. Emulsion formation during workup. | 1. Saturate the aqueous layer with NaCl before extraction.2. Use a different extraction solvent (e.g., ethyl acetate) or filter the mixture through Celite. |
References
- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
- Química Organica.org. Formation of pyridine N-oxides. Química Organica.org.
- Organic Syntheses. Pyridine-n-oxide. Organic Syntheses.
- Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation.
- Wang, D., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.
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- Google Patents. (2015). Pyridine n-oxides and processes for their preparation.
- Singh, A. K., et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development.
- Evonik Industries. Peracetic Acid | Safety and Handling. Evonik Active Oxygens.
- American Chemistry Council. Safety and Handling of Organic Peroxides. American Chemistry Council.
- Gajeles, G., et al. (2020).
- Perodox. (2024). How to handle Organic Peroxide in a safe method. Perodox.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
- Google Patents. (2011). Synthetic method for preparing pyridine N-oxide.
- Request PDF. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
- Gunda, P., et al. (2011). A convenient and efficient method for the N-oxidation of secondary amines to nitrones using the urea-hydrogen peroxide adduct and a catalytic amount of methyltrioxorhenium. Organic Syntheses.
- Yavari, I., & Anet, F. A. L. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry.
- Request PDF. (2025). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.
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Application Note & Protocols: High-Throughput Screening of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-Oxide Libraries
Introduction: Unlocking the Therapeutic Potential of Fused Pyridine N-Oxides
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a fused bicyclic system, represents a compelling starting point for the discovery of novel therapeutics. The introduction of an N-oxide moiety to the pyridine ring dramatically alters the molecule's electronic properties, polarity, and metabolic profile.[1] This modification can enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a vector for unique biological interactions, making the 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide library a rich territory for identifying novel modulators of biological pathways. Pyridine N-oxides are present in a number of clinically relevant molecules and are known to exhibit a wide range of biological activities.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to interrogate a library of these promising compounds.
Our approach is built on a foundation of scientific integrity, emphasizing the rationale behind experimental choices and incorporating self-validating systems to ensure data quality and reproducibility.[3]
The Strategic Framework: A Multi-Stage Screening Cascade
A successful HTS campaign is not a single experiment but a carefully orchestrated cascade of assays designed to progressively filter a large library down to a small number of well-characterized, high-quality hits.[4][5] This strategy minimizes the investment of resources in compounds that are likely to fail in later stages of drug development by eliminating false positives and non-specific actors early in the process.[4][6]
Our proposed workflow is designed to be adaptable to various biological targets, from purified enzymes to complex cellular pathways.
Caption: High-throughput screening cascade for this compound libraries.
Part 1: Primary High-Throughput Screening
The primary screen is the first pass through the entire compound library, designed for speed, robustness, and cost-effectiveness.[3] The goal is to identify any compound that shows activity in the chosen assay, accepting that this initial list will contain false positives. For this application note, we will detail a common and broadly applicable cell-based viability assay.
Protocol 1: Primary HTS - Cell Viability Assay (Luminescent ATP Readout)
This protocol is designed to identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line (e.g., HeLa, A549). The rationale for choosing an ATP-based readout is its high sensitivity, broad dynamic range, and direct correlation with the number of metabolically active, viable cells.[7][8]
I. Materials & Reagents:
-
Cell Line: HeLa (or other cancer cell line of interest), authenticated and mycoplasma-free.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.
-
Compound Library: this compound library, typically dissolved in DMSO at 10 mM.
-
Positive Control: Staurosporine (a potent inducer of apoptosis).
-
Negative Control: DMSO (vehicle).
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Instrumentation: Automated liquid handler, plate incubator (37°C, 5% CO₂), and a plate reader with luminescence detection capabilities.
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a pre-determined optimal seeding density (e.g., 1000 cells/well) in culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Causality: The seeding density is a critical parameter optimized to ensure cells are in a logarithmic growth phase during the assay, providing a robust signal window.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C, 5% CO₂. This allows the cells to adhere and resume normal growth.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to an intermediate concentration.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates to achieve a final concentration of 10 µM.
-
Controls: Dedicate specific columns on each plate for the positive control (Staurosporine, final concentration 1 µM) and negative control (DMSO, final concentration 0.1%).
-
-
Treatment Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe the desired biological effect.
-
-
Signal Detection:
-
Equilibrate the assay plates and the detection reagent to room temperature.
-
Add 40 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
III. Data Analysis & Quality Control:
The quality of an HTS assay is paramount and must be statistically validated for each plate.[3] The Z-factor (Z') is a widely accepted statistical parameter for quantifying assay quality.[9][10]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z-Factor (Z') | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | S/B ≥ 5 | Indicates a sufficient dynamic range for the assay.[11] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | %CV < 15% | Measures the relative variability of the data. |
Hit Selection: A common method for hit selection in primary screens is the Z-score, which measures how many standard deviations a compound's result is from the mean of the negative controls.[12]
-
Z-score = (Value_compound - Mean_neg) / SD_neg
-
Hit Threshold: Compounds with a Z-score ≤ -3 are typically considered primary hits.
Part 2: Hit Confirmation and Triage
Primary hits must undergo a rigorous triage process to confirm their activity and eliminate artifacts.[4][13] This phase moves from a single-point screen to a dose-response format to determine compound potency (e.g., IC₅₀).
Protocol 2: Dose-Response Confirmation and Counter-Screen
This protocol aims to confirm the activity of primary hits and identify compounds that interfere with the assay technology.[14][15]
I. Methodology:
-
Dose-Response:
-
Select the primary hits and prepare serial dilutions (e.g., 8-point, 3-fold dilutions) ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 22 nM).
-
Repeat the cell viability assay as described in Protocol 1 with these dilutions.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[16]
-
-
Technology Counter-Screen (Luciferase Inhibition):
-
Rationale: Since the primary assay uses a luciferase-based reporter system, it's crucial to eliminate compounds that directly inhibit the luciferase enzyme, as this would be a source of false positives.[14][15]
-
Perform the assay in a cell-free system.
-
In a 384-well plate, add the same concentration of ATP and luciferase enzyme used in the primary assay to each well.
-
Add the hit compounds in a dose-response format.
-
Read the luminescence immediately.
-
Hit Criteria: Compounds that show a dose-dependent decrease in luminescence in this cell-free assay are likely luciferase inhibitors and should be deprioritized.
-
-
Cytotoxicity Counter-Screen:
-
Rationale: If the primary screen is for a non-cytotoxic phenotype (e.g., pathway activation), a general cytotoxicity assay is essential to ensure the observed effect is not due to cell death.[17]
-
This can be the same ATP-based assay used in the primary screen, but the context of the data interpretation is different.
-
Caption: Logical workflow for hit confirmation and triage.
Part 3: Secondary and Orthogonal Validation
Validated hits are further scrutinized using assays that are mechanistically different from the primary screen. This step is critical for building confidence that the compound's activity is due to interaction with the intended biological target.[4][17]
Protocol 3: Secondary Assay - Caspase-3/7 Activity (Apoptosis)
If the hypothesis is that the cytotoxic compounds from the primary screen are inducing apoptosis, a specific marker of apoptosis, such as caspase-3/7 activity, should be measured.
I. Methodology:
-
Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).
-
Perform the assay in a dose-response format with the validated hit compounds.
-
The protocol is similar to the cell viability assay, but with a different detection reagent that measures caspase activity via a luminescent or fluorescent signal.
-
Data Analysis: Determine the EC₅₀ for caspase activation. A strong correlation between the cytotoxicity IC₅₀ and the caspase activation EC₅₀ provides evidence for an apoptotic mechanism of action.
Orthogonal Validation - Biophysical Methods
For target-based screens (e.g., enzyme inhibition), biophysical assays are the gold standard for confirming direct binding of the compound to the target protein.[13][18]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kₐ, kₔ) and affinity (K₋).
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the binding affinity, stoichiometry, and enthalpy.[4]
-
Thermal Shift Assay (TSA): A high-throughput method that measures the change in protein melting temperature upon ligand binding.[4]
The selection of the appropriate biophysical method depends on the nature of the target protein and the resources available.
Conclusion: From Hits to Leads
This application note outlines a robust, multi-tiered strategy for the high-throughput screening of this compound libraries. By following a logical progression from a broad primary screen to increasingly specific secondary and orthogonal assays, researchers can efficiently identify and validate high-quality hit compounds. The emphasis on rigorous quality control, dose-response characterization, and the use of counter-screens is essential for minimizing false positives and ensuring the successful transition of hits into viable lead candidates for drug discovery programs.
References
- Zhang, X. D. (2011). A new method with a robust z-score for assessing the quality of a high-throughput screening assay. Journal of biomolecular screening, 16(7), 775–783.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247–252.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]
- Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2022). Methods in Molecular Biology.
- Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery.
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Comprehensive Analysis of High-Throughput Screening D
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Z-Factor Calculator. (n.d.). Retrieved from [Link]
- Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Altogen Labs. Retrieved from [Link]
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HTS Data Analysis. (n.d.). chem IT Services. Retrieved from [Link]
- Cell-based assays for high-throughput screening : methods and protocols. (2012).
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Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
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The University of Arizona. (n.d.). Our Process. Retrieved from [Link]
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2018). Antiviral Research.
- Four Well-Established Strategies Used in Hit Identific
- Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Journal of Biomolecular Screening.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (2016). Royal Society of Chemistry.
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High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]
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How to Maximize Efficiency in Cell-Based High-Throughput Screening? (n.d.). Creative Bioarray. Retrieved from [Link]
- Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. (2022). Journal of Medicinal Chemistry.
- Cell-Based Assays for High-Throughput Screening. (2012). Methods in Molecular Biology.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry.
- Screening of Pyridine N-Oxides a. (2019). Organic Letters.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
- Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
- HTS Assay Valid
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2013). PLoS ONE.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2013). Journal of Medicinal Chemistry.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion. (2019). eLife.
- Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. (2001). Journal of Mass Spectrometry.
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The Versatile Synthon: Application Notes for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, also known as 2,3-cyclopentenopyridine N-oxide, has emerged as a versatile and reactive intermediate. Its unique electronic properties, stemming from the pyridine N-oxide moiety fused to a cyclopentane ring, open avenues for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis and application, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| CAS Number | 90685-58-8 | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetonitrile, DMF). | General knowledge |
Handling and Storage: As with many N-oxide compounds, it is advisable to store this compound in a cool, dry place, protected from light. Standard personal protective equipment should be worn during handling. For detailed safety information, refer to the material safety data sheet (MSDS).
Synthesis of the Building Block: A Robust Oxidation Protocol
The reliable synthesis of this compound is a critical first step for its utilization as a synthetic building block. The most common and efficient method involves the direct oxidation of its parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-cyclopentenopyridine).
The choice of oxidant is crucial for achieving high yields and minimizing side reactions. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (AcOOH) have been shown to be particularly effective.[2]
Caption: Synthesis of the title N-oxide.
Protocol: Oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine
This protocol is adapted from the supporting information of Ren et al., Green Chem., 2015, 17, 2369-2374.[2]
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid (AcOOH)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equiv) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 equiv) or AcOOH (1.2 equiv) in acetonitrile to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a white to off-white solid.
Expected Yield: >90%
Characterization Data: The identity and purity of the synthesized N-oxide can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.11 (d, J = 3.8 Hz, 1H), 7.15 (dd, J = 23.3, 5.8 Hz, 2H), 3.22 (s, 2H), 3.04 (t, J = 7.0 Hz, 2H), 2.35-2.11 (m, 2H).[2] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.08, 142.22, 137.18, 123.80, 122.75, 31.49, 29.45, 21.94.[2] |
| Mass Spectrometry (GC-MS) | m/z: 135.0 (M⁺).[2] |
Application in Organic Synthesis: A Gateway to Novel Heterocycles
The N-oxide functionality in this compound activates the pyridine ring for various transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. Key reaction classes include 1,3-dipolar cycloadditions and rearrangement reactions.
1,3-Dipolar Cycloaddition Reactions
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reactivity provides a powerful method for the construction of five-membered heterocyclic rings, specifically isoxazolidines and isoxazolines, respectively.[3][4] The reaction proceeds through a concerted [3+2] cycloaddition mechanism.
Caption: General [3+2] cycloaddition reaction.
The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. The relative energies of the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the N-oxide (and vice versa) dictate the outcome of the reaction.
Conceptual Protocol for [3+2] Cycloaddition:
Materials:
-
This compound
-
Alkene or alkyne dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous toluene or xylene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen dipolarophile (1.1-1.5 equiv).
-
Add anhydrous toluene or xylene via syringe.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired cycloadduct.
Causality Behind Experimental Choices:
-
High Temperatures: 1,3-dipolar cycloadditions of pyridine N-oxides often require elevated temperatures to overcome the activation energy barrier and promote the reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially at high temperatures.
-
Anhydrous Solvents: The presence of water can lead to undesired side reactions.
Rearrangement Reactions
Pyridine N-oxides can undergo a variety of rearrangement reactions, often promoted by thermal or photochemical conditions, to yield substituted pyridines or ring-expanded products.[5]
a) Photochemical Rearrangement to 1,2-Oxazepines:
Upon UV irradiation, pyridine N-oxides can rearrange to form 1,2-oxazepine derivatives through an oxaziridine intermediate.[5] This reaction provides access to seven-membered heterocyclic systems.
Caption: Photochemical rearrangement pathway.
Conceptual Protocol for Photochemical Rearrangement:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile, methanol) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting product mixture by chromatography.
b) Boekelheide-Type Rearrangement:
While the classic Boekelheide reaction involves an α-alkylpyridine N-oxide, the principles can be conceptually extended.[6] Treatment of the N-oxide with an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) can lead to the formation of an O-acyl intermediate, which may then undergo rearrangement. In the case of this compound, this could potentially lead to functionalization of the cyclopentane ring.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its N-oxide functionality serves as a latent reactive handle for a variety of transformations, most notably 1,3-dipolar cycloadditions and rearrangement reactions. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this synthon and leverage its potential in the synthesis of novel and medicinally relevant heterocyclic compounds.
References
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Ren, L.; Wang, L.; Lv, Y.; Shang, S.; Chen, B.; Gao, S. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chem.2015 , 17 (4), 2369–2374. [Link]
-
Abd El-Lateef, H. M.; Shalabi, K.; Abdelhamid, A. A. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega2022 , 7 (28), 24147–24163. [Link]
-
Li, Y.; Zhang, X.; Wang, Z. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research2013 , 781-784, 251-254. [Link]
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PubChem. This compound. [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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Sengupta, S. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chem Sci Rev Lett2018 , 7 (27), 751-759. [Link]
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Slideshare. 1,3 dipolar cycloaddition Reactions. [Link]
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ChemHelpASAP. 1,3-dipolar cycloaddition reactions. [Link]
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The [3+2]Cycloaddition Reaction. [Link]
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Shalabi, K.; Abd El-Lateef, H. M.; Abdelhamid, A. A. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films - Semantic Scholar. [Link]
-
Zaki, M. A.; et al. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Zaki-Gomaa/1f2c7a3d9e8b6e9c8e8d8d8d8d8d8d8d8d8d8d8d]([Link]
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Dyachenko, V. D.; et al. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. Molecules2022 , 27 (19), 6529. [Link]
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da Silva, J. B. P.; et al. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Int. J. Mol. Sci.2023 , 24 (24), 17462. [Link]
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Baran, P. S. Photochemical Rearrangements Final - Baran Lab. [Link]
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Baran, P. S. Pyridine N-Oxides - Baran Lab. [Link]
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ResearchGate. Synthesis of 6,7-dihydro-5H-1-pyrindine | Request PDF. [Link]
-
Wikipedia. Boekelheide reaction. [Link]
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Application Notes and Protocols for Developing Corrosion Inhibitors from 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
For: Researchers, scientists, and drug development professionals exploring novel anti-corrosive agents.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. In industries ranging from oil and gas to infrastructure and transportation, the development of effective corrosion inhibitors is paramount. Organic corrosion inhibitors have garnered substantial interest due to their efficacy, versatility, and often, their environmental compatibility.[1][2] Among these, nitrogen-containing heterocyclic compounds, particularly pyridine and its derivatives, have shown exceptional promise.[3][4] Their efficacy is largely attributed to the presence of lone pair electrons on the nitrogen atom and the π-electrons of the aromatic ring, which facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[3]
This guide focuses on a specific class of pyridine derivatives: 6,7-Dihydro-5H-cyclopenta[b]pyridines. Recent studies have highlighted their potential as highly effective corrosion inhibitors, particularly for steel alloys in acidic media.[5][6][7] This document provides a comprehensive overview of the synthesis, application, and evaluation of these compounds, offering detailed protocols and the scientific rationale behind the experimental choices.
The Corrosion Inhibition Mechanism of Pyridine Derivatives
The primary mechanism by which 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions (van der Waals forces) between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the formation of a coordinate-type bond between the lone pair electrons of the nitrogen and oxygen atoms in the inhibitor and the vacant d-orbitals of the metal atoms.[1][7]
The extent and mode of adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment. Computational studies, such as Density Functional Theory (DFT), are invaluable for predicting the inhibition potential of these molecules by calculating quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[8][9][10] A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.
Part 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
A versatile and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves a multi-component cyclocondensation reaction.[5][6][11]
Protocol 1: Synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles[5][6]
This protocol outlines the synthesis of four derivatives (CAPD-1 to CAPD-4) that have demonstrated high inhibition efficiency.
Materials:
-
2,5-diarylidenecyclopentanone derivatives
-
Propanedinitrile (Malononitrile)
-
Sodium ethoxide or sodium methoxide solution
-
Ethanol or Methanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 2,5-diarylidenecyclopentanone derivative (1 mmol) and propanedinitrile (1 mmol) in absolute ethanol or methanol (20 mL).
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of sodium ethoxide or sodium methoxide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final pure 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and elemental analysis.[5]
Example of a specific derivative synthesis (CAPD-4): [5][6]
-
Reactants: 2,5-bis(2-methoxybenzylidene)cyclopentanone and propanedinitrile.
-
Catalyst: Sodium ethoxide.
-
Yield: 75%.
-
Appearance: Yellow crystal.
-
Melting Point: 160–161 °C.
-
Key IR peaks (cm⁻¹): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).[5][6]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 1.43 (t, J = 6.9 Hz, 3H, CH₃-CH₂–O), 2.89 (t, J = 5.9 Hz, 2H, CH₂CH₂cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH₂CH₂cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH₂-CH₃), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).[5][6]
Part 2: Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives as corrosion inhibitors is evaluated using a combination of electrochemical techniques and surface analysis.[12]
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating corrosion inhibitors.
Protocol 2: Electrochemical Measurements[13][14]
Electrochemical methods provide rapid and sensitive means to assess corrosion rates and inhibitor performance.[12]
Materials and Equipment:
-
Potentiostat/Galvanostat with impedance analysis capabilities.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Carbon steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium: e.g., 1 M H₂SO₄.
-
Synthesized inhibitor solutions at various concentrations (e.g., 0.1 mM to 1.0 mM).
Procedure:
-
Working Electrode Preparation: Mechanically polish the carbon steel specimen with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive medium (with and without the inhibitor) to the cell.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP.
-
Scan a frequency range from 100 kHz to 10 mHz.
-
Fit the resulting Nyquist plots to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Rationale: EIS provides insights into the kinetics of the electrochemical processes at the metal-solution interface. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Rationale: PDP curves reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. A significant decrease in icorr indicates effective inhibition.
-
Data Analysis:
Calculate the inhibition efficiency (η%) from both EIS and PDP data:
-
From EIS: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
From PDP: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
Where the subscripts 'inh' and 'blank' refer to measurements with and without the inhibitor, respectively.
Table 1: Example Electrochemical Data for CAPD Derivatives in 1 M H₂SO₄[5][6]
| Inhibitor (1.0 mM) | icorr (µA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | η% (from PDP) | η% (from EIS) |
| Blank | 1250 | -510 | 35 | 120 | - | - |
| CAPD-1 | 28.8 | -495 | 1520 | 25 | 97.7 | 97.7 |
| CAPD-2 | 35.0 | -498 | 1250 | 30 | 97.2 | 97.2 |
| CAPD-3 | 41.3 | -502 | 1080 | 35 | 96.7 | 96.7 |
| CAPD-4 | 31.3 | -496 | 1400 | 28 | 97.5 | 97.5 |
The data clearly shows a significant decrease in corrosion current density and a substantial increase in charge transfer resistance in the presence of the inhibitors, with CAPD-1 exhibiting the highest efficiency of 97.7%.[5][6]
Protocol 3: Adsorption Isotherm Modeling
To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point for modeling the adsorption of corrosion inhibitors.
Langmuir Adsorption Isotherm Equation:
C / θ = 1 / Kads + C
Where:
-
C is the inhibitor concentration.
-
θ is the surface coverage (θ = η% / 100).
-
Kads is the adsorption equilibrium constant.
Procedure:
-
Plot C / θ versus C.
-
If a linear relationship is observed, it indicates that the adsorption follows the Langmuir isotherm.
-
The standard free energy of adsorption (ΔG°ads) can be calculated from Kads:
ΔG°ads = -RT ln(55.5 Kads)
Where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
Interpretation:
-
The value of ΔG°ads provides insight into the adsorption mechanism.
-
Values around -20 kJ/mol or less positive are indicative of physisorption.
-
Values around -40 kJ/mol or more negative suggest chemisorption.[13]
For the 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives, the adsorption has been found to follow the Langmuir isotherm, with ΔG°ads values indicating a mixed-mode of physisorption and chemisorption.[5][6]
Protocol 4: Surface Analysis
Surface analysis techniques provide direct visual evidence of the protective film formed by the inhibitor.
Scanning Electron Microscopy (SEM):
-
Immerse carbon steel specimens in the corrosive medium with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).
-
After immersion, remove the specimens, rinse them gently with deionized water, and dry them.
-
Examine the surface morphology of the specimens using an SEM.
Expected Results:
-
The SEM image of the specimen from the blank solution will show a rough and damaged surface due to severe corrosion.
-
The SEM image of the specimen from the inhibitor-containing solution will show a much smoother surface, indicating the formation of a protective inhibitor film that has prevented corrosion.[14]
Part 3: Computational Chemistry Insights
Computational studies provide a theoretical framework to understand the inhibition mechanism at a molecular level and can guide the design of more effective inhibitors.
Density Functional Theory (DFT)
DFT calculations are used to determine the relationship between the molecular structure of the inhibitors and their inhibition efficiency.[8][9][10]
Key Quantum Chemical Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values correlate with better inhibition.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values suggest better inhibition.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and better inhibition.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.
Monte Carlo (MC) Simulations
MC simulations are used to model the adsorption of the inhibitor molecules on the metal surface, providing insights into the most stable adsorption configurations and the interaction energies.[14]
Caption: Computational chemistry workflow for inhibitor design.
Conclusion and Future Outlook
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives have demonstrated exceptional potential as corrosion inhibitors for steel in acidic environments. The protocols and application notes provided in this guide offer a comprehensive framework for their synthesis, evaluation, and mechanistic understanding. The combination of experimental electrochemical techniques, surface analysis, and computational modeling provides a powerful toolkit for researchers in this field.
Future research should focus on optimizing the molecular structure of these inhibitors to further enhance their efficiency and to develop formulations that are effective in a wider range of corrosive environments. Additionally, exploring their environmental impact and toxicity will be crucial for their practical application in industrial settings.
References
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.).
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (n.d.). Green Chemistry (RSC Publishing).
- A NEW ELECTROCHEMICAL APPROACH FOR EVALUATION OF CORROSION INHIBITORS IN NEUTRAL AQUEOUS SOLUTIONS. (n.d.). OnePetro.
- Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. (n.d.).
- A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.). ResearchGate.
- Corrosion Inhibitor Testing. (2025, September 24). Infinita Lab.
- Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. (n.d.). MDPI.
- Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.).
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). PMC - NIH.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022, July 8). ACS Omega.
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (n.d.). SciSpace.
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023, June 30). ResearchGate.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.).
- Pyridine and Its Derivatives as Corrosion Inhibitors. (n.d.). ResearchGate.
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023, June 30). European Journal of Chemistry.
- (PDF) Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. (n.d.). ResearchGate.
- Pyridine-, Imidazopyridine-, and Pyrimidine-based Corrosion Inhibitors. (2023). Taylor & Francis eBooks.
- Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. (2021, September 30).
- Corrosion inhibition performance and computational studies of pyridine and pyran derivatives for API X-65 steel in 6 M H2SO4. (2025, August 7). ResearchGate.
- (PDF) Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). ResearchGate.
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). PubMed.
- The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. (2021, December 22).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. infinitalab.com [infinitalab.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Investigating the Anti-Mitotic Potential of 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The mitotic spindle is a validated and highly valuable target in oncology. Drugs that interfere with mitotic processes, such as the taxanes and vinca alkaloids, remain cornerstones of cancer chemotherapy. However, their utility is often limited by toxicities and the development of resistance, necessitating a continuous search for novel anti-mitotic agents with improved therapeutic profiles. This application note presents a comprehensive, multi-stage protocol for the investigation of 6,7-Dihydro-5H-cyclopenta[b]pyridine analogs as a potential new class of anti-mitotic compounds. We provide a strategic workflow, from initial cytotoxicity screening to detailed mechanistic assays, designed to rigorously evaluate their potential to induce mitotic arrest and subsequent apoptosis. This guide explains the causal logic behind each experimental choice, providing researchers with a self-validating framework to identify and characterize promising lead candidates for next-generation cancer therapeutics.
Introduction & Rationale: Why Cyclopenta[b]pyridines?
The process of mitosis, involving the precise segregation of chromosomes into two daughter cells, is orchestrated by the microtubule-based mitotic spindle. Its dynamic nature and critical role in cell division make it an ideal target for anti-cancer therapies. Anti-mitotic agents typically function by disrupting microtubule dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC), which arrests the cell cycle in mitosis (G2/M phase). Prolonged mitotic arrest ultimately triggers apoptosis, selectively eliminating rapidly dividing cancer cells.
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a class of fused heterocyclic compounds with significant potential for chemical diversity. While this specific core has been underexplored in the context of anti-mitotic activity, related pyridine-fused structures have demonstrated potent anti-proliferative effects. For instance, certain dihydropyridine derivatives have been shown to induce cell cycle arrest and apoptosis. This structural precedent suggests that the cyclopenta[b]pyridine core may serve as a valuable pharmacophore for designing novel inhibitors of mitosis.
This guide outlines a systematic approach to screen and characterize these analogs, starting with broad screening and progressively narrowing down to specific mechanistic studies.
Overall Experimental Workflow
The investigation follows a logical progression from identifying cytotoxic activity to confirming a specific anti-mitotic mechanism of action. Each step is designed to provide critical data that informs the decision to proceed to the next, more detailed stage of analysis.
Caption: High-level workflow for screening and characterizing novel anti-mitotic agents.
Protocol: Primary Screening for Cytotoxicity
Objective: To identify analogs that exhibit growth-inhibitory effects on cancer cells and to determine their GI50 (concentration that inhibits cell growth by 50%).
Rationale: This is the first critical filter. A compound must be cytotoxic to be considered as a potential anti-cancer agent. Using a panel of cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) provides initial data on the breadth of activity. The MTT or MTS assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
6,7-Dihydro-5H-cyclopenta[b]pyridine analogs, dissolved in DMSO to create 10 mM stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT assay)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for 2-4 hours. Rationale: Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals. If using MTS, the product is already soluble.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the GI50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Data Presentation
Summarize the results in a table for clear comparison of analog potency.
| Analog ID | Scaffold Modification | HeLa GI50 (µM) | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| Cpd-001 | R1=H, R2=Cl | 8.5 | 12.1 | 9.2 |
| Cpd-002 | R1=OCH3, R2=Cl | 1.2 | 2.5 | 1.8 |
| Cpd-003 | R1=H, R2=Br | >100 | >100 | >100 |
| Paclitaxel | (Positive Control) | 0.005 | 0.003 | 0.004 |
Analogs with GI50 values < 10 µM are typically considered promising "hits" for further investigation.
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the cytotoxic effects of hit compounds are due to cell cycle arrest, specifically at the G2/M phase.
Rationale: Anti-mitotic agents disrupt the formation or function of the mitotic spindle, triggering the spindle assembly checkpoint and causing cells to accumulate in the G2 or M phase of the cell cycle. By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content per cell using flow cytometry, we can quantify the percentage of cells in each phase (G1, S, G2/M). A significant increase in the G2/M population following treatment is a strong indicator of anti-mitotic activity.
Materials
-
HeLa cells (or other sensitive cell line identified in primary screening)
-
6-well cell culture plates
-
Hit compounds from Section 3.0
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Step-by-Step Protocol
-
Cell Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the hit compounds at concentrations equivalent to their 1x and 2x GI50 values for 24 hours. Include a vehicle control (DMSO). Also, include a positive control like paclitaxel or nocodazole.
-
Cell Harvesting:
-
Collect the supernatant (which may contain detached, mitotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant and pellet them by centrifugation (300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Rationale: Ethanol fixes the cells and permeabilizes the membrane for dye entry.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Rationale: RNase A is included to degrade double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle profiling.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the cell cycle phases based on the DNA content histogram. The G1 peak has 2N DNA content, and the G2/M peak has 4N DNA content.
Protocol: Immunofluorescence Microscopy of the Mitotic Spindle
Objective: To directly visualize the morphological effects of the compounds on the mitotic spindle and chromosome alignment.
Rationale: While flow cytometry confirms G2/M arrest, it does not reveal the underlying cause. Immunofluorescence microscopy allows for the direct observation of microtubule organization and chromosome segregation. This technique can distinguish between different mechanisms of action, such as microtubule stabilization (like taxanes, which often lead to multipolar spindles) or destabilization (like vinca alkaloids, which can lead to collapsed spindles and scattered chromosomes).
Caption: Workflow for immunofluorescence analysis of mitotic spindle integrity.
Step-by-Step Protocol
-
Preparation: Seed HeLa cells on sterile glass coverslips in a 12-well plate and allow them to attach overnight.
-
Treatment: Treat cells with the compound at its GI50 concentration for 16-24 hours.
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with ice-cold methanol for 10 minutes at -20°C, or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature followed by permeabilization with 0.1% Triton X-100. Rationale: Methanol fixation is often preferred for preserving microtubule structures.
-
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours.
-
Mouse anti-α-tubulin: To visualize microtubules.
-
Rabbit anti-γ-tubulin: To visualize centrosomes (the spindle poles).
-
-
Secondary Antibody Staining: Wash three times with PBS. Incubate for 1 hour in the dark with fluorescently-labeled secondary antibodies.
-
Anti-mouse IgG (e.g., Alexa Fluor 488 - green): To detect α-tubulin.
-
Anti-rabbit IgG (e.g., Alexa Fluor 594 - red): To detect γ-tubulin.
-
-
Counterstaining: Wash three times with PBS. Incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to stain the DNA (chromosomes).
-
Mounting & Imaging: Wash a final time and mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
-
Analysis: Acquire images of at least 100 mitotic cells per condition and categorize them based on phenotype: normal bipolar spindle, multipolar spindle, misaligned chromosomes, collapsed spindle, etc.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine if the compound directly interacts with tubulin to either inhibit or enhance its polymerization into microtubules.
Rationale: This cell-free assay provides definitive evidence of direct tubulin targeting. It reconstitutes the polymerization process in vitro using purified tubulin. By measuring the change in light absorbance or fluorescence over time, we can determine if a compound acts as a microtubule-stabilizing agent (like paclitaxel, which increases the rate and extent of polymerization) or a destabilizing agent (like colchicine, which inhibits polymerization). This is a critical step in elucidating the specific mechanism of action.
Materials
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which typically includes:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer
-
GTP solution
-
Tubulin Polymerization Buffer
-
-
Hit compounds
-
Paclitaxel (positive control for polymerization)
-
Vinblastine or Nocodazole (negative control for polymerization)
-
Temperature-controlled microplate reader (37°C)
Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times to prevent premature polymerization.
-
Reaction Setup: In a 96-well plate (kept on ice), add the following:
-
Tubulin Polymerization Buffer
-
Test compound or control (paclitaxel, vinblastine, vehicle)
-
GTP solution
-
-
Initiate Polymerization: To initiate the reaction, add the diluted, ice-cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. Rationale: The scattering of light increases as tubulin monomers polymerize into microtubules, leading to an increase in absorbance (turbidity).
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of compound-treated samples to the vehicle control.
-
Inhibition: A lower Vmax (rate) and final plateau compared to the vehicle control.
-
Enhancement: A higher Vmax and final plateau compared to the vehicle control.
-
References
-
Title: The mitotic spindle as a target for cancer therapeutics. Source: Nature Reviews Cancer URL: [Link]
-
Title: The spindle assembly checkpoint in space and time. Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: Dihydropyridines: A promising scaffold for the development of anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: Visualizing the Mitotic Spindle by Immunofluorescence Microscopy. Source: Cold Spring Harbor Protocols URL: [Link]
-
Title: In vitro analysis of microtubule polymerization and bundling. Source: Methods in Cell Biology URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and systematically improve product yield and purity. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the direct oxidation of its parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine. The most common methods involve using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or hydrogen peroxide in combination with an acid or a metal catalyst.[1][2][3] A highly efficient and environmentally friendly method utilizes a manganese catalyst with tert-butyl hydroperoxide (t-BuOOH) in water.[4][5]
Q2: Which oxidation method is recommended for achieving the highest yield?
For this specific transformation, the manganese-catalyzed oxidation protocol has demonstrated high yields and excellent chemoselectivity under mild, environmentally benign conditions (25 °C in water).[4][5] Traditional methods using peroxy acids are also effective but may require more stringent control of reaction conditions to avoid side reactions and can involve more challenging work-up procedures.
Q3: How critical is the purity of the starting material, 6,7-dihydro-5H-cyclopenta[b]pyridine?
The purity of the starting pyridine is paramount. Impurities can interfere with the oxidation reaction in several ways: by consuming the oxidizing agent, deactivating the catalyst, or leading to the formation of difficult-to-remove byproducts. We strongly recommend purifying the starting material by distillation or column chromatography before proceeding with the N-oxidation step to ensure reproducibility and high yield.
Q4: What are the typical challenges encountered during the purification of this N-oxide?
Pyridine N-oxides, including the title compound, are known for being highly polar and often hygroscopic solids.[6] This presents two main challenges. First, their polarity can make extraction from aqueous media difficult, often requiring continuous extraction or salting out. Second, their hygroscopic nature necessitates careful handling during and after isolation to prevent absorption of atmospheric moisture, which can affect accurate yield calculations and subsequent reactions.[7]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or no product formation observed by TLC or LC-MS.
-
Potential Cause A: Inactive Oxidizing Agent.
-
Scientific Rationale: Peroxy acids and hydrogen peroxide solutions can degrade over time, losing their oxidative power. The concentration of commercially available t-BuOOH can also vary.
-
Recommended Solution:
-
Verify the activity of your oxidizing agent. For peroxy acids, this can be done via iodometric titration. For H₂O₂ or t-BuOOH, use a fresh, unopened bottle or titrate to confirm its concentration.
-
Store all oxidizing agents according to the manufacturer's recommendations (typically refrigerated and protected from light).
-
-
-
Potential Cause B: Catalyst Inactivity (for catalyzed reactions).
-
Scientific Rationale: The manganese catalyst, Mn(OTf)₂, can be sensitive to moisture and certain impurities that may be present in the solvent or on the glassware.
-
Recommended Solution:
-
Use the catalyst from a freshly opened container or one that has been stored properly in a desiccator.
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere if you suspect extreme sensitivity, although the published protocol is robust in water under air.[8]
-
-
-
Potential Cause C: Poor Quality of Starting Pyridine.
-
Scientific Rationale: As mentioned in the FAQ, impurities in the starting material can quench the reaction.
-
Recommended Solution:
-
Analyze the starting 6,7-dihydro-5H-cyclopenta[b]pyridine by ¹H NMR and GC-MS to assess its purity.
-
If impurities are detected, purify the material by vacuum distillation or flash column chromatography on silica gel.
-
-
Problem 2: The reaction is sluggish or stalls before full conversion.
-
Potential Cause A: Insufficient Molar Equivalents of Oxidant.
-
Scientific Rationale: The stoichiometry of the reaction requires at least one equivalent of the active oxidant per equivalent of pyridine. In practice, a slight excess is often used to drive the reaction to completion. If the starting material contains oxidizable impurities, they will consume the oxidant, leading to a stall.
-
Recommended Solution:
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction stalls, add an additional portion (e.g., 0.2-0.3 equivalents) of the oxidizing agent and continue monitoring. Avoid adding a large excess at once, which could lead to byproduct formation.
-
-
-
Potential Cause B: Suboptimal Reaction Temperature.
-
Scientific Rationale: While the manganese-catalyzed reaction proceeds efficiently at room temperature, other methods (like H₂O₂/acetic acid) may require gentle heating to achieve a reasonable rate.[1] Conversely, excessive heat can cause decomposition of the oxidant or the product.
-
Recommended Solution:
-
For the Mn-catalyzed method, ensure the temperature is maintained around 25 °C.[4]
-
If using a traditional peracid method, consider running the reaction initially at 0 °C and allowing it to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (40-50 °C) can be applied with careful monitoring for byproduct formation.
-
-
Problem 3: Significant byproduct formation is observed.
-
Potential Cause A: Over-oxidation or Side Reactions.
-
Scientific Rationale: The pyridine N-oxide moiety activates the pyridine ring for further reactions.[9] While the cyclopentane ring is relatively stable, harsh conditions (high temperature, large excess of a strong oxidant) could potentially lead to undesired side reactions. With some oxidants, rearrangement reactions can also occur.[10]
-
Recommended Solution:
-
Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use the recommended stoichiometry of the oxidant. Avoid large excesses.
-
Consider switching to a milder or more selective oxidizing system, such as the recommended Mn(OTf)₂/t-BuOOH method.[5]
-
-
Problem 4: Difficulty isolating the product during aqueous work-up.
-
Potential Cause A: High Water Solubility of the N-Oxide.
-
Scientific Rationale: The N-O bond is highly polar, imparting significant water solubility to the product. This can lead to low recovery yields during extraction with common organic solvents like dichloromethane or ethyl acetate.
-
Recommended Solution:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. K₂CO₃ also has the benefit of ensuring the solution is basic.
-
Continuous Extraction: For particularly stubborn cases, use a continuous liquid-liquid extractor for several hours to ensure complete removal of the product.
-
Solvent Choice: Use a more polar solvent for extraction, such as a 9:1 mixture of dichloromethane/isopropanol, and perform multiple extractions (5-10 times).
-
-
Section 3: Recommended High-Yield Protocol
This protocol is adapted from the high-yield, environmentally friendly method reported by Ren, L. et al. in Green Chemistry.[5]
Protocol: Manganese-Catalyzed N-Oxidation of 6,7-dihydro-5H-cyclopenta[b]pyridine
This method achieves the direct oxidation of the starting material to the desired N-oxide with high yield and selectivity.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Amount (for 0.5 mmol scale) |
| 6,7-dihydro-5H-cyclopenta[b]pyridine | C₈H₉N | 119.16 | 1.0 | 59.6 mg |
| Manganese(II) triflate | Mn(OTf)₂ | 351.09 | 0.005 | 1.75 mg |
| tert-Butyl hydroperoxide (t-BuOOH) | C₄H₁₀O₂ | 90.12 | 5.0 | 0.33 mL (65% in H₂O) |
| Deionized Water | H₂O | 18.02 | Solvent | 2.5 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction | As needed |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | As needed |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Work-up | As needed |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-dihydro-5H-cyclopenta[b]pyridine (0.50 mmol, 1.0 eq.).
-
Add deionized water (2.5 mL).
-
Add Manganese(II) triflate (0.0025 mmol, 0.005 eq.).
-
Add tert-butyl hydroperoxide (2.5 mmol, 5.0 eq., using a 65% solution in water).
-
-
Reaction Execution:
-
Stir the resulting mixture vigorously at 25 °C (room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is significantly less polar than the N-oxide product. A typical mobile phase for TLC would be 10:1 Dichloromethane:Methanol.
-
The reaction is typically complete within 24 hours.[8]
-
-
Work-up and Purification:
-
Upon completion, slowly add anhydrous potassium carbonate (K₂CO₃) to the reaction mixture until gas evolution (from quenching excess peroxide) ceases and the aqueous solution is saturated.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (5 x 20 mL). The multiple extractions are crucial for high recovery.
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting solid is this compound. The reported yield for a similar substrate using this method is typically very high (e.g., 98%).[8] The product can be further purified by recrystallization or flash chromatography if necessary.
-
Section 4: Visual Guides & Workflows
Experimental Workflow Diagram
Caption: A decision tree to diagnose and resolve common issues in the synthesis.
References
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in water [Supporting Information]. Royal Society of Chemistry. Available at: [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]
-
Mosher, H. S., & Jann, K. (1962). Pyridine-N-oxide. Organic Syntheses, 42, 91. Available at: [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. RSC Publishing. Available at: [Link]
-
Wang, Z., Yin, D., & Wang, H. (2015). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]
- Zhang, Y. (2022). Synthesis process of pyridine-N-oxide. Google Patents (CN115160220A).
-
Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit User Discussion. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. baranlab.org [baranlab.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common and complex challenges encountered during the purification of this highly polar, hygroscopic molecule. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and ensure the stability of your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers during the purification process.
Q1: My final product is a viscous oil or a wet, sticky solid, not the expected crystalline material. What is happening and how do I fix it?
A1: This is the most frequently encountered issue and is almost always due to the highly hygroscopic nature of pyridine N-oxides.[1][2] These compounds readily absorb atmospheric moisture, preventing proper crystallization and yielding oils or deliquescent solids.
Causality: The N-oxide bond (N⁺–O⁻) is highly polar and creates a strong dipole moment, making the molecule an excellent hydrogen bond acceptor. This affinity for water means that even brief exposure to air can lead to significant water absorption.
Troubleshooting Steps:
-
Azeotropic Removal of Water: The most robust method for drying is azeotropic distillation. Dissolve the crude product in toluene and distill the solvent under atmospheric pressure. Water forms a low-boiling azeotrope with toluene and is removed. Repeating this process 2-3 times with fresh toluene is highly effective.[2]
-
High-Vacuum Drying: After removing the bulk solvent, place the sample under high vacuum (using a cold trap to protect the pump) for several hours, or overnight. Gentle heating with a water bath (e.g., 40-50°C) can accelerate drying, provided the compound is thermally stable.
-
Handling and Storage: Once dry, the product is a solid that must be handled quickly in a dry environment (e.g., glovebox or under a stream of inert gas) and stored in a desiccator over a strong drying agent like P₂O₅.
Q2: I'm struggling with flash column chromatography. My compound streaks badly or remains at the baseline.
A2: This is a classic sign of using an inappropriate solvent system for a very polar compound on a silica gel stationary phase.[3][4]
Causality: Silica gel is a highly polar stationary phase. This compound, being a polar N-oxide, adsorbs very strongly to the silica surface via hydrogen bonding and dipole-dipole interactions. Non-polar or moderately polar eluents (like ethyl acetate/hexane mixtures) are not strong enough to displace the molecule and move it through the column, resulting in poor elution or streaking.
Troubleshooting & Optimization:
-
Increase Eluent Polarity: A more polar mobile phase is required. A common starting point for N-oxides is a gradient of methanol (MeOH) in dichloromethane (DCM).[4] Begin with 1-2% MeOH in DCM and gradually increase the concentration to 5-10% or even higher, based on TLC analysis.
-
Warning on Basic Modifiers: Avoid using basic mobile phases with high concentrations of methanol (e.g., >10% MeOH with ammonium hydroxide).[4] Such conditions can dissolve the silica gel, leading to contamination of your product. If a basic modifier is needed to improve peak shape, use it sparingly.
-
Consider Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic). For highly polar molecules that are difficult to purify on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[3][4]
Q3: What are the likely impurities in my crude product and how can I best remove them?
A3: Impurities typically arise from the preceding oxidation reaction. Common contaminants include:
- Unreacted Starting Material: 6,7-Dihydro-5H-cyclopenta[b]pyridine.
- Oxidant Byproducts: If using m-chloroperoxybenzoic acid (m-CPBA), the primary byproduct is m-chlorobenzoic acid. If using hydrogen peroxide, residual H₂O₂ may be present.[5]
- Over-oxidation/Side-Reaction Products: The fused cyclopentane ring can be susceptible to oxidation under harsh conditions, leading to ketone formation (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one).[6][7]
- Residual Metals: If a metal catalyst was used in the synthesis, it can be difficult to remove due to chelation with the N-oxide.[5]
Purification Strategy:
-
Aqueous Workup: Before chromatography, perform an aqueous workup. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic byproducts like m-chlorobenzoic acid.
-
Chromatography: The unreacted starting material is significantly less polar than the N-oxide product. A well-chosen gradient on your silica column (e.g., DCM/MeOH) should provide excellent separation. The starting material will elute much earlier than the N-oxide.
-
Metal Scavenging: If metal contamination is suspected, stirring the product in a solution with a suitable metal scavenger prior to final filtration may be necessary.
Q4: I'm having difficulty crystallizing the purified product. What solvent systems should I explore?
A4: The same polarity and hygroscopicity that complicate chromatography also make crystallization challenging.[8] The key is to find a solvent system where the compound has moderate solubility at high temperatures and poor solubility at low temperatures.
Recommended Approaches:
-
Single Solvent Crystallization: Try polar, aprotic solvents like acetone, ethyl acetate, or acetonitrile. Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly.
-
Solvent/Anti-Solvent System: This is often more successful. Dissolve the N-oxide in a small amount of a polar solvent in which it is highly soluble (e.g., methanol, DCM). Then, slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane, or toluene) until the solution becomes faintly turbid. Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals. According to "Purification of Laboratory Chemicals," crystallization from diethyl ether is a viable method for pyridine N-oxides.[2]
-
Vapor Diffusion: A technique excellent for growing high-quality crystals for X-ray analysis. Place a concentrated solution of your compound (in a solvent like DCM) inside a larger, sealed chamber containing an anti-solvent (like hexane). The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing solubility and promoting slow crystal growth.
Troubleshooting Guides & Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a systematic approach to purifying this compound using silica gel.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate and test various eluents. A good system will give your product an Rf value between 0.2 and 0.4.
-
Column Packing: Dry-pack your column with silica gel. Wet the silica with the initial, least polar eluent (e.g., 100% DCM). Never use a strong solvent to wet the column as it can cause cracking when switching to a weaker one.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely, and carefully add the resulting powder to the top of the column bed. This technique prevents band broadening and improves separation.
-
Elution: Begin elution with the starting solvent system determined by TLC. Run a shallow gradient, slowly increasing the percentage of the polar solvent (Methanol). Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Important: Do not overheat the sample on the rotary evaporator, as N-oxides can be thermally sensitive.
Table 1: Suggested Solvent Systems for Chromatography
| Polarity | Starting Eluent (v/v) | Gradient To (v/v) | Target Rf | Notes |
| Low-Medium | 100% Dichloromethane | 98:2 DCM:MeOH | ~0.1 | For eluting non-polar impurities. |
| Optimal | 99:1 DCM:MeOH | 95:5 DCM:MeOH | 0.2-0.4 | Typical range for product elution. |
| High | 95:5 DCM:MeOH | 90:10 DCM:MeOH | >0.5 | For eluting highly polar impurities. |
Diagram 1: Chromatography Solvent Selection Workflow
This diagram illustrates the decision process for optimizing the mobile phase.
Caption: Decision tree for chromatography solvent optimization.
Protocol 2: Azeotropic Drying of the Purified Product
This workflow is critical for obtaining a dry, crystalline final product.
Step-by-Step Methodology:
-
Initial Setup: Place the purified, solvent-free (from rotovap) product in a round-bottom flask equipped with a magnetic stir bar and a distillation head/condenser.
-
Add Toluene: Add enough toluene to fully dissolve the compound with stirring.
-
Distillation: Heat the flask in an oil bath to distill the toluene. Collect the distillate. The water co-distills as an azeotrope.
-
Repeat: After most of the toluene has been removed, cool the flask, add a fresh portion of dry toluene, and repeat the distillation. This is typically done 2-3 times.
-
Final Drying: After the final distillation, remove the remaining toluene under high vacuum to yield the anhydrous product.
Diagram 2: Workflow for Drying a Hygroscopic Compound
Caption: Protocol for azeotropic drying of the N-oxide.
Product Characterization & Data
Confirming the purity and identity of your final product is essential. The introduction of the oxygen atom causes a characteristic downfield shift for adjacent protons and carbons in NMR spectra.[5]
Table 2: Key Analytical Data for this compound
| Analysis | Characteristic Feature | Expected Value/Range | Reference |
| ¹H NMR | Protons adjacent to N-oxide | Downfield shift compared to parent pyridine | [5] |
| ¹³C NMR | Carbons adjacent to N-oxide | Downfield shift compared to parent pyridine | [5] |
| IR Spec | N⁺–O⁻ bond vibration | Prominent band around 930 cm⁻¹ | [5] |
| MS (ESI) | [M+H]⁺ | 136.0757 | Calculated |
| Appearance | Anhydrous Solid | White to off-white crystalline solid | [9] |
References
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]
-
Orlovsky, V., et al. (2012). Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]
-
Thakuria, R., et al. (2013). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 13(9), 4030-4042. Available at: [Link]
-
Rojas-León, A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Chemistry. Available at: [Link]
-
D'Addario, P., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N‑Oxides and Chalcogenodiazoles. Crystal Growth & Design, 20(12), 7589-7598. Available at: [Link]
-
Saikia, B., & Sarma, B. (2017). Pyridine N-oxides as Coformers in the Development of Drug Cocrystals. Royal Society of Chemistry. Available at: [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.
-
Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24524–24541. Available at: [Link]
-
Reddit r/Chempros (2025). How to dry pyridine N-oxide obtained commercially. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
-
Wang, Z., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Silver, J. (2017). How can I purify N-oxides on column chromatography? ResearchGate. Available at: [Link]
-
Hilgers, P., et al. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 61(20), 9033-9053. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable intermediate, providing in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.
Introduction to the Synthesis
The N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine is a crucial step in the synthesis of various biologically active molecules. While seemingly straightforward, this reaction is often accompanied by side product formation and purification challenges that can impact yield and purity. This guide will help you navigate these issues, ensuring a successful and efficient synthesis.
The primary synthetic route involves the direct oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Competing pathways of N-oxidation vs. C-H oxidation.
Troubleshooting and Prevention:
To favor the formation of the desired N-oxide, careful control of the reaction parameters is essential.
| Parameter | Recommendation for N-Oxide | Rationale |
| Oxidant Stoichiometry | 1.0 - 1.2 equivalents of m-CPBA | Minimizes excess oxidant available for C-H oxidation. |
| Temperature | 0 °C to room temperature | Lower temperatures favor the more kinetically favorable N-oxidation. |
| Reaction Time | Monitor closely by TLC | Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product. |
| Choice of Oxidant | m-CPBA or peracetic acid | These have been shown to be effective for N-oxidation. Stronger oxidants or certain catalytic systems (e.g., Mn(OTf)₂ with t-BuOOH) are designed for C-H oxidation and should be avoided. [1] |
Experimental Protocol for Selective N-Oxidation:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq., ~77% purity) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (see Q3 for TLC conditions).
-
Upon completion, proceed with the workup as described in Q3.
Q2: I am seeing multiple unidentified spots on my TLC plate. What other side reactions could be occurring?
A2: Besides over-oxidation, other potential side reactions include reactions on the cyclopentane ring and decomposition of the N-oxide.
While less common than over-oxidation, these side reactions can contribute to a complex impurity profile.
Potential Side Reactions:
-
Allylic Oxidation: If there is any isomeric impurity of the starting material with a double bond in the cyclopentene ring, or if the reaction conditions promote dehydrogenation, allylic oxidation could occur.
-
Ring Opening/Rearrangement: Pyridine N-oxides can undergo photochemical rearrangements, and under harsh acidic or basic conditions during workup, ring-opening or other rearrangements are possible, though less likely under standard N-oxidation conditions. [2]* Deoxygenation of the Product: The N-oxide product can be reduced back to the starting pyridine, especially if the workup involves reductive conditions or if the crude product is stored for extended periods without purification. [3]
Caption: Potential side reaction pathways.
Preventative Measures:
-
Purity of Starting Material: Ensure the starting 6,7-Dihydro-5H-cyclopenta[b]pyridine is pure and free of isomers. Purification by distillation or column chromatography may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Controlled Workup: Use mild acidic or basic conditions during the workup and avoid prolonged exposure to strong acids or bases.
-
Light Protection: Protect the reaction mixture and the purified product from light to prevent photochemical rearrangements.
Q3: I am struggling to purify my product. It streaks on the TLC plate and is difficult to separate from the m-CPBA byproduct.
A3: The high polarity of the N-oxide and the presence of the acidic m-chlorobenzoic acid byproduct are the main challenges in purification.
Pyridine N-oxides are significantly more polar than their parent pyridines. This can lead to strong interactions with silica gel, causing streaking and difficult elution. The m-chlorobenzoic acid byproduct from m-CPBA can also complicate purification.
Troubleshooting Purification:
Step 1: Workup to Remove m-Chlorobenzoic Acid
-
After the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to remove the acidic byproduct. Repeat the wash 2-3 times.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase: A polar solvent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 95:5 DCM:MeOH. The polarity can be increased by adding more methanol. To reduce streaking, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.5-1%) can be added to the eluent.
Step 3: Column Chromatography
-
Stationary Phase: Silica gel is commonly used. For highly polar compounds that are difficult to elute, alumina (neutral or basic) can be an alternative.
-
Eluent System: Use a gradient elution starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. The addition of a small amount of TEA or NH₄OH to the eluent can improve peak shape and reduce tailing.
-
Alternative: For very polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable purification technique.
Recommended TLC/Column Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10) with 0.5% Triethylamine |
| Visualization | UV light (254 nm) |
References
Sources
Technical Support Center: Optimizing N-Oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine
Introduction
Welcome to the technical support center for the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The N-oxide derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine is a valuable intermediate in the synthesis of various biologically active molecules.[1] The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating a range of subsequent chemical transformations.[2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this oxidation reaction and achieve optimal results.
Understanding the N-Oxidation Reaction
The N-oxidation of pyridine and its derivatives is a well-established transformation in organic synthesis.[3] The reaction involves the transfer of an oxygen atom to the nitrogen atom of the pyridine ring, typically using a peroxy acid or hydrogen peroxide as the oxidant.[3][4]
Reaction Mechanism
The generally accepted mechanism for N-oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves a concerted reaction where the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[5]
Caption: General mechanism of pyridine N-oxidation with m-CPBA.
Troubleshooting Guide
This section addresses common issues encountered during the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine in a question-and-answer format.
Q1: My reaction is showing low or no conversion to the N-oxide. What are the likely causes and how can I fix it?
A1: Low or no conversion can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inactive Oxidant: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly.
-
Solution: Use a fresh batch of the oxidant or titrate the current batch to determine its active oxygen content. Ensure storage in a cool, dark, and dry place.
-
-
Insufficient Oxidant: The stoichiometry of the reaction is critical.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, an excess of the oxidant (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
-
Reaction Temperature Too Low: While many N-oxidations proceed at room temperature, some substrates require heating.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Protonation of the Pyridine Nitrogen: In highly acidic conditions, the pyridine nitrogen can be protonated, which deactivates it towards electrophilic attack by the oxidant.
-
Solution: While acidic conditions are sometimes necessary (e.g., with H₂O₂/acetic acid), excessively strong acids should be avoided. If using a pre-formed peracid in a non-acidic solvent, ensure the starting material is not in its salt form.
-
Caption: Workflow for troubleshooting low reaction conversion.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the oxidant and reaction conditions.
-
Over-oxidation: While the pyridine nitrogen is generally the most nucleophilic site, other parts of the molecule can be susceptible to oxidation, especially under harsh conditions.
-
Solution: Use a milder oxidant or lower the reaction temperature. Reduce the amount of oxidant to the minimum required for full conversion of the starting material.
-
-
Ring-opening or Rearrangement: In some cases, the N-oxide product can undergo further reactions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Milder reaction conditions can also help prevent these subsequent reactions.
-
-
Reaction with Solvent: Some solvents can react with the oxidant, leading to side products.
-
Solution: Choose a relatively inert solvent like dichloromethane or chloroform for peracid oxidations.
-
Q3: I am having difficulty isolating and purifying the 6,7-Dihydro-5H-cyclopenta[b]pyridine N-oxide product. What are some effective methods?
A3: Pyridine N-oxides are often polar and water-soluble, which can complicate purification.
-
Work-up:
-
Quenching Excess Oxidant: After the reaction is complete, it is crucial to destroy any remaining oxidant. A common method is to add a reducing agent like sodium bisulfite or sodium thiosulfate solution.[10]
-
Removing Acidic Byproducts: If using a peracid like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be a byproduct. This can often be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate.
-
-
Purification:
-
Column Chromatography: This is a very common method. Due to the polarity of the N-oxide, a polar stationary phase like silica gel is typically used. The eluent system will need to be optimized, but often a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or isopropanol) is effective.
-
Crystallization: If the N-oxide is a solid, crystallization can be an excellent purification method. Common solvents for crystallization of pyridine N-oxides include isopropyl alcohol or mixtures of ether and a more polar solvent.[8]
-
Acid-Base Extraction: The basicity of the N-oxide is significantly lower than the parent pyridine.[1] However, it can still be protonated by strong acids. This property can sometimes be exploited for purification.
-
Frequently Asked Questions (FAQs)
Q: Which oxidant is best for the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine?
A: The "best" oxidant depends on several factors, including the scale of the reaction, the presence of other functional groups, and safety considerations. Here's a comparison of common oxidants:
| Oxidant | Advantages | Disadvantages | Typical Conditions |
| m-CPBA | Highly effective, often gives clean reactions at room temperature.[11] | Can be shock-sensitive, byproduct removal can be tedious.[2] | DCM or CHCl₃, 0°C to room temp. |
| Hydrogen Peroxide / Acetic Acid | Inexpensive and readily available. | Can require heating, may lead to side reactions if not controlled.[8] | Acetic acid, 70-90°C.[7] |
| Urea-Hydrogen Peroxide (UHP) | A stable, solid source of hydrogen peroxide, easier to handle.[12] | Often requires an activator like trifluoroacetic anhydride (TFAA) for less reactive pyridines.[13][14] | CH₂Cl₂ or CH₃CN with TFAA, room temp.[13] |
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most common method. The N-oxide product is significantly more polar than the starting pyridine. Therefore, on a silica gel TLC plate, the product will have a lower Rf value. Staining with an oxidizing agent like potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q: Are there any safety precautions I should be aware of?
A: Yes, working with oxidizing agents requires caution.
-
Peroxy acids (like m-CPBA) are potentially explosive and should be handled with care. Avoid grinding them or subjecting them to shock. Reactions should be conducted behind a safety shield.[8]
-
Hydrogen peroxide at high concentrations is a strong oxidizer. Always add the oxidant slowly to control the reaction temperature, as these reactions can be exothermic.[8]
-
Quenching: Never attempt to distill a reaction mixture before all residual peroxides have been destroyed.[8]
Detailed Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
This protocol is a general procedure and may require optimization for your specific substrate.
-
Dissolve Substrate: In a round-bottom flask, dissolve 1 equivalent of 6,7-Dihydro-5H-cyclopenta[b]pyridine in dichloromethane (DCM).
-
Cool Reaction: Place the flask in an ice bath and stir for 10-15 minutes.
-
Add Oxidant: Slowly add a solution of m-CPBA (1.2 equivalents) in DCM to the reaction mixture over 30 minutes.
-
Monitor Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC until the starting material is consumed.
-
Quench: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium bisulfite to quench the excess m-CPBA.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolate Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by silica gel column chromatography.
Protocol 2: N-Oxidation using Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA)
This method is particularly useful for pyridines that are less reactive.[13]
-
Dissolve Substrate: In a round-bottom flask, dissolve 1 equivalent of 6,7-Dihydro-5H-cyclopenta[b]pyridine in acetonitrile.
-
Add UHP: Add Urea-Hydrogen Peroxide (UHP) (1.5 equivalents) to the solution.
-
Cool Reaction: Cool the mixture to 0°C in an ice bath.
-
Add Activator: Slowly add trifluoroacetic anhydride (TFAA) (1.2 equivalents) dropwise.
-
Monitor Reaction: Allow the reaction to stir at 0°C and monitor by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quench: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Isolate and Purify: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
-
Formation of pyridine N-oxides - Química Organica.org. Available at: [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
-
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives - RSC Publishing. Available at: [Link]
- US Patent US5869678A - Oxidation of pyridine and derivatives - Google Patents.
- KR Patent KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents.
-
Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchGate. Available at: [Link]
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py - Supporting Information. Available at: [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation - PMC - NIH. Available at: [Link]
-
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine - ResearchGate. Available at: [Link]
-
Pyridine N-Oxide-structure - ChemTube3D. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides - Arkat USA. Available at: [Link]
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Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation - ACS Publications. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Thieme. Available at: [Link]
- US Patent US3467659A - Process for the reduction of pyridine n-oxides - Google Patents.
- CN Patent CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
-
Pyridine-N-oxide - Grokipedia. Available at: [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC - NIH. Available at: [Link]
-
Pyridine-N-oxide - Wikipedia. Available at: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - ACS Omega. Available at: [Link]
-
Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid - Organic Process Research & Development. Available at: [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. Available at: [Link]
-
How to dry pyridine N-oxide obtained commerically : r/Chempros - Reddit. Available at: [Link]
-
Pyridine N-Oxides - Baran Lab. Available at: [Link]
-
N-oxidation of pyridines by hydrogen peroxide in the presence of TS1 - ResearchGate. Available at: [Link]
-
6,7-Dihydro-5H-1-pyridin-5-one - PubChem. Available at: [Link]
- EP Patent EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents.
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex - ResearchGate. Available at: [Link]
-
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide - PubChem. Available at: [Link]
-
Preparation and Alkylation of N-Oxide Pyridine : r/OrganicChemistry - Reddit. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Available at: [Link]
-
A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate - ResearchGate. Available at: [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC - NIH. Available at: [Link]
-
Hydrogen peroxide urea adduct, UHP - Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your research and development.
Introduction to this compound
This compound is a heterocyclic compound with a fused cyclopentane-pyridine N-oxide structure. The N-oxide functional group introduces a highly polar N+-O- bond, which significantly influences the molecule's physicochemical properties, including its solubility.[1][2][3] This polarity generally imparts good solubility in polar solvents.[1][4] However, the overall solubility is a balance between the polar N-oxide group and the nonpolar hydrocarbon backbone. Researchers may encounter solubility challenges, particularly when working with nonpolar solvents or aiming for high concentrations in aqueous media.
This guide provides a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my chosen solvent. What should I do first?
A1: Initial Troubleshooting: A Step-by-Step Approach
When facing solubility issues, a systematic approach is crucial. The first step is to verify your solvent choice and then explore a broader range of solvents based on the compound's likely properties.
Protocol 1: Initial Solubility Assessment
-
Compound Characterization: Before you begin, ensure you have basic information about your compound, such as its purity and physical state (e.g., crystalline, amorphous).
-
Solvent Selection: Start with a small-scale solubility test using a range of solvents with varying polarities. The parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is reported to be soluble in ethanol, DMSO, and dichloromethane, and slightly soluble in water.[5] Given the polar N-oxide group, you should also test polar protic and aprotic solvents.
-
Experimental Procedure:
-
Weigh a small, precise amount of your compound (e.g., 1 mg) into separate vials.
-
Add a measured volume of your chosen solvent (e.g., 100 µL) to each vial.
-
Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution. If dissolved, add another measured volume of the compound to determine the approximate saturation point. If not, continue adding solvent in measured increments.
-
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | The N-oxide group can form strong hydrogen bonds with these solvents.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | These solvents can solvate the polar N-oxide group without hydrogen bond donation. |
| Nonpolar | Dichloromethane (DCM), Chloroform | The hydrocarbon backbone may have some solubility in these solvents. |
| Other | Toluene, Hexanes | Useful for understanding the limits of its nonpolar solubility. |
Q2: I need to prepare an aqueous solution of this compound for a biological assay, but its water solubility is low. How can I improve it?
A2: Enhancing Aqueous Solubility
Low aqueous solubility is a common challenge for many drug candidates.[6][7][8] For this compound, several strategies can be employed to enhance its concentration in aqueous media.
1. pH Adjustment
Pyridine N-oxides are weakly basic.[9] By adjusting the pH of the aqueous solution, you can protonate the N-oxide oxygen, forming a more soluble cationic species.
Caption: Workflow for determining the optimal pH for solubilization.
2. Co-solvents
The use of a water-miscible organic co-solvent can significantly increase the solubility of your compound.[10][11]
-
Select Co-solvents: Common choices include ethanol, DMSO, PEG 400, and propylene glycol.
-
Prepare Stock Solution: Dissolve a high concentration of your compound in the neat co-solvent.
-
Titrate into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing.
-
Observe for Precipitation: Note the concentration at which precipitation occurs. This will give you the maximum tolerable co-solvent concentration for your desired final compound concentration.
Common Co-solvents and Their Properties:
| Co-solvent | Typical Starting Concentration (% v/v) | Considerations |
| Ethanol | 5-20% | Generally well-tolerated in biological assays. |
| DMSO | 1-5% | Can have biological effects at higher concentrations. |
| PEG 400 | 10-30% | A good choice for increasing solubility with low toxicity. |
| Propylene Glycol | 10-30% | Another common, low-toxicity solubilizer. |
3. Use of Excipients
For formulation development, excipients like cyclodextrins can be used to encapsulate the compound, increasing its apparent water solubility.[7][8]
Q3: Can I form a salt of this compound to improve its solubility and dissolution rate?
A3: Salt Formation as a Solubility Enhancement Strategy
Yes, salt formation is a well-established technique for improving the solubility and dissolution rate of ionizable compounds.[8][12][13] Since pyridine N-oxides are basic, you can form salts with various acids.
Caption: Conceptual diagram of salt formation.
Protocol 3: Exploratory Salt Screening
-
Dissolve the Compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add Acid: Add a stoichiometric amount of the desired acid (also dissolved in a suitable solvent).
-
Induce Precipitation: If a precipitate does not form immediately, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble, like ether or hexanes).
-
Isolate and Characterize: Isolate the resulting solid and characterize it to confirm salt formation (e.g., by melting point, NMR, or FTIR).
-
Test Solubility: Compare the aqueous solubility of the salt form to the free base.
Commonly Used Acids for Salt Formation:
-
Inorganic: Hydrochloric acid, Sulfuric acid, Phosphoric acid
-
Organic: Tartaric acid, Citric acid, Maleic acid, Methanesulfonic acid
Q4: What are some advanced strategies if the above methods are insufficient?
A4: Advanced Formulation Approaches
If simple methods do not provide the required solubility, more advanced formulation strategies can be explored, particularly in a drug development setting.[6][14]
-
Solid Dispersions: The compound can be dispersed in a polymer matrix at the molecular level.[10][14] Techniques like spray drying or hot-melt extrusion are used to create these formulations.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[6][15][16]
-
Lipid-Based Formulations: For lipophilic compounds, formulating in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[7][8]
These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation.
Q5: Are there any stability concerns I should be aware of when trying to solubilize this compound?
A5: Stability Considerations
When developing a formulation, it's essential to consider the chemical stability of your compound.
-
pH Stability: Extremes of pH could potentially lead to degradation. It's advisable to perform a pH stability study on your compound.
-
Oxidation/Reduction: While N-oxides are generally stable, they can be reduced back to the parent pyridine.[17][18] Be mindful of any reducing agents in your formulation.
-
Hygroscopicity: Pyridine N-oxides can be hygroscopic, meaning they can absorb moisture from the air.[4][9] This can affect the accuracy of weighing and may impact stability over time. Store the compound in a desiccator.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine-N-oxide. (n.d.). Grokipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. (n.d.). Retrieved from [Link]
-
Pyridine N-Oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC. Retrieved from [Link]
-
6,7-Dihydro-5H-1-pyridin-5-one. (n.d.). PubChem. Retrieved from [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the reduction of pyridine n-oxides. (n.d.). Google Patents.
- Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
-
5 Novel Techniques for Solubility Enhancement. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved from [Link]
-
Role of excipients on N-oxide raloxifene generation from raloxifene-excipients binary mixtures. (n.d.). PubMed. Retrieved from [Link]
-
diazonium salt formation on heterocycles. (n.d.). Sciencemadness. Retrieved from [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. (n.d.). TU Delft Research Portal. Retrieved from [Link]
-
Pyridine N-oxides as coformers in the development of drug cocrystals. (n.d.). RSC Publishing. Retrieved from [Link]
-
Principles of Salt Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (n.d.). WJBPHS. Retrieved from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved from [Link]
-
Energetic ionic salts based on nitrogen-rich heterocycles: A prospective study. (n.d.). ResearchGate. Retrieved from [Link]
-
A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (n.d.). ACS Publications. Retrieved from [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (n.d.). ACS Omega. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to the technical support center for the scale-up synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. We will address common challenges, provide field-proven troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
Overview of the Core Synthesis
The target molecule, this compound, is synthesized via the direct oxidation of its corresponding pyridine precursor. This transformation is most commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
While straightforward at the laboratory scale, scaling this reaction introduces significant challenges related to thermal management, impurity profiles, and product isolation. The N-O moiety in the product possesses a unique functionality, acting as both an electron donor and a potential leaving group, which makes it a valuable synthetic intermediate.[1][2]
Experimental Protocol: Baseline Procedure
This section outlines a typical lab-scale procedure that serves as the basis for our scale-up discussion.
Reaction Scheme:
Figure 1. General N-oxidation reaction.
Step-by-Step Methodology:
-
Preparation: A suitable reactor is charged with 6,7-Dihydro-5H-cyclopenta[b]pyridine (1.0 equiv.) and dichloromethane (DCM, ~10 volumes). The mixture is stirred to ensure complete dissolution and cooled to 0-5 °C using an ice bath.
-
Oxidant Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1-1.3 equiv.) is dissolved in a separate portion of DCM (~5 volumes). This solution is added dropwise to the cooled pyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4-16 hours. Progress is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction is cooled back to 0-5 °C, and a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is added slowly to quench any unreacted peroxide.
-
Work-up: The mixture is diluted with water. The organic layer is separated and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid (m-CBA), followed by a brine wash.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude solid is purified by recrystallization or column chromatography.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during scale-up in a question-and-answer format.
Q1: My reaction is stalling, and I'm seeing incomplete conversion even after extended reaction times. What's going wrong?
Answer: Incomplete conversion at scale is a common issue stemming from several factors:
-
Oxidant Potency: Peroxy acids like m-CPBA degrade over time, especially if not stored properly (refrigerated and dry).[3] On a larger scale, you are using a larger absolute amount of reagent from a single bottle, which may not have homogenous purity. Always titrate your m-CPBA before use to determine its active oxygen content and adjust the stoichiometry accordingly.
-
Insufficient Equivalents: While 1.1 equivalents of m-CPBA may suffice on a 1-gram scale, minor impurities in the starting material or solvent can consume the oxidant on a 1-kilogram scale. A slight increase to 1.2-1.3 equivalents may be necessary.
-
Poor Mass Transfer: As reactor size increases, inefficient stirring can lead to localized "hot spots" where the oxidant is consumed rapidly and "cold spots" where the reaction is sluggish. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Temperature Too Low: While initial cooling is critical for safety, if the reaction is held at a very low temperature for too long, the activation energy barrier may not be overcome, leading to a stalled reaction. A controlled ramp to room temperature is often required.[4]
Figure 2. Decision tree for troubleshooting low conversion.
Q2: The reaction is dangerously exothermic, and I can't keep the temperature below 10 °C during the m-CPBA addition. What should I do?
Answer: This is a critical safety issue. Oxidations with peroxy acids are highly exothermic, and a thermal runaway can lead to an explosion, especially in the presence of organic solvents.[5][6]
-
Fundamental Cause: The heat generated by the reaction is exceeding the heat removal capacity of your reactor. This "heat in vs. heat out" balance is a cornerstone of process safety.
-
Immediate Actions & Solutions:
-
Reduce Addition Rate: This is the most important control parameter. Drastically slow down the addition of the m-CPBA solution.
-
Subsurface Addition: On a large scale, add the oxidant solution below the surface of the reaction mixture. This improves heat dissipation compared to dropwise addition on the surface, which can create localized superheating.
-
Increase Dilution: While it impacts throughput, increasing the solvent volume (e.g., from 10 to 15 volumes) increases the thermal mass of the system, making it easier to control temperature fluctuations.
-
"Reverse" Addition: Consider adding the pyridine solution to a solution of m-CPBA. This keeps the oxidant in excess only transiently at the point of addition, which can sometimes help control the reaction rate. This must be evaluated on a small scale first.
-
Reactor Capability: Ensure your cooling system is adequate for the scale. A simple ice bath is insufficient for multi-liter reactions; a jacketed reactor with a circulating chiller is required.
-
Caution: Never allow a significant excess of unreacted peroxy acid to build up in the reactor.[4] If the reaction is too cold to start, you risk accumulating the oxidant, which could then react uncontrollably if the temperature rises. The reaction should be initiated on a small scale to understand its thermal profile before scaling up.
Q3: My work-up is generating a thick emulsion, and the m-chlorobenzoic acid (m-CBA) byproduct is difficult to remove. How can I improve the isolation?
Answer: This is a very common scale-up problem with m-CPBA oxidations. The byproduct, m-CBA, can be a purification nightmare.
-
Emulsion Management: Emulsions often form during the NaHCO₃ wash due to the soap-like nature of the sodium salt of m-CBA.
-
Add Brine: Adding a saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Sometimes, filtering the entire biphasic mixture through a pad of Celite® can help break up the emulsion.
-
-
m-CBA Removal Strategy: A simple bicarb wash is often inefficient at scale.
-
Precipitation Method: After quenching the reaction, cool the reaction mixture to 0 °C. Both m-CPBA and the m-CBA byproduct are less soluble in cold DCM and will precipitate.[7][8] Filter the cold suspension to remove the bulk of the acid byproduct before proceeding with the aqueous wash.
-
Alternative Base: Instead of NaHCO₃, a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) can be more effective at extracting the acidic byproduct. However, be cautious, as a stronger base could potentially degrade your product if it is base-sensitive.
-
pH Adjustment: A more precise method involves adding water and then adjusting the pH of the aqueous layer to ~4-5.[9] This protonates the product (making it water-soluble) while the m-CBA remains as a solid or in the organic layer, allowing for separation. The aqueous layer containing the product is then basified to >8, and the product is extracted back into an organic solvent. This acid/base extraction is highly effective but more complex.
-
Q4: My final product is an oil or a sticky solid, not the nice crystalline material I got on the small scale. How can I improve purity and handling?
Answer: The physical form of the final product is highly dependent on its purity. Pyridine N-oxides are also known to be hygroscopic (readily absorb moisture from the air), which can make them oily or difficult to handle.[10][11]
-
Residual Solvent: Ensure all solvent is removed under high vacuum. Residual DCM can keep the product oily.
-
Water Content: The product is hygroscopic. After the work-up, ensure the organic layer is thoroughly dried with Na₂SO₄ or MgSO₄. Handle the final product under an inert atmosphere (nitrogen or argon) if possible.
-
Purification Strategy:
-
Column Chromatography: This is often not feasible or economical at a large scale.
-
Recrystallization: This is the preferred method for scale-up. Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, isopropanol) and an anti-solvent in which it is not (e.g., hexanes, heptane).
-
Slurrying: If a full recrystallization is difficult, slurrying the crude product in a solvent like diethyl ether or cold ethyl acetate can wash away more soluble impurities, often leaving a purer, more crystalline solid after filtration.
-
Frequently Asked Questions (FAQs)
Q: What is the best oxidizing agent for this synthesis at scale?
A: The choice involves a trade-off between handling, cost, and byproducts.
| Oxidant | Pros | Cons |
| m-CPBA | Easy to handle solid, predictable reactivity.[12] | Expensive, shock-sensitive when pure, solid byproduct (m-CBA) complicates work-up.[3] |
| Peracetic Acid | Inexpensive, liquid reagent, byproduct (acetic acid) is volatile.[4] | Can be less selective, often supplied in acetic acid, requires careful thermal control.[13] |
| H₂O₂ / Catalyst | "Green" oxidant (byproduct is water), very cheap. | Often requires a metal catalyst (e.g., Rhenium-based), which must be removed; can be slower.[14] |
For initial scale-up, m-CPBA is often preferred due to its well-understood reactivity profile, despite the work-up challenges. For commercial production, a process using peracetic acid or a catalytic H₂O₂ system would likely be developed to reduce cost.
Q: How can I effectively monitor the reaction progress at scale?
A: Relying solely on TLC is not sufficient. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop an HPLC method that can clearly resolve the starting material, the N-oxide product, and the m-CBA byproduct. This allows you to quantify the conversion and monitor for the formation of any new impurities in real-time by taking small aliquots from the reactor.
Q: What are the most critical safety precautions when handling large quantities of peroxy acids?
A:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and a face shield.[15]
-
Avoid Contamination: Never allow peroxy acids to come into contact with metals, strong acids, bases, or reducing agents, as this can cause violent decomposition.[6]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable solvent vapors.[5]
-
Shielding: Conduct the reaction behind a blast shield.
-
Emergency Plan: Have a plan for quenching the reaction in an emergency (e.g., a pre-chilled solution of sodium sulfite).
Q: My starting 6,7-Dihydro-5H-cyclopenta[b]pyridine is only 95% pure. Will this impact the reaction?
A: Yes, absolutely. Impurities can consume your oxidant, leading to incomplete conversion. More critically, if the impurities are nucleophilic (e.g., other amines), they may also be oxidized, leading to a complex mixture that is difficult to purify. Always use starting material of the highest possible purity for scale-up operations.
Process Workflow Visualization
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. baranlab.org [baranlab.org]
- 3. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. N-oxide synthesis by oxidation [organic-chemistry.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: A Troubleshooting Guide for Reactions of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges encountered during its synthesis and subsequent chemical transformations. Our focus is on providing causal explanations and validated solutions to common experimental hurdles.
Synthesis of this compound
The foundational step in working with this compound is its synthesis via the N-oxidation of the parent heterocycle, 6,7-dihydro-5H-cyclopenta[b]pyridine. While seemingly straightforward, this oxidation requires careful control to ensure high yield and purity.
Core Reaction: N-Oxidation
The most common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[1][2] The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid.
Caption: General mechanism of pyridine N-oxidation.
Troubleshooting the N-Oxidation Reaction
This section addresses the most frequently encountered issues during the synthesis of this compound.
Q1: My reaction is sluggish or incomplete. TLC analysis shows significant unreacted starting material even after the recommended reaction time. What is the cause?
A1: Root Cause Analysis & Solutions
There are several potential causes for incomplete conversion, primarily related to reagent stoichiometry and reaction kinetics.
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. While a 1:1 molar ratio is theoretically sufficient, peroxy acids like m-CPBA are often not 100% pure and can degrade upon storage.[3]
-
Solution: Use 1.1 to 1.5 molar equivalents of the peroxy acid. It is advisable to determine the purity of the m-CPBA via iodometric titration before use if the batch is old or has been stored improperly.
-
-
Low Reaction Temperature: The N-oxidation of pyridines is typically exothermic, but maintaining an appropriate temperature is key.[2] Starting the reaction at 0 °C to control the initial exotherm is common, but if the reaction stalls, insufficient thermal energy may be the culprit.
-
Solution: After the initial addition of the oxidant at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still incomplete, gentle heating (e.g., to 40 °C) can facilitate completion. Monitor by TLC to avoid byproduct formation.
-
-
Poor Reagent Quality: The starting pyridine may contain impurities that consume the oxidant.
-
Solution: Ensure the purity of the starting 6,7-dihydro-5H-cyclopenta[b]pyridine using NMR or GC-MS. Recrystallization or column chromatography may be necessary.
-
Q2: The reaction worked, but my final yield is very low after workup and purification. Where could the product have been lost?
A2: Identifying and Mitigating Product Loss
Low yields are often traced to the workup and purification stages, where the polar nature of the N-oxide can present challenges.
-
Aqueous Workup Losses: this compound has significantly more polarity and water solubility than its parent pyridine. During extraction with organic solvents, a substantial amount of product can remain in the aqueous layer.
-
Solution: After the initial extraction (e.g., with dichloromethane or ethyl acetate), re-extract the aqueous layer multiple times (5-10 times) with a large volume of solvent. Alternatively, continuous liquid-liquid extraction can be employed for quantitative recovery. Salting out by saturating the aqueous layer with NaCl can also decrease the product's aqueous solubility.
-
-
Decomposition During Workup: Residual peroxy acid can lead to undesired side reactions if not properly quenched.
-
Solution: During the workup, quench any remaining oxidant by washing the organic layer with a mild reducing agent solution, such as 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until a negative peroxide test (using starch-iodide paper) is obtained.
-
-
Issues with pH: The basicity of the N-oxide (pKa ≈ 0.8) is much lower than the parent pyridine (pKa ≈ 5.2), but it can still be protonated in strongly acidic conditions, increasing its water solubility.[4]
-
Solution: Perform the workup under neutral or slightly basic conditions. A wash with saturated sodium bicarbonate (NaHCO₃) solution is recommended to neutralize the acidic byproduct (e.g., m-chlorobenzoic acid) and ensure the N-oxide is in its free base form for efficient extraction.[5]
-
Q3: I am struggling to remove the m-chlorobenzoic acid byproduct from my final product. It co-elutes during column chromatography.
A3: Strategies for Byproduct Removal
The acidic byproduct of m-CPBA oxidation is a common purification challenge.
-
Chemical Extraction: The most effective method is to exploit the acidity of the byproduct.
-
Solution: Before column chromatography, dissolve the crude product in a suitable organic solvent (like DCM or EtOAc) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate or a dilute (5%) solution of sodium carbonate.[5] This will convert the m-chlorobenzoic acid into its water-soluble sodium salt, which is removed into the aqueous phase. Repeat the wash several times.
-
-
Precipitation: In some cases, the byproduct can be precipitated.
-
Solution: If the reaction is performed in a solvent like dichloromethane, cooling the reaction mixture to 0 °C upon completion can often precipitate a significant portion of the m-chlorobenzoic acid, which can then be removed by filtration.[5]
-
| Problem | Primary Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Oxidant | Use 1.1-1.5 eq. of m-CPBA; check purity. |
| Low Yield | Product loss to aqueous layer | Extract aqueous phase multiple times; use brine. |
| Byproduct Contamination | Residual m-chlorobenzoic acid | Wash organic layer with sat. NaHCO₃ solution.[5] |
| Over-oxidation | Reaction too vigorous | Control temperature; add oxidant slowly at 0 °C. |
Subsequent Reactions & Troubleshooting
Once synthesized, the N-oxide is a versatile intermediate. The N-O bond activates the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack.[4][6]
Caption: Experimental workflow for the N-oxide.
Q4: I am attempting to chlorinate the 4-position using phosphorus oxychloride (POCl₃), but I am getting a dark, intractable tar and very low yield of the desired 2- or 4-chlorinated product. Why?
A4: Controlling Reactivity in Electrophilic Activation
This is a classic reaction of pyridine N-oxides, but it is highly exothermic and can easily lead to polymerization if not controlled.[4]
-
Temperature Control is Paramount: The reaction of the N-oxide with POCl₃ is extremely vigorous. Uncontrolled addition or temperature can lead to rapid, exothermic decomposition and polymerization.
-
Solution: The reaction should be performed at low temperatures. Add the N-oxide portion-wise to the POCl₃ at 0 °C, or, even better, add the POCl₃ dropwise to a solution of the N-oxide in an inert solvent at 0 °C. The temperature should be carefully monitored and not allowed to rise significantly. After the addition is complete, the reaction can be gently warmed to drive it to completion.
-
-
Stoichiometry and Solvent: Using POCl₃ as both the reagent and solvent can be too harsh.
-
Solution: Use a co-solvent such as chloroform or dichloroethane to moderate the reaction. Use a controlled amount of POCl₃ (e.g., 2-3 equivalents) rather than a large excess.
-
Q5: My deoxygenation reaction to revert to the parent pyridine is not working. What are the best methods?
A5: Selecting the Right Deoxygenation Strategy
Deoxygenation is often required after the N-oxide has been used to direct substitution.[1]
-
Reagent Choice: The choice of reducing agent is key.
-
Solution 1 (Stoichiometric): For a robust, high-yielding reaction, trivalent phosphorus compounds are excellent. Treatment with phosphorus trichloride (PCl₃) in a solvent like chloroform at 0 °C to room temperature is highly effective.
-
Solution 2 (Catalytic): If other functional groups in the molecule are sensitive to PCl₃, catalytic hydrogenation can be used. Hydrogenation over a palladium catalyst (Pd/C) will cleanly remove the oxygen.
-
Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
Q: What spectroscopic changes confirm the successful formation of the N-oxide?
-
A: In the ¹H NMR spectrum, the protons on the pyridine ring, particularly the α-protons (at C2 and C6), will shift downfield compared to the parent pyridine due to the deshielding effect of the N-O bond. In the IR spectrum, a strong characteristic N-O stretching vibration should appear in the range of 1200-1300 cm⁻¹.[1]
-
-
Q: Is this compound hazardous?
-
A: Yes. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
To this solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The product N-oxide will have a lower Rf than the starting material.
-
Once the starting material is consumed, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous Na₂SO₃ (2x), saturated aqueous NaHCO₃ (3x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization to afford the pure N-oxide.
References
-
Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Link
-
Supporting Information for "Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py". Link
-
Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24653–24665. Link
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. Link
-
Mosher, H. S., et al. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 83. Link
-
Echemi. (2022). What is Pyridine N Oxide Preparation: A simple guide. Link
-
Wikipedia. Pyridine-N-oxide. Link
-
Organic Chemistry Portal. Pyridine N-oxide and derivatives. Link
-
Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. (2020). YouTube. Link
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Link
-
Reactivity of Pyridine-N-Oxide. (2020). YouTube. Link
-
Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Link
-
Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide. Link
-
PubChem. This compound. Link
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (1998). The Journal of Organic Chemistry. Link
-
Angene. 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Link
-
Wang, L., et al. (2014). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 16(12), 4913-4917. Link
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Link
-
Quora. (2020). What is the reaction of MCPBA with alkene? Link
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. (2025). ResearchGate. Link
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Link
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. baranlab.org [baranlab.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C8H9NO | CID 13153315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide for Storage
Welcome to the technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during storage and experimentation. The following sections address common challenges and provide validated protocols to ensure the reliability of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound should be stored under controlled conditions that mitigate the primary degradation pathways. Heterocyclic N-oxides are susceptible to degradation from heat, light, moisture, and atmospheric oxygen.[1][2] The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is recommended for storage below 25°C in dry, dark conditions.[3] For the N-oxide derivative, we recommend more stringent conditions:
-
Temperature: ≤ -20°C for long-term storage.
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: Protected from light in an amber, tightly sealed vial.
-
Moisture: In a desiccated environment. N-oxides are often hygroscopic and can form stable hydrogen bonds with water, which may facilitate degradation.[2]
Q2: I'm observing a new peak in my HPLC analysis that corresponds to the parent amine (6,7-Dihydro-5H-cyclopenta[b]pyridine). What is happening and how can I prevent it?
A2: The appearance of the parent amine is a classic sign of deoxygenation (or reduction) of the N-oxide.[1] This is one of the most common degradation pathways for N-oxide compounds. It can occur both in the solid state and in solution. Prevention involves:
-
Strict Anaerobic Conditions: Oxygen can participate in complex redox cycles. Storing the solid under an inert atmosphere and using degassed solvents for solutions is critical.
-
Solvent Purity: Use high-purity, anhydrous solvents, as impurities can catalyze the reduction.
-
Avoid Contaminants: Traces of metals or reducing agents can accelerate deoxygenation.[2] Ensure all glassware is scrupulously clean.
Q3: The color of my solid compound has changed from off-white to yellow or brown. What is the likely cause?
A3: A color change typically indicates the formation of degradation products. The most common causes are:
-
Photodegradation: Pyridine N-oxides are known to be sensitive to light, which can induce complex photochemical rearrangements to form derivatives like oxaziridines or 1,2-oxazepines.[4] This is often accompanied by a color change. Always store the compound in the dark.
-
Oxidation: While it is an N-oxide, other parts of the molecule, such as the benzylic C-H bonds of the cyclopentane ring, can be susceptible to oxidation, especially with prolonged exposure to air.[5]
Q4: How should I prepare and store solutions of this compound for experimental use?
A4: Solution stability is often more challenging than solid-state stability. For consistent results:
-
Prepare Freshly: Ideally, solutions should be prepared fresh before each experiment.
-
Solvent Choice: Use high-purity, anhydrous, polar aprotic solvents like DMSO or DMF. While N-oxides are stabilized by polar protic solvents, these can also participate in certain degradation reactions.[2]
-
Degas Solvents: Before use, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Storage of Stock Solutions: If storage is unavoidable, flash-freeze aliquots of the stock solution at -80°C in tightly sealed vials with an inert gas headspace.[6] Avoid repeated freeze-thaw cycles.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Yes. Avoid the following:
-
Strong Reducing Agents: Reagents like metal hydrides will readily deoxygenate the N-oxide.
-
Strong Oxidizing Agents: Peroxides (especially residual H2O2 from synthesis) and strong acids can lead to uncontrolled oxidation or rearrangement.[2][7]
-
Certain Excipients: When formulating, be aware that common excipients can contain peroxide impurities that promote oxidative degradation.[8]
-
Transition Metals: Some transition metals can catalyze decomposition.[2]
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific stability issues encountered during your experiments.
Issue 1: Rapid Degradation of the Solid Compound
-
Symptoms: Noticeable decrease in purity via HPLC over a short period (weeks to months), discoloration, or change in physical appearance.
-
Primary Objective: Identify and eliminate the environmental factor causing degradation.
Troubleshooting Protocol:
| Potential Cause | Scientific Rationale | Recommended Action & Verification |
| Elevated Temperature | Thermal energy can overcome the activation barrier for decomposition reactions. Aromatic N-oxides can begin to decompose at temperatures around 150°C, but slow degradation can occur at much lower temperatures over time.[2] | Action: Immediately transfer the main stock to a ≤ -20°C freezer. Verification: Analyze a sample of the degraded material and a freshly opened vial (if available) via HPLC to confirm if the degradation profile matches thermal decomposition products. |
| Light Exposure | UV and even visible light can provide the energy for photochemical rearrangements, leading to complex mixtures of isomers and ring-opened products.[4] | Action: Wrap the vial in aluminum foil or place it in a light-blocking secondary container. Ensure all handling is done under subdued light. Verification: Compare the HPLC chromatogram of the light-exposed sample to a protected sample. Photodegradation often results in multiple, distinct new peaks. |
| Oxygen/Atmosphere | Atmospheric oxygen can lead to oxidative degradation of the cyclopentane ring or participate in redox cycling that facilitates deoxygenation. | Action: Backfill the vial with a dry, inert gas like Argon or Nitrogen before sealing and storing. Verification: A stability study comparing a sample stored under air versus one stored under an inert atmosphere will confirm oxygen sensitivity. |
| Moisture Ingress | N-oxides are polar and can be hygroscopic.[2] Adsorbed water can mediate hydrolytic degradation or act as a catalyst for other decomposition pathways. | Action: Store vials within a desiccator containing a fresh desiccant. Verification: Use Karl Fischer titration to measure the water content of the degraded sample and compare it to the specification of a new batch. |
Issue 2: Instability in Solution (Deoxygenation and Other Degradation)
-
Symptoms: The concentration of the N-oxide decreases over time in solution, with a corresponding increase in the parent amine or other unknown peaks in the chromatogram.
-
Primary Objective: Optimize solution preparation and storage to prevent in-vitro degradation.
Troubleshooting Workflow Diagram:
Caption: Primary degradation pathways for the N-oxide.
-
Deoxygenation (Reduction): This is the most common pathway, reverting the compound to its parent amine. This can be facilitated by trace metals, reducing agents, or even disproportionation reactions under heat or light. [1][6]* Photochemical Rearrangement: Upon absorption of UV light, the excited state of the pyridine N-oxide can undergo rearrangement. This process involves the N-O bond weakening and can lead to the formation of an oxaziridine-like intermediate, which may further convert to a 1,2-oxazepine derivative. [4]These products are structurally significantly different and will have lost the intended biological activity.
By implementing the rigorous storage and handling protocols outlined in this guide, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Gálico, D. A., et al. (2022). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Available at: [Link]
-
Shukla, O. P., & Kaul, S. M. (1986). Microbiological transformation of pyridine N-oxide and pyridine by Nocardia sp. Canadian Journal of Microbiology. Available at: [Link]
-
Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Zimmermann, K., & Glembockyte, V. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]
-
A. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmaeli. Available at: [Link]
- van der Mey, M., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.
-
Singh, S., et al. (2009). Role of excipients on N-oxide raloxifene generation from raloxifene-excipients binary mixtures. PubMed. Available at: [Link]
-
Wang, C., et al. (2022). Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. ResearchGate. Available at: [Link]
- Boyd, A., et al. (2008). N-oxide-containing pharmaceutical compounds. Google Patents.
-
Kumar, R., et al. (2010). Stabilization of the nitric oxide (NO) prodrugs and anticancer leads, PABA/NO and double JS-K, through incorporation into PEG-protected nanoparticles. SciSpace. Available at: [Link]
-
Zimmermann, K., & Glembockyte, V. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Shegokar, R., & Müller, R. H. (2010). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. Available at: [Link]
-
Molbase (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Molbase. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]
-
Chen, F., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of excipients on N-oxide raloxifene generation from raloxifene-excipients binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide Detection
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. The unique physicochemical properties of this N-oxide, particularly its high polarity and potential for thermal lability, present distinct challenges for analytical method development.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to enable robust, accurate, and reproducible detection and quantification of this compound in various matrices.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during the analysis of this compound.
HPLC Troubleshooting
Q1: Why is my this compound eluting in the solvent front on my C18 column?
A: This is the most common issue and is caused by the molecule's high polarity. The N-oxide functional group imparts a strong dipole and hydrophilic character, making it behave like a polar, zwitterionic compound.[1] Standard C18 reversed-phase (RP) columns retain analytes based on hydrophobic interactions. Since your analyte is not sufficiently hydrophobic, it has minimal interaction with the stationary phase and is swept through the column with the highly aqueous mobile phase, resulting in little to no retention.
Q2: How can I improve the retention and peak shape of my analyte in reversed-phase HPLC?
A: While challenging, retention on an RP system can sometimes be achieved. One strategy is to operate at a high pH (e.g., pH > 8) using a pH-stable column (like a Waters XBridge BEH C18). At higher pH, the potential positive charge on the pyridine ring is suppressed, which can sometimes increase hydrophobic interaction with the stationary phase. However, this may still provide only limited retention, especially for derivatives without non-polar substituents. Another approach involves using a mobile phase with a very low percentage of organic solvent, but this can lead to poor peak shape and is not always effective.
Q3: Is HILIC a better alternative for this compound? What are the starting conditions?
A: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective approach for retaining highly polar compounds like pyridine N-oxides. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. A typical starting point would be a bare silica or an amide-bonded column with a mobile phase of 90-95% acetonitrile containing a low concentration of an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate) to ensure good peak shape.
GC-MS Troubleshooting
Q4: Can I analyze this compound directly by GC-MS?
A: Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is strongly discouraged. Amine N-oxides are known to be thermally unstable and are likely to degrade in the high temperatures of the GC injection port.[2][3] This thermal degradation leads to poor reproducibility, inaccurate quantification, and potential misidentification of the compound.
Q5: What derivatization strategy is recommended for GC-MS analysis of this N-oxide?
A: To make the analyte suitable for GC-MS, a derivatization step is necessary to increase its thermal stability and volatility. Silylation is a proven method for the analysis of related N-oxides.[2] Using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the polar N-oxide into a more stable silylated derivative that can be successfully chromatographed and detected by GC-MS.[2][3]
Sample Preparation Troubleshooting
Q6: I'm seeing significant matrix effects when analyzing plasma samples. How can I improve my sample cleanup?
A: Matrix effects are a major hurdle in bioanalysis and arise from co-eluting endogenous components like phospholipids and proteins that can suppress or enhance the analyte's signal.[4] While a simple "dilute-and-shoot" or protein precipitation (PPT) approach is fast, it often provides insufficient cleanup.[5] For cleaner extracts, Solid-Phase Extraction (SPE) is highly recommended.[6] A mixed-mode or polymeric SPE sorbent can offer superior selectivity by utilizing a combination of retention mechanisms (e.g., ion exchange and reversed-phase) to effectively remove interferences.
Q7: My analyte recovery is inconsistent. Could the N-oxide be degrading during sample preparation?
A: Yes, N-oxides can be susceptible to reduction back to the parent amine under certain conditions.[7][8] This is a critical consideration, especially in complex biological matrices. To mitigate this risk, ensure your sample preparation workflow avoids harsh reducing agents or highly acidic conditions for prolonged periods. When working with tissue or blood, it is crucial to inhibit enzymatic and metal-catalyzed reactions immediately upon collection. This can be achieved by using an isotonic buffer containing reagents like N-ethylmaleimide (NEM) to block free thiols and EDTA to chelate transition metals.[9]
Mass Spectrometry Troubleshooting
Q8: What are the expected precursor and product ions for LC-MS/MS analysis?
A: For analysis by tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode, the expected precursor ion would be the protonated molecule, [M+H]⁺. For this compound (C₈H₉NO, Exact Mass: 135.07), the precursor ion would have an m/z of 136.08.[10][11] Product ions would be determined through collision-induced dissociation (CID). While specific fragmentation data for this exact molecule is not widely published, common fragmentation pathways for pyridine N-oxides involve loss of the oxygen atom or cleavage of the fused ring structure. Empirical determination of the optimal precursor-product ion transitions is a necessary step in method development.
Section 2: In-Depth Method Development Guides & Protocols
This section provides structured workflows and detailed experimental protocols to guide your method development process.
Guide 1: HPLC Method Development Strategy
The choice of chromatographic mode is critical for success. The following workflow illustrates a decision-making process for selecting the optimal HPLC method.
Caption: HPLC Method Selection Workflow for Polar N-Oxides.
-
Column: Use a HILIC-specific column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or a bare silica column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
Start at 95% B.
-
Linear gradient to 70% B over 5 minutes.
-
Hold at 70% B for 1 minute.
-
Return to 95% B in 0.5 minutes.
-
Equilibrate at 95% B for 3.5 minutes.
-
-
Detection: UV at 255 nm or MS detection.
-
Causality: This method uses a high organic mobile phase to promote partitioning of the polar analyte onto the hydrated polar stationary phase, ensuring retention. The ammonium formate buffer provides counter-ions to improve peak shape.
| Parameter | Reversed-Phase (High pH) | HILIC (Recommended) |
| Column Type | C18 (pH stable, e.g., XBridge BEH) | Amide or Bare Silica |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.0 | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Initial %B | 5% | 95% |
| Primary Interaction | Hydrophobic | Hydrophilic Partitioning |
| Key Advantage | Uses common RP columns | Excellent retention for polar analytes |
| Key Challenge | Often insufficient retention | Requires longer equilibration times |
Guide 2: Sample Preparation Strategy for Biological Matrices
Choosing the right sample preparation technique is a balance between cleanup efficiency, recovery, and throughput.
Caption: Decision Tree for Sample Preparation Method Selection.
This protocol is designed for maximum cleanup and concentration of the analyte.
-
Cartridge Selection: Choose a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis MCX - Mixed-Mode Cation Exchange). This allows for retention via both ion-exchange and reversed-phase mechanisms.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the pyridine nitrogen is protonated for binding to the cation exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.
-
Causality: This multi-step wash and selective elution process provides a highly purified extract by systematically removing different classes of interferences, thereby minimizing matrix effects and improving analytical sensitivity.[5][6]
References
-
Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. [Link]
-
Nagy, J., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2). [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
Jain, C., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bio-analysis, 14(11). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]
-
Pardasani, K. R., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(19), 1685-1694. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]
-
Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24458–24473. [Link]
-
Brooks, R., & Sternglanz, P. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-565. [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 1-23. [Link]
- Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.).
-
SpectraBase. (n.d.). 1H NMR of 5H-cyclopenta[b]pyridine-3-carbonitrile, 2-[[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]thio]-6,7-dihydro-. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Ochiai, E. (1953). Process for the reduction of pyridine n-oxides.
-
Nettekoven, M., & Vayer, P. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(17), 12351–12383. [Link]
-
Cramer, C. J., & Abe, H. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 26(11), 3349. [Link]
-
Dalvie, D., et al. (2002). Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. Drug Metabolism and Disposition, 30(12), 1435-1442. [Link]
-
ResearchGate. (2018). Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. [Link]
Sources
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- 2. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. ijisrt.com [ijisrt.com]
- 7. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. This compound | C8H9NO | CID 13153315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 6,7-Dihydro-5H-cyclopenta[b]pyridine Oxidation
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide serves as a specialized technical resource for the selective oxidation of the benzylic C-H bond in 6,7-Dihydro-5H-cyclopenta[b]pyridine to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. It provides a primary recommended protocol, detailed troubleshooting advice, and an overview of alternative catalytic systems to empower researchers in achieving high efficiency and yield in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient method for oxidizing the CH2 group adjacent to the pyridine ring in 6,7-Dihydro-5H-cyclopenta[b]pyridine?
A: The most effective and well-documented method is a manganese-catalyzed oxidation using tert-Butyl hydroperoxide (t-BuOOH) as the oxidant and water as the solvent. A study by Ren et al. demonstrated that using Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst provides high yield and excellent chemoselectivity for the desired ketone product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2] This system is notable for its mild reaction conditions (25 °C), use of an inexpensive and environmentally benign solvent (water), and high efficiency, making it an ideal starting point for this transformation.[1][3]
The reaction selectively targets the benzylic C(sp³)–H bond while leaving the pyridine ring and other potentially sensitive functional groups intact. This high degree of chemoselectivity is a significant advantage over more aggressive, non-catalytic oxidizing agents.
Catalyst & Condition Selection Guide
Choosing the right combination of catalyst, oxidant, and solvent is critical for success. The following table, adapted from optimization studies, illustrates the impact of different parameters on the reaction yield.[3]
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Remarks |
| 1 | Mn(OTf)₂ (0.5) | t-BuOOH (5 eq) | H₂O | 25 | 88 | Optimal Conditions |
| 2 | Mn(OTf)₂ (0.5) | H₂O₂ | MeCN | 25 | n.d. | Ineffective oxidant |
| 3 | Mn(OTf)₂ (0.5) | O₂ | MeCN | 25 | n.d. | Ineffective oxidant |
| 4 | Mn(OTf)₂ (0.5) | m-CPBA | MeCN | 25 | N-Oxide | Undesired side product |
| 5 | Fe(OTf)₂ (0.5) | t-BuOOH (5 eq) | H₂O | 25 | 65 | Lower yield than Mn |
| 6 | Cu(OTf)₂ (0.5) | t-BuOOH (5 eq) | H₂O | 25 | Trace | Ineffective catalyst |
| 7 | None | t-BuOOH (5 eq) | H₂O | 25 | n.d. | Catalyst is essential |
| 8 | Mn(OTf)₂ (0.5) | t-BuOOH (5 eq) | t-BuOH | 25 | 80 | Alternative solvent |
n.d. = not detected.
This data clearly indicates the superiority of the Mn(OTf)₂ / t-BuOOH / H₂O system for this specific transformation.
Recommended Experimental Protocol
This protocol is based on the successful manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine (an alternative name for 6,7-Dihydro-5H-cyclopenta[b]pyridine).[3]
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine (Substrate)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (Catalyst)
-
tert-Butyl hydroperoxide (t-BuOOH, 65-70% in H₂O) (Oxidant)
-
Deionized Water (Solvent)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add 6,7-Dihydro-5H-cyclopenta[b]pyridine (0.50 mmol, 1.0 eq).
-
Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).
-
Add deionized water (2.5 mL).
-
To this stirred mixture, add t-BuOOH (65% in H₂O, 2.5 mmol, 5.0 eq).
-
Seal the flask and stir the reaction mixture vigorously at 25 °C (room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may take 24-72 hours to reach completion.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., Ethyl acetate/Petroleum ether) to yield the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Troubleshooting Guide
Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?
A: This is a common issue that can often be traced back to the quality of the reagents.
-
Oxidant Potency: Tert-butyl hydroperoxide (t-BuOOH) can degrade over time. Ensure you are using a fresh bottle or a previously opened bottle that has been stored properly (refrigerated, sealed). An old or improperly stored oxidant is a primary cause of reaction failure.
-
Catalyst Activity: While Mn(OTf)₂ is generally stable, ensure it is of high purity and has not been contaminated. The catalyst is used in very small amounts (0.5 mol%), so its activity is crucial.
-
Purity of Starting Material: Impurities in the 6,7-Dihydro-5H-cyclopenta[b]pyridine, particularly other nucleophilic species, could potentially poison the catalyst.
-
Incorrect Oxidant Choice: For this specific manganese-catalyzed reaction, oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) have been shown to be ineffective.[3]
Q3: I am observing a significant amount of the N-oxide of my starting material. How can I prevent this?
A: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, which can lead to the formation of a pyridine N-oxide.[4] This is a classic side reaction in pyridine chemistry.[5]
-
Cause: This side reaction is highly dependent on the choice of oxidant. Stronger, less selective oxidizing agents, particularly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), are known to favor N-oxidation.[3][4]
-
Solution: The recommended Mn(OTf)₂ / t-BuOOH system demonstrates excellent chemoselectivity, favoring oxidation of the benzylic CH₂ group over the pyridine nitrogen.[1] If you are observing N-oxide formation, double-check that you are using t-BuOOH and not another oxidant. Adhering strictly to the recommended protocol is the best way to avoid this byproduct.
Q4: The reaction is very slow or appears to stall before completion. What should I do?
A: Patience and monitoring are key.
-
Reaction Time: Catalytic oxidations, especially at room temperature, can require extended reaction times. The original literature reports reaction times of 24 to 72 hours to achieve high yields.[3] Do not terminate the reaction prematurely.
-
Monitoring: Use TLC or GC-MS to track the disappearance of the starting material and the appearance of the product. If the reaction has truly stalled (no change over a 12-24 hour period), consider the possibility of catalyst deactivation.
-
Stirring: The reaction mixture may be biphasic. Ensure vigorous and efficient stirring to maximize the interfacial area between the aqueous and organic components, which is critical for catalytic turnover.
Overview of Alternative Catalytic Systems
While the manganese-based system is highly recommended, other catalytic approaches exist for the oxidation of nitrogen heterocycles and may be considered for specific applications or further research.
-
Cobalt-Based Catalysts: Heterogeneous cobalt oxide supported on nitrogen-doped carbon has been shown to be effective for the aerobic dehydrogenation of other N-heterocycles, such as 1,2,3,4-tetrahydroquinolines.[6] These systems are often robust and recyclable but may require higher temperatures.
-
Bioinspired Quinone Catalysts: Systems composed of 1,10-phenanthroline-5,6-dione and a cocatalyst like ZnI₂ can perform efficient aerobic dehydrogenation of various nitrogen heterocyles.[7][8][9] These catalysts operate through a distinct, non-biomimetic hemiaminal pathway.[9][10]
-
Gold and Ruthenium Catalysts: Gold nanoparticles are well-known for their catalytic activity in various oxidation reactions, often influenced by particle size and support interactions.[11][12] Similarly, ruthenium complexes are extensively used as water oxidation and alcohol oxidation catalysts and have been applied to the modification of pyridine-containing molecules.[13][14][15] While not specifically documented for the title reaction, they represent potential avenues for novel catalyst development.
References
-
Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. Journal of the American Chemical Society, 136(1), 506–512. [Link]
-
Scilit. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. PubMed. [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]
-
Wang, D., & Stahl, S. S. (2015). Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon. Organic Letters, 17(18), 4404–4407. [Link]
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Supplementary Information. Royal Society of Chemistry. [Link]
-
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Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridine and its 1-Oxide Derivative
Introduction: The Chemical Nuance of N-Oxidation and its Biological Implications
In the landscape of medicinal chemistry and drug development, the structural modification of heterocyclic compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. The pyridine scaffold, a ubiquitous feature in numerous bioactive molecules, is a prime candidate for such chemical refinement. One of the most fundamental yet impactful modifications is N-oxidation, the conversion of the pyridine nitrogen to a pyridine N-oxide. This guide provides an in-depth comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridine, a key pharmaceutical intermediate[1], and its derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide.
The introduction of an N-oxide moiety fundamentally alters the electronic and steric properties of the parent pyridine ring.[2][3] This transformation can influence a molecule's solubility, metabolic stability, and interactions with biological targets.[4][5] While 6,7-Dihydro-5H-cyclopenta[b]pyridine serves as a foundational block for various therapeutic agents[1], the biological landscape of its N-oxide remains largely uncharted. This guide will, therefore, not only collate the known biological context of the parent compound but also propose a rigorous experimental framework for a head-to-head comparison with its N-oxide, providing researchers with the rationale and detailed protocols to uncover potential novel activities.
Structural and Physicochemical Properties: A Tale of Two Molecules
The structural distinction between 6,7-Dihydro-5H-cyclopenta[b]pyridine and its 1-oxide is centered on the nitrogen atom of the pyridine ring. The parent compound features a lone pair of electrons on the nitrogen, contributing to its basicity. In the N-oxide, this lone pair forms a coordinate covalent bond with an oxygen atom, resulting in a zwitterionic structure. This seemingly minor alteration has profound effects on the molecule's physicochemical properties.
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridine | This compound | Rationale for Difference |
| Molecular Formula | C₈H₉N | C₈H₉NO | Addition of an oxygen atom. |
| Molar Mass | 119.16 g/mol | 135.16 g/mol | Addition of an oxygen atom. |
| Polarity | Moderately polar | More polar | The N-O bond introduces a significant dipole moment.[3] |
| Solubility | Soluble in organic solvents, slightly soluble in water.[6] | Expected to have higher aqueous solubility. | Increased polarity and hydrogen bonding potential.[2] |
| Basicity (pKa) | Less basic than pyridine | Significantly less basic | The N-O bond reduces the availability of the nitrogen lone pair for protonation.[3] |
This shift towards increased polarity and altered basicity in the N-oxide is a critical consideration for its potential biological activity, as it can influence membrane permeability and interactions with target proteins.
Known and Postulated Biological Activities: Building a Case for Comparison
6,7-Dihydro-5H-cyclopenta[b]pyridine: The Established Precursor
The biological significance of 6,7-Dihydro-5H-cyclopenta[b]pyridine is primarily as a key intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives have shown promise in diverse therapeutic areas:
-
Antimicrobial Agents: It forms the skeleton of the fourth-generation cephalosporin antibiotic, cefpirome.[1]
-
Analgesics: Derivatives have been synthesized and evaluated as selective sigma-1 receptor antagonists for the treatment of pain.[7]
-
Corrosion Inhibitors: Certain derivatives have demonstrated efficacy as corrosion inhibitors for steel.[8][9]
This compound: A Frontier of Potential
Direct experimental data on the biological activity of this compound is scarce. However, based on the known effects of N-oxidation on other pyridine-containing compounds, we can postulate several avenues for investigation:
-
Altered Pharmacokinetics: The increased polarity of the N-oxide may lead to different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent compound.
-
Novel Target Interactions: The change in electronic distribution and steric hindrance around the nitrogen could lead to new or enhanced interactions with biological targets.
-
Potential for Bioreduction: Pyridine N-oxides can be enzymatically reduced back to the parent pyridine in vivo.[4] This could make the N-oxide a prodrug of the parent compound, potentially with improved delivery characteristics.
-
Direct Antimicrobial or Cytotoxic Effects: Some pyridine N-oxides exhibit intrinsic biological activities, including antimicrobial and cytotoxic effects.[4]
Proposed Experimental Workflows for Comparative Analysis
To empirically compare the biological activities of 6,7-Dihydro-5H-cyclopenta[b]pyridine and its 1-oxide, a multi-tiered experimental approach is recommended.
Caption: Proposed tiered workflow for comparative biological evaluation.
Detailed Experimental Protocols
Cytotoxicity Screening: MTT Assay
Objective: To assess and compare the general cytotoxicity of both compounds against a panel of human cell lines.
Methodology:
-
Cell Culture: Culture selected human cell lines (e.g., HeLa, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of 6,7-Dihydro-5H-cyclopenta[b]pyridine and its 1-oxide in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine and compare the minimum inhibitory concentration (MIC) of both compounds against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: A Path Forward for Discovery
The comparison between 6,7-Dihydro-5H-cyclopenta[b]pyridine and its 1-oxide derivative represents a classic yet compelling case study in medicinal chemistry. While the parent compound is a known entity in the pharmaceutical synthesis pipeline, its N-oxide derivative remains a molecule of untapped potential. The N-oxidation offers a strategic modification that can enhance desirable properties or unveil entirely new biological activities. The proposed experimental framework provides a clear and robust pathway for researchers to conduct a direct, evidence-based comparison. The data generated from these studies will be invaluable for guiding future drug discovery efforts, potentially unlocking new therapeutic applications for this fascinating class of compounds.
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A Comparative Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MOA) is both critical and complex. This guide provides an in-depth, experience-driven framework for validating the MOA of a novel compound, using the hypothetical case of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. While public data on the specific biological activity of this molecule is scarce[1][2], its pyridine N-oxide structure suggests potential for unique biological interactions, possibly including antibacterial or enzyme-inhibiting properties.[3]
This document eschews a rigid template, instead presenting a logical, multi-pronged workflow that integrates phenotypic screening, target identification, and rigorous validation assays. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step builds upon the last to create a self-validating system.
The Strategic Framework: From Phenotype to Target
When the molecular target of a novel compound is unknown, a "classical pharmacology" or "forward pharmacology" approach, beginning with phenotypic screening, is the most logical starting point.[4] This strategy identifies compounds that produce a desired change in the phenotype of a cell or organism, after which efforts are made to deconvolute the biological target.[5][6]
Our validation workflow for this compound will, therefore, follow a three-phase progression:
-
Phase 1: Unbiased Phenotypic Screening and Hit Characterization.
-
Phase 2: Target Identification and Engagement.
-
Phase 3: In Vitro and Cellular MOA Confirmation.
Below is a conceptual diagram of this overarching strategy.
Caption: High-level workflow for MOA validation.
Phase 1: Phenotypic Screening - Casting a Wide Net
The initial step is to determine the biological effect of this compound without any preconceived notions about its target.[7] Phenotypic screening allows us to observe the compound's impact in a complex biological system, which can provide more physiologically relevant insights than target-based approaches.[5][8]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of human cell lines representing different tissues or disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).
-
Compound Treatment: Plate cells in 384-well microplates and treat with this compound at a standard screening concentration (e.g., 10 µM) alongside a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).
-
Staining: After a 48-hour incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically capture images of multiple fields per well.
-
Data Analysis: Extract quantitative features from the images, such as cell count, nuclear size and shape, mitochondrial integrity, and cell cycle phase. Compare the feature profile of the test compound to the controls to identify significant phenotypic changes.
Comparative Data: Interpreting Phenotypic Profiles
The table below illustrates hypothetical outcomes from a phenotypic screen, comparing our lead compound to two alternatives with known mechanisms.
| Compound | Concentration | Primary Phenotypic Observation | Inferred Cellular Process |
| This compound | 10 µM | Increased nuclear size, condensed chromatin, 4N DNA content | G2/M cell cycle arrest |
| Alternative A (e.g., Paclitaxel) | 100 nM | Similar to lead compound; pronounced mitotic spindle disruption | Microtubule stabilization, M-phase arrest |
| Alternative B (e.g., Etoposide) | 1 µM | DNA damage foci, activation of apoptosis markers | Topoisomerase II inhibition, DNA damage response |
This initial screen suggests that this compound may act as an anti-proliferative agent by inducing cell cycle arrest.
Phase 2: From Phenotype to Protein - Identifying the Target
With a confirmed phenotype, the next critical step is to identify the molecular target(s) responsible for this effect.[4] This "target deconvolution" can be approached using several methods.
Affinity-Based Target Identification
A powerful and unbiased method is affinity chromatography coupled with mass spectrometry (AC-MS).[9] This technique relies on the physical interaction between the compound and its protein target.
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization onto a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the strongest phenotype.
-
Affinity Pulldown: Incubate the lysate with the immobilized compound. As a control, also incubate lysate with beads that have not been coupled to the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Engagement: Confirming the Interaction in a Cellular Context
Identifying a list of potential binding partners is not enough; we must confirm that the compound engages the target within intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[10][11] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[12][13]
Caption: The experimental workflow for CETSA.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein (identified via AC-MS) using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Comparative Data: Target Engagement Validation
Let's assume our AC-MS experiment identified Cyclin-Dependent Kinase 1 (CDK1) as a primary binding partner.
| Condition | Apparent Melting Temp (Tm) of CDK1 | Conclusion |
| Vehicle (DMSO) | 48.2°C | Baseline thermal stability |
| 10 µM this compound | 54.5°C | Significant thermal stabilization; direct target engagement confirmed |
| 10 µM Alternative A (Paclitaxel) | 48.3°C | No direct engagement with CDK1 (as expected) |
Phase 3: Mechanism Validation - Connecting Target to Function
Confirming target binding is a milestone, but we must now demonstrate that the interaction with this target (e.g., CDK1) is responsible for the observed phenotype (G2/M arrest). This requires a combination of biochemical and cell-based functional assays.[14][15]
Biochemical Assays: Characterizing the Molecular Interaction
If the identified target is an enzyme, such as a kinase, it is crucial to perform in vitro activity assays.[16] Kinome profiling can provide a broader view of a compound's selectivity across the entire kinase family, which is essential for predicting potential off-target effects.[17][18][19]
-
Assay Setup: Use a commercially available assay kit (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced.
-
Reaction: In a multi-well plate, combine recombinant CDK1/Cyclin B enzyme, its specific substrate (e.g., a histone H1-derived peptide), and ATP.
-
Inhibitor Titration: Add varying concentrations of this compound to the reactions.
-
Signal Detection: After incubation, add the detection reagents and measure the luminescence, which is inversely proportional to kinase activity.
-
Data Analysis: Plot kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Data: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Note |
| This compound | CDK1 | 75 | Highly selective for CDK1 in a panel of 100 kinases |
| Alternative C (e.g., Roscovitine) | CDK1 | 200 | Also inhibits CDK2, CDK5 |
| Alternative D (e.g., Flavopiridol) | CDK1 | 150 | Broad-spectrum CDK inhibitor |
This data would position our compound as a potent and selective inhibitor of CDK1.
Cell-Based Pathway Analysis
To link target inhibition to the cellular phenotype, we must measure the status of downstream signaling pathways.
Caption: Proposed signaling pathway for the compound.
-
Cell Treatment: Treat cells with a dose-range of this compound for a relevant time course (e.g., 24 hours).
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated forms of CDK1 substrates, such as Phospho-Lamin A/C (Ser22) and Phospho-Histone H3 (Ser10).
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A dose-dependent decrease in the phosphorylation of these substrates would confirm that the compound inhibits CDK1 activity in cells.
By systematically applying this multi-faceted validation strategy, researchers can build a robust and compelling case for the mechanism of action of a novel compound. This guide, using this compound as a model, provides a blueprint for navigating the complexities of target deconvolution and MOA validation with scientific rigor and confidence.
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comparative study of different synthetic routes to 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Welcome to this in-depth technical guide dedicated to the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of established synthetic routes, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs. We will delve into the nuances of each approach, from the underlying reaction mechanisms to scalability and safety considerations, ensuring a comprehensive understanding for both laboratory and process chemistry applications.
Introduction: The Significance of this compound
The fused pyridine N-oxide scaffold is a prominent feature in numerous biologically active molecules. The N-oxide moiety can enhance solubility, modulate electronic properties, and serve as a handle for further functionalization, making it a valuable synthon in the design of novel therapeutics. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. A robust and efficient synthesis of this building block is therefore of paramount importance.
This guide will focus on the direct N-oxidation of the parent heterocycle, 6,7-Dihydro-5H-cyclopenta[b]pyridine, comparing two of the most prevalent methods: oxidation with peracetic acid and with meta-chloroperoxybenzoic acid (m-CPBA).
Synthesis of the Starting Material: 6,7-Dihydro-5H-cyclopenta[b]pyridine
Before delving into the N-oxidation, it is crucial to have a reliable source of the starting material, 6,7-Dihydro-5H-cyclopenta[b]pyridine. Several synthetic strategies exist for its preparation. One common approach involves a multi-step sequence starting from commercially available cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, Vilsmeier cyclization, and subsequent dechlorination to afford the target heterocycle.[1]
Comparative Analysis of N-Oxidation Routes
The conversion of 6,7-Dihydro-5H-cyclopenta[b]pyridine to its corresponding N-oxide is typically achieved via direct oxidation. The choice of oxidant is critical and can significantly impact the reaction's efficiency, safety, and scalability. Below, we compare two widely used peroxy acids for this transformation.
Route 1: Oxidation with Peracetic Acid
Peracetic acid (CH₃COOOH) is a powerful and cost-effective oxidizing agent for the N-oxidation of pyridines. It is often generated in situ from hydrogen peroxide and acetic acid or used as a commercially available solution.
The N-oxidation of a pyridine ring with a peroxy acid is a concerted process. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen of the peroxy acid. This is accompanied by a proton transfer from the hydroxyl group of the peroxy acid to the other oxygen atom, leading to the formation of the N-oxide and a carboxylic acid as a byproduct.
Caption: General scheme for the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine using peracetic acid.
A detailed procedure for the synthesis of this compound using peracetic acid is provided below, based on a reported synthesis.[2]
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine (2,3-cycloheptenopyridine) (42 mmol)
-
Peracetic acid (CH₃COOOH) (30% in H₂O, 126 mmol)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Water (H₂O)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine (42 mmol) in dichloromethane (100 mL) at 25 °C under air.
-
Slowly add peracetic acid (126 mmol, 30% in H₂O) to the solution.
-
Stir the reaction mixture at 25 °C for 48 hours.
-
After the reaction is complete, add 100 mL of water to the reaction mixture.
-
Slowly add anhydrous potassium carbonate to the mixture until no more gas evolves. This step neutralizes the excess peracetic acid and the acetic acid byproduct.
-
Extract the aqueous layer with dichloromethane (5 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
This method has been reported to provide the desired N-oxide in a high yield of 98%.[2]
Route 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is another widely used and effective reagent for the N-oxidation of pyridines. It is a solid, which can make it easier to handle than solutions of peracetic acid.
The mechanism of N-oxidation with m-CPBA is analogous to that with peracetic acid, involving a concerted attack of the pyridine nitrogen on the terminal oxygen of the peroxy acid. The byproduct of this reaction is meta-chlorobenzoic acid.
Caption: General scheme for the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine using m-CPBA.
Materials:
-
6,7-Dihydro-5H-cyclopenta[b]pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 equivalents)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridine in dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct and any excess m-CPBA.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Comparison of Synthetic Routes
| Feature | Route 1: Peracetic Acid | Route 2: m-CPBA |
| Oxidizing Agent | Peracetic Acid (CH₃COOOH) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Typical Yield | High (reported as 98%)[2] | Generally high for pyridine N-oxidations[3] |
| Reaction Time | 48 hours[2] | Typically shorter, from a few hours to overnight |
| Reagent Handling | Aqueous solution, can be corrosive | Solid, easier to handle and weigh |
| Byproduct | Acetic Acid | m-Chlorobenzoic Acid |
| Workup/Purification | Neutralization with a base, extraction. Byproduct is water-soluble. | Neutralization with a base, extraction. Byproduct may require more thorough washing or chromatography for complete removal. |
| Cost | Generally more cost-effective | Can be more expensive than peracetic acid |
| Safety | Peracetic acid is a strong oxidizer and can be explosive at high concentrations. Commercial solutions are stabilized. | m-CPBA is also a strong oxidizer and should be handled with care. It is generally considered safer than concentrated peracetic acid. |
| Scalability | Scalable, but safety precautions for handling larger quantities of peracetic acid are crucial. | Readily scalable, with the solid nature of the reagent being an advantage. |
Discussion and Recommendations
Both peracetic acid and m-CPBA are effective reagents for the N-oxidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine. The choice between the two will often depend on the specific requirements of the synthesis.
For high-yield and cost-effective synthesis, especially at a larger scale, the peracetic acid method is very attractive. The reported 98% yield is excellent, and the reagent is relatively inexpensive. However, the longer reaction time and the handling of a corrosive and potentially hazardous aqueous solution of peracetic acid are important considerations.
For laboratory-scale synthesis where convenience and shorter reaction times are prioritized, m-CPBA is an excellent choice. Its solid form simplifies handling, and reactions are often faster. The main drawback is the potential need for chromatographic purification to remove the m-chlorobenzoic acid byproduct, although a thorough basic wash can often suffice.
Conclusion
The synthesis of this compound can be reliably achieved through the direct N-oxidation of its parent heterocycle. This guide has provided a comparative overview of two of the most common methods, employing peracetic acid and m-CPBA. The peracetic acid route offers a high-yield and cost-effective option, while the m-CPBA method provides convenience and potentially shorter reaction times. By understanding the advantages and disadvantages of each approach, researchers can make an informed decision to best suit their synthetic goals, whether for small-scale research or larger-scale production in drug development.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]
- Ren, L., et al. (2015).
-
Abd El-Aziz, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24653–24668. [Link]
-
Abd El-Aziz, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
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- Supporting Information for N-oxidation of Pyridine Deriv
- Sigma-Aldrich. (n.d.). 2,3-Cyclopentenopyridine.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds, particularly in a regulated environment, understanding the potential for cross-reactivity with structurally similar molecules is a critical validation step. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. As no specific cross-reactivity data for this compound is readily available in the public domain, this document serves as a practical, experience-driven manual for generating this crucial dataset.
We will delve into the rationale for selecting appropriate comparator compounds, provide detailed experimental protocols for a competitive enzyme-linked immunosorbent assay (ELISA), and outline the data analysis required to quantify cross-reactivity. This guide is built on the foundational principles of immunoassay development and validation, ensuring a scientifically sound approach.
The Imperative of Specificity: Understanding Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to detect. This phenomenon can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration. For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the potential for cross-reactivity with metabolites and structural analogues is a significant consideration.
The central dogma of cross-reactivity is structural similarity. The more a compound resembles the target analyte, the higher the likelihood it will be recognized by the antibody. Therefore, a robust cross-reactivity study must include a carefully selected panel of potential cross-reactants.
The Comparator Panel: Selecting Potential Cross-Reactants
A well-designed cross-reactivity study hinges on the intelligent selection of compounds to test. For this compound, we propose a panel that includes the parent compound, potential metabolites, and structural analogues.
Table 1: Proposed Comparator Panel for Cross-Reactivity Studies
| Compound Name | Rationale | Structure |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | The parent compound lacking the N-oxide functional group. A primary candidate for cross-reactivity. | ![6,7-Dihydro-5H-cyclopenta[b]pyridine] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | A known analogue, representing a potential synthetic precursor or related impurity.[1][2][3] | ![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | A potential metabolite arising from hydroxylation of the cyclopentane ring.[4][5] | ![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol] |
| 3-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | A potential metabolite resulting from aromatic hydroxylation, a common metabolic pathway for pyridines. | ![3-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide] |
| Pyridine N-oxide | The core N-oxide structure without the fused ring system, to assess the contribution of the core moiety. | ![Pyridine N-oxide] |
The Engine of Analysis: Competitive ELISA
A competitive ELISA is the ideal format for quantifying small molecules like this compound. In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The Principle of Competitive ELISA
The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.
Caption: Principle of the competitive ELISA for small molecule detection.
Experimental Workflow: A Step-by-Step Protocol
The following workflow outlines the key stages of the cross-reactivity assessment using a competitive ELISA.
Caption: Experimental workflow for the competitive ELISA.
Detailed Protocol for Cross-Reactivity Assessment
This protocol assumes the availability of a validated polyclonal or monoclonal antibody specific for this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Capture antibody (anti-6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide)
-
This compound standard
-
Comparator compounds (from Table 1)
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to an optimized concentration in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Standard and Comparator Preparation:
-
Prepare a serial dilution of the this compound standard in Assay Buffer. This will be used to generate the standard curve.
-
Prepare serial dilutions of each comparator compound in Assay Buffer. The concentration range should typically extend higher than that of the standard to determine the IC50.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or comparator dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound (tracer), diluted in Assay Buffer to an optimized concentration, to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Discard the solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Signal Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation: Quantifying Cross-Reactivity
The data generated from the competitive ELISA will allow for the determination of the half-maximal inhibitory concentration (IC50) for the target analyte and each comparator compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Calculating the IC50
-
Data Normalization: For each standard and comparator concentration, calculate the percentage of binding (%B/B₀) using the following formula: %B/B₀ = (Absorbance of sample / Absorbance of zero standard) x 100
-
Curve Fitting: Plot the %B/B₀ against the logarithm of the concentration for the standard and each comparator. Use a four-parameter logistic (4-PL) curve fit to generate sigmoidal dose-response curves.
-
IC50 Determination: The IC50 value for the standard and each comparator is the concentration at which the curve crosses the 50% binding mark.[6][7][8]
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:[9]
% Cross-Reactivity = (IC50 of Standard / IC50 of Comparator) x 100
Table 2: Example Cross-Reactivity Data and Calculation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Standard) | 10 | 100% |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | 50 | 20% |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 500 | 2% |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | 1000 | 1% |
| 3-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 200 | 5% |
| Pyridine N-oxide | >10,000 | <0.1% |
Synthesis of Key Comparators
The commercial availability of the proposed comparator compounds may be limited. Below are conceptual synthetic routes for the parent compound and a potential hydroxylated metabolite.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
The synthesis of the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, can be achieved through various established methods. One approach involves the cyclization of appropriate precursors.[10][11]
Synthesis of Hydroxylated Metabolites
The synthesis of hydroxylated derivatives, such as 3-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, would likely involve a multi-step process. A potential route could start with the synthesis of the corresponding substituted pyridine, followed by N-oxidation.
Conclusion and Future Directions
This guide provides a robust framework for conducting a comprehensive cross-reactivity study of this compound. By following the outlined procedures, researchers can generate the necessary data to validate the specificity of their analytical methods. The results of this study will be crucial for ensuring the accuracy and reliability of data in preclinical and clinical development, ultimately contributing to the safety and efficacy of new therapeutics.
Future work should focus on the synthesis and confirmation of the proposed comparator compounds, followed by the generation of a specific antibody to this compound. The successful completion of this cross-reactivity study will be a significant step in the analytical characterization of this novel compound.
References
- Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24838-24853.
- Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]
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BioAgilytix. (2019, January 29). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA percentage (E%, see Methods) calculated based on the indirect.... Retrieved from [Link]
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U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]
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SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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U.S. Food and Drug Administration. (2009). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]
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NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
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- ELISA-based competitive trypsin inhibition assay. (2021). Analytical Methods, 13(44), 5275-5282.
- Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). Analytical Chemistry.
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products—Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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benchmarking the performance of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide based corrosion inhibitors
In the relentless pursuit of mitigating the deleterious effects of corrosion, the scientific community is in constant search of novel, highly effective, and environmentally benign inhibitory compounds. Among the promising candidates, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention due to their inherent electrochemical properties. This guide provides an in-depth comparative analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide and its derivatives as corrosion inhibitors, benchmarking their performance against established alternatives. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a blend of theoretical insights and practical, data-driven comparisons.
Introduction: The Role of Pyridine Derivatives in Corrosion Inhibition
Pyridine and its derivatives are effective corrosion inhibitors primarily due to the presence of a nitrogen atom with a lone pair of electrons, which facilitates adsorption onto metal surfaces.[1] This adsorption process forms a protective film that isolates the metal from the corrosive environment.[2] The planarity of the pyridine ring and the presence of π-electrons also contribute to a stable and robust adsorbed layer.[1] The performance of pyridine-based inhibitors can be further enhanced by the introduction of various substituents on the pyridine ring, which can modulate the electronic density at the nitrogen atom and influence the adsorption mechanism.[3]
The subject of this guide, this compound, is a bicyclic heterocyclic compound. The N-oxide functional group is of particular interest as the oxygen atom can also participate in the coordination with the metal surface, potentially leading to a stronger and more stable protective film.
Mechanism of Action: Adsorption and Protective Film Formation
The primary mechanism by which this compound and its analogues inhibit corrosion is through adsorption onto the metallic surface. This process can be broadly categorized into physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen and oxygen atoms of the pyridine N-oxide moiety can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.[1]
The synergistic effect of both physisorption and chemisorption leads to the formation of a durable and effective protective layer that acts as a barrier to the corrosive species in the environment.
Performance Benchmark: A Comparative Analysis
To objectively evaluate the performance of this compound based inhibitors, a comparison with established and commercially available corrosion inhibitors is essential. The following table summarizes the inhibition efficiency of a closely related derivative, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, alongside other well-known inhibitors. It is crucial to note that the experimental conditions in the cited studies may vary, which can influence the reported efficiencies.
| Corrosion Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative (CAPD-1) | Carbon Steel | 1 M H₂SO₄ | 97.7 at 1.0 mM | [4][5] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 91 at 0.07 M | [6][7] |
| Tolyltriazole (TTA) | Galvanized Steel | 5 mM NaCl | >98 at 0.01 M | |
| Benzotriazole (BTA) | Steel | Not specified | Not specified | [8] |
| 2-Mercaptobenzimidazole (MBI) | Mild Steel | 1M HCl | Not specified | [9] |
Table 1: Comparative Inhibition Efficiencies of Various Corrosion Inhibitors.
The data indicates that the 6,7-dihydro-5H-cyclopenta[b]pyridine derivative exhibits a remarkably high inhibition efficiency, comparable and in some cases superior to established inhibitors like tolyltriazole. This high efficiency can be attributed to the strong adsorption of the molecule on the steel surface.
Experimental Evaluation Protocols
To ensure the scientific integrity and reproducibility of corrosion inhibitor performance testing, standardized experimental protocols are paramount. The following sections detail the methodologies for key electrochemical and surface analysis techniques.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is a widely used electrochemical technique to study the kinetics of corrosion and the effectiveness of inhibitors. The procedure is governed by standards such as ASTM G5 and G59.[10][11][12][13]
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic behavior of the metal with and without the inhibitor.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Electrochemical Cell Setup:
-
A three-electrode setup is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10]
-
The electrodes are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor at a controlled temperature.[10]
-
-
Open Circuit Potential (OCP) Measurement:
-
The OCP is monitored until a stable value is reached, indicating the system has reached a steady state.
-
-
Polarization Scan:
-
A potential scan is applied to the working electrode, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting current is measured.
-
-
Data Analysis:
-
The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.[14][15]
Objective: To determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) of the metal-solution interface, which are indicative of the corrosion rate and the inhibitor's adsorption behavior.
Step-by-Step Methodology:
-
Electrode and Cell Setup:
-
The same three-electrode setup as in the PDP measurement is used.
-
-
OCP Stabilization:
-
The system is allowed to stabilize at its OCP.
-
-
Impedance Measurement:
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14]
-
The resulting AC current and phase shift are measured.
-
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.
-
The inhibition efficiency (IE%) can also be calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
Surface Analysis: Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS)
Surface analysis techniques are crucial for visualizing the morphology of the metal surface and for determining the elemental composition of the protective film.[16]
Objective: To visually confirm the formation of a protective film and to identify the elements present in the film, providing direct evidence of inhibitor adsorption.
Scanning Electron Microscopy (SEM) - Step-by-Step Methodology:
-
Sample Preparation:
-
Metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, the coupons are carefully rinsed with a suitable solvent (e.g., deionized water, ethanol) to remove any unadsorbed inhibitor and corrosion products, and then thoroughly dried.
-
-
Imaging:
-
The dried coupons are mounted on an SEM stub.
-
The surface morphology is examined at various magnifications to observe the differences between the protected and unprotected surfaces. A smoother surface in the presence of the inhibitor indicates effective protection.
-
X-ray Photoelectron Spectroscopy (XPS) - Step-by-Step Methodology:
-
Sample Preparation:
-
Similar to SEM, metal coupons are exposed to the corrosive environment with and without the inhibitor.
-
After exposure, the samples are rinsed and dried with care to preserve the surface film.[17]
-
-
Analysis:
-
The samples are introduced into the ultra-high vacuum chamber of the XPS instrument.[17]
-
The surface is irradiated with X-rays, causing the emission of photoelectrons.
-
The kinetic energy of the emitted electrons is measured to determine their binding energy, which is characteristic of the elements and their chemical states.[16][18]
-
-
Data Interpretation:
-
The presence of elements from the inhibitor molecule (e.g., nitrogen, oxygen in the case of this compound) in the XPS spectrum of the exposed metal surface confirms the adsorption of the inhibitor and the formation of a protective film.[18]
-
Conclusion
The available data strongly suggests that this compound and its derivatives are highly promising corrosion inhibitors, exhibiting performance that is competitive with, and potentially exceeds, that of established commercial inhibitors. Their efficacy is rooted in their ability to form a robust and stable protective film on metal surfaces through a combination of physisorption and chemisorption.
For researchers and professionals in the field, the adoption of standardized and rigorous evaluation protocols, such as potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, is critical for generating reliable and comparable data. This will enable a more definitive assessment of the performance of novel inhibitors like this compound and facilitate their transition from the laboratory to industrial applications. Further research focusing on direct comparative studies under identical conditions is warranted to unequivocally establish the superiority of this class of compounds.
References
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Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors - MDPI. (URL: [Link])
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches | ACS Omega. (2022-07-08). (URL: [Link])
-
Inhibitive Performance of Benzotriazole for Steel Corrosion Studied by Electrochemical and AFM Characterization | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - NIH. (2017-03-15). (URL: [Link])
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (URL: [Link])
-
Pyridine-Based and Imidazoline-Based Corrosion Inhibitors - Youzhu Chem. (2025-05-20). (URL: [Link])
-
Corrosion Inhibition of Mild Steel with Tolyltriazole - SciELO. (URL: [Link])
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. (2020-11-03). (URL: [Link])
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC - NIH. (URL: [Link])
-
Review of Corrosion Inhibitors for Industrial Applications - ResearchGate. (2020-11-07). (URL: [Link])
-
Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole - International Journal of Electrochemical Science. (URL: [Link])
-
a1349-Benzotriazole-An effective corrosion inhibitor for copper alloys.indd. (URL: [Link])
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution - Chemical Methodologies. (URL: [Link])
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? | ResearchGate. (2025-10-07). (URL: [Link])
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (URL: [Link])
-
(PDF) Corrosion Inhibition of Mild Steel with Tolyltriazole - ResearchGate. (2025-12-18). (URL: [Link])
-
Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution | Request PDF - ResearchGate. (2025-08-09). (URL: [Link])
-
Corrosion Inhibition of Mild Steel with Tolyltriazole - Scite.ai. (URL: [Link])
-
Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution - ResearchGate. (2025-08-06). (URL: [Link])
-
Acidizing Corrosion Inhibitors: A Review. (URL: [Link])
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl - ResearchGate. (2025-10-26). (URL: [Link])
-
Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy | Langmuir - ACS Publications. (URL: [Link])
-
Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment. (2025-04-09). (URL: [Link])
-
Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC - NIH. (2021-05-21). (URL: [Link])
-
XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. (URL: [Link])
-
Conducting Potentiodynamic Polarization Resistance Measurements1. (2020-11-01). (URL: [Link])
-
Review of Corrosion Inhibitors for Industrial Applications - Research Publish Journals. (URL: [Link])
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Aromatic Metal Corrosion Inhibitors - MDPI. (URL: [Link])
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P. (URL: [Link])
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A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies - ResearchGate. (URL: [Link])
-
Investigation of Corrosion Inhibition Efficiency of Pyridine-Quinoline Compounds through Machine Learning | Journal of Multiscale Materials Informatics. (2024-04-29). (URL: [Link])
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09). (URL: [Link])
-
How corrosion inhibitors protect metal: synthesis in the lab and testing - YouTube. (2019-06-15). (URL: [Link])
-
Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. (URL: [Link])
-
Corrosion Inhibition of Galvanized Steel in NaCI Solution by Tolytriazole. (URL: [Link])
-
Studies of Benzotriazole and Tolytriazole as Inhibitors for Copper Corrosion in Deionized Water. (2003-04-01). (URL: [Link])
-
ASTM G61: Potentiodynamic Polarization – Matergenics Inc. – Corrosion and Materials Solutions. (2023-02-16). (URL: [Link])
-
X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (URL: [Link])
-
G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. (2023-06-14). (URL: [Link])
-
Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry - ResearchGate. (URL: [Link])
-
Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry. (2023-06-30). (URL: [Link])
-
Assessment of Inhibitive Drugs for Corrosion Inhibition Applications in Petrochemical Plants. (2022-06-12). (URL: [Link])
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A Comparative Spectroscopic Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic data of various analogs of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the fused ring system and the N-oxide functionality. Understanding the spectroscopic signatures of these molecules is paramount for their unambiguous identification, characterization, and for elucidating structure-activity relationships in drug development and materials design.
The Spectroscopic Impact of the N-Oxide Moiety
The introduction of an N-oxide functional group significantly alters the electronic distribution within the pyridine ring, which is reflected in its spectroscopic properties. The N-oxide group acts as a strong resonance donor and a moderate inductive acceptor. This dual nature leads to characteristic shifts in NMR spectra, changes in vibrational frequencies in IR spectroscopy, and distinct fragmentation patterns in mass spectrometry. Generally, protons and carbons ortho and para to the N-oxide group in pyridine N-oxides experience a noticeable upfield shift in their NMR spectra compared to the parent pyridine, a consequence of increased electron density.[1]
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is fundamental to any comparative analysis. The following protocols outline standard methodologies for obtaining NMR, IR, Mass Spectrometry, and UV-Vis data for the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
¹H NMR Acquisition:
-
Utilize a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire spectra at room temperature.
-
Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans should be adjusted based on the sample concentration, typically ranging from 16 to 64.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program to simplify the spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the chemical shifts of all carbon atoms.
-
A greater number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or salt plate before acquiring the sample spectrum.
-
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar compounds, often yielding a prominent protonated molecular ion peak [M+H]⁺.
-
Data Acquisition:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or a Time-of-Flight (TOF) analyzer is recommended to obtain accurate mass measurements for elemental composition determination.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record the spectrum over a range of 200-800 nm.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Comparative Spectroscopic Data of Analogs
The following tables summarize the key spectroscopic data for selected 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile analogs.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons | Reference |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 8.80 (m) | 7.31 (m) | 8.00 (d) | - | 3.27 (dd) | 2.78 (m) | - | [2] |
| 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | - | 7.15 (dd) | 8.11 (d) | 3.22 (s) | 3.04 (t) | 2.25 (m) | - | [2] |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-7a | Other Carbons | Reference |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | 155.72 | 122.47 | 131.91 | 174.36 | 204.88 | 28.73 | 35.78 | 130.33 | - | [2] |
| 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 153.08 | 122.75 | 137.18 | 142.22 | 31.49 | 29.45 | 21.94 | 123.80 | - | [2] |
Table 3: IR and MS Data
| Compound | Key IR Absorptions (cm⁻¹) | HRMS (m/z) [M+H]⁺ | Reference |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2204 (C≡N), 1599 (C=N) | - | |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | - | 134.0606 | [2] |
Visualizing the Molecular Scaffolds and Spectroscopic Relationships
The following diagrams illustrate the core molecular structures and the general influence of substituents on the spectroscopic properties.
Caption: Core molecular structures of the analyzed analog classes.
Caption: General influence of key functional groups on spectroscopic data.
In-Depth Comparative Analysis
¹H NMR Spectroscopy
A comparison of the ¹H NMR data for the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogs reveals the significant electronic influence of the carbonyl group.[2] In the pyridin-5-one, the protons on the pyridine ring, particularly H-2 and H-4, are deshielded, appearing at relatively downfield chemical shifts (8.80 and 8.00 ppm, respectively).[2] This is attributed to the electron-withdrawing nature of the conjugated carbonyl group. The aliphatic protons of the cyclopentane ring (H-6 and H-7) also exhibit distinct splitting patterns, providing valuable information about their spatial arrangement.
For the 2-chloro analog, the chemical shifts of the pyridine protons are altered by the presence of the electron-withdrawing chlorine atom.[2] The absence of the carbonyl group at position 5 would be expected to result in a general upfield shift for the cyclopentane protons compared to the pyridin-5-one, although specific data for the unsubstituted parent compound is needed for a direct comparison.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon framework. The most notable feature in the spectrum of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is the downfield resonance of the carbonyl carbon (C-5) at approximately 204.88 ppm, a characteristic chemical shift for a five-membered ring ketone conjugated to an aromatic system.[2] The carbons of the pyridine ring also show chemical shifts consistent with a substituted pyridine system.
In the 2-chloro analog, the absence of the carbonyl signal is the most apparent difference. The carbon directly attached to the chlorine atom (C-2) would be expected to show a chemical shift influenced by the electronegativity of the halogen.[2]
Infrared (IR) Spectroscopy
The IR spectrum of the 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile analog is dominated by a sharp, strong absorption band around 2204 cm⁻¹, which is characteristic of the C≡N stretching vibration. The C=N stretching vibration of the pyridine ring is observed around 1599 cm⁻¹. For the pyridin-5-one analogs, a strong absorption band in the region of 1700-1720 cm⁻¹ would be expected, corresponding to the C=O stretching vibration. The characteristic N-O stretching vibration in pyridine N-oxides typically appears in the range of 1200-1300 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of these analogs. For the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the protonated molecular ion [M+H]⁺ is observed at m/z 134.0606, which is consistent with the molecular formula C₈H₈NO.[2] A characteristic fragmentation pathway for pyridine N-oxides involves the loss of an oxygen atom (M-16), which can be a useful diagnostic peak in the mass spectrum.
Conclusion
This guide has provided a comparative analysis of the spectroscopic data for key analogs of this compound. The presence of different functional groups, such as a carbonyl at the 5-position or a carbonitrile on the pyridine ring, leads to distinct and predictable changes in their NMR, IR, and mass spectra. A thorough understanding of these spectroscopic features is essential for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. While the absence of detailed experimental data for the parent N-oxide limits a direct comparison, the analysis of its analogs, in conjunction with the established spectroscopic principles of pyridine N-oxides, provides a valuable framework for future studies in this area.
References
- Chen, J., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available at: [Link]
- Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives.
Sources
Validating the Therapeutic Potential of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide as a Novel CRF1 Receptor Antagonist: A Comparative and Methodological Guide
This guide provides a comprehensive framework for validating the therapeutic potential of the novel chemical entity, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, as a Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. The CRF1 receptor is a well-established G-protein coupled receptor (GPCR) critically involved in the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Dysregulation of the CRF system is implicated in the pathophysiology of several stress-related disorders, including major depressive disorder, anxiety disorders, and irritable bowel syndrome, making the CRF1 receptor a prime target for therapeutic intervention.[3][4][5]
While numerous non-peptidic CRF1 receptor antagonists have been developed, the search for candidates with optimal "drug-like" properties continues.[2] This guide will therefore not only detail the requisite experimental protocols for characterizing this compound but also provide a comparative analysis against established CRF1 receptor antagonists, offering a benchmark for its potential therapeutic utility. The pyridine N-oxide moiety of the title compound is of particular interest, as N-oxidation can significantly alter the physicochemical and biological properties of pyridine-containing molecules, potentially offering advantages in terms of metabolic stability or receptor interaction.[6][7][8]
Comparative Landscape of CRF1 Receptor Antagonists
A critical step in evaluating a novel compound is to benchmark its performance against existing alternatives. The following table summarizes the in vitro potency and pharmacokinetic profiles of several well-characterized CRF1 receptor antagonists that have progressed to various stages of preclinical and clinical development. The data for this compound are presented as target values for a viable therapeutic candidate.
| Compound | Chemical Class | CRF1 Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Oral Bioavailability (%) | Brain Penetration |
| This compound | Cyclopentapyridine N-oxide | < 10 (Target) | < 20 (Target) | > 30 (Target) | Yes (Target) |
| Antalarmin | Pyrrolopyrimidine | 3[9] | ~10-20 | Low | Yes |
| CP-154,526 | Pyrrolopyrimidine | 2.6 - 14 | 12 | 27 (rat)[1] | Yes[1] |
| R121919 (NBI-30775) | Pyrazolopyrimidine | 4.3 | 10.7 | Good | Yes |
| Pexacerfont (BMS-562086) | Pyrazolopyrimidine | 1.2 | 4.5 | Good | Yes |
| Verucerfont (NBI-77860) | Pyrazolopyrimidine | 0.5 | 1.3 | Good | Yes |
| DMP696 | Pyrazolopyrimidine | 1.7[3] | 4.6 | Good | Yes[3] |
Core Signaling Pathway of the CRF1 Receptor
The primary signaling cascade initiated by CRF1 receptor activation involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[10] However, evidence suggests that the CRF1 receptor can also couple to other G-proteins, leading to the activation of alternative signaling pathways such as the phospholipase C (PLC)/protein kinase C (PKC) cascade.[11][12] Understanding this primary pathway is crucial for designing functional assays to quantify antagonism.
Caption: Experimental workflow for validating a novel CRF1 receptor antagonist.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core in vitro assays required to characterize the interaction of this compound with the CRF1 receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of the test compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand. [5] Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human CRF1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]Sauvagine or [³H]Urocortin. [9][13]* Non-specific Binding Control: A high concentration of a known non-peptidic CRF1 antagonist (e.g., 1 µM Antalarmin) or cold sauvagine. [9]* Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test Compound: this compound, serially diluted in assay buffer with a final DMSO concentration ≤ 0.5%.
-
Instrumentation: 96-well filter plates, vacuum harvester, and a scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of non-specific binding control for non-specific binding (NSB) wells, and 50 µL of serially diluted test compound for competition wells.
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [¹²⁵I]Sauvagine at a final concentration of ~0.075 nM) to all wells. [9]3. Receptor Addition: Add 150 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 250 µL. [14]4. Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to reach equilibrium. [9]5. Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through PEI-presoaked GF/C filter plates. Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). [14]6. Counting: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the counts in NSB wells from the total binding wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]
-
cAMP Functional Assay: Determining Functional Potency (IC50)
This assay measures the ability of the test compound to inhibit the CRF-induced production of cAMP, the primary second messenger of CRF1 receptor activation. [15] Objective: To determine the IC50 value of this compound and confirm its antagonist activity at the human CRF1 receptor.
Materials:
-
Cell Line: Whole CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Agonist: Ovine CRF (oCRF).
-
Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX or Ro 20-1724 to prevent cAMP degradation. [16]* Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA. [16][17]* Instrumentation: A plate reader compatible with the chosen detection kit.
Step-by-Step Methodology:
-
Cell Seeding: Seed the CRF1-expressing cells into a 384-well plate and incubate overnight to allow for adherence. [16]2. Compound Pre-incubation: Remove the culture medium and add 5 µL of stimulation buffer containing the PDE inhibitor and varying concentrations of the test compound (or vehicle for control wells). Incubate for 30 minutes at room temperature. [18]3. Agonist Stimulation: Add 5 µL of oCRF at a concentration that elicits ~80% of the maximal response (EC80, typically around 1-10 nM) to the wells containing the test compound. For agonist mode (to check for agonistic activity of the test compound), add buffer instead of oCRF.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production. [18]5. Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding the labeled cAMP conjugate and the anti-cAMP antibody. [16]6. Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of the oCRF response against the log concentration of the test compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
The validation of this compound as a potential CRF1 receptor antagonist requires a systematic and rigorous experimental approach. The protocols detailed in this guide provide the foundational in vitro assays necessary to determine its binding affinity and functional potency. A successful outcome from these studies, defined by high affinity (Ki < 10 nM) and potent functional antagonism (IC50 < 20 nM), would strongly support its progression to further preclinical evaluation, including pharmacokinetic studies and assessment in animal models of stress-related disorders. [19][20]The comparative data provided serves as a critical benchmark to ascertain whether this novel chemical entity holds promise as a next-generation therapeutic for conditions such as anxiety and depression.
References
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Chen, C. (2006). Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Grammatopoulos, D. K. (2012). CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms. Frontiers in Endocrinology. [Link]
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Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets. [Link]
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Huang, H., et al. (2006). Recent Advances in Small Molecule Antagonists of the Corticotropin- Releasing Factor Type-1 Receptor-Focus on Pharmacology and Pharmacokinetics. Current Medicinal Chemistry. [Link]
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Zorrilla, E. P., & Tellew, J. E. (2008). Progress in corticotropin-releasing factor-1 antagonist development. Current Opinion in Investigational Drugs. [Link]
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van der Poel, A. M., et al. (2011). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Eurofins Discovery. (n.d.). CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]
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van der Westhuizen, E. T., et al. (2016). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]
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Thomas, A. G., et al. (1998). Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin. British Journal of Pharmacology. [Link]
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Fleck, M. W., et al. (2012). Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Tritos, N. A., et al. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. International Journal of Molecular Sciences. [Link]
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Imramovský, A., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Dzierba, C. D., et al. (2011). Chapter 1 Recent Advances in Corticotropin-Releasing Factor Receptor Antagonists. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 1-15). Academic Press. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CRF 1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 21, 2026, from [Link]
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Paolini, I., et al. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro. [Link]
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Wright, K. D., et al. (2015). Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models. Frontiers in Neuroscience. [Link]
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BioWorld. (2002, November 13). CRF1 antagonist assessed in animal models of anxiety and depression. BioWorld. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service. Creative Biolabs. [Link]
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Assay Guidance Manual. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Al-Rawi, J. M. A., et al. (2011). Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. Journal of Natural Products. [Link]
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Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
Inoue Laboratory. (n.d.). Research. Inoue Laboratory, Graduate School of Pharmaceutical Sciences, Tohoku University. [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]
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Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. As a Senior Application Scientist, my objective is to deliver a protocol grounded in established safety principles, ensuring both personnel safety and environmental integrity. The procedures outlined herein are synthesized from authoritative chemical safety data and best practices in laboratory hazardous waste management.
Foundational Safety Directive: Hazard Identification
Understanding the inherent risks of a chemical is the cornerstone of its safe handling and disposal. This compound is classified with multiple hazard warnings, mandating that it be treated as regulated hazardous waste.[1] Drain or standard refuse disposal is strictly prohibited.
The Globally Harmonized System (GHS) classifications for this compound, as provided by the ECHA C&L Inventory, underscore the need for caution.[1]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
This hazard profile dictates that all waste streams containing this compound—including pure substance, contaminated solutions, and rinsates—must be collected and managed through a licensed chemical waste program.
Core Disposal Protocol: A Step-by-Step Workflow
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection. This process is designed to be a self-validating system, minimizing risk at each stage.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The acute toxicity and irritant nature of this compound demand stringent adherence to PPE standards.
-
Step 1: Don Appropriate PPE. Before handling the compound or its waste, ensure you are wearing:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
-
Step 2: Work in a Ventilated Area. All transfers of this chemical, including into a waste container, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[2][3]
Phase 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Step 1: Select a Compatible Waste Container.
-
Use a container made of a material that will not react with the waste. Glass or high-density polyethylene (HDPE) are generally suitable.
-
The container must have a screw-top cap to ensure it can be securely closed.[4][5]
-
Ensure the container is clean and dry before its first use for this waste stream.
-
-
Step 2: Designate a "this compound Waste" Container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Step 3: Maintain Chemical Incompatibility Awareness. While specific reactivity data for the N-oxide is limited, related pyridine compounds are incompatible with strong oxidizing agents and strong acids.[2][6] Therefore, this waste must be kept separate from:
-
Strong Oxidizers (e.g., nitric acid, perchlorates, permanganates)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)
-
-
Step 4: Add Waste Carefully. When adding waste, leave at least 10% headspace (one inch) in the container to allow for expansion of vapors and prevent spills.[4]
-
Step 5: Keep the Container Closed. The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][5] This is a primary regulatory requirement and prevents the release of harmful vapors.
Phase 3: Labeling and Documentation
Accurate labeling is a regulatory necessity and ensures the safety of everyone who may handle the container.
-
Step 1: Label the Container Immediately. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.[5][7]
-
Step 2: Complete the Label Information. The label must include, at a minimum:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations.
-
List all constituents and their approximate percentages, including solvents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
-
The date the container was first used for waste accumulation.
-
Phase 4: Storage in a Satellite Accumulation Area (SAA)
Labs must designate a specific location for the storage of hazardous waste before collection.
-
Step 1: Designate an SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[4][8]
-
Step 2: Ensure Secondary Containment. Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[5]
-
Step 3: Segregate from Incompatibles. Within the SAA, ensure the container is physically separated from incompatible chemicals as described in Phase 2.[4]
-
Step 4: Adhere to Accumulation Limits. Do not accumulate more than 55 gallons of total hazardous waste in an SAA. Once a container is full, it must be removed within three days.[4][5]
Phase 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Step 1: Request a Waste Pickup. Once the container is full or the experiment is complete, submit a chemical waste collection request to your institution's EH&S department.[5][8]
-
Step 2: Do Not Transport the Waste Yourself. Only trained EH&S staff should transport hazardous waste between buildings or to the central storage facility.[5]
-
Step 3: Final Disposal Method. Your EH&S office will consolidate the waste and send it to a licensed chemical destruction facility. The most common and appropriate method for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like nitrogen oxides.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Procedural flow from waste generation to final disposal.
Decontamination and Spill Management
-
Empty Containers: An empty container that has held this compound must still be treated as hazardous waste and disposed of via EH&S pickup unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.[7]
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don full PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area, secure it, and contact your institution's emergency EH&S number immediately.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
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Personal protective equipment for handling 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
An Essential Guide to Personal Protective Equipment for Handling 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS No. 90685-58-8) is a heterocyclic compound whose hazard profile necessitates stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following critical warnings.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications are not merely regulatory labels; they are indicators of potential routes of exposure and the physiological harm that can result. The N-oxide functional group can also impart unique chemical properties, such as hygroscopicity, meaning it can readily absorb moisture from the air.[2][3] This underscores the importance of handling the compound in a controlled environment to maintain its integrity and prevent unintended reactions.
The Core Principle: A Multi-Layered Defense
A robust safety plan does not rely on a single piece of equipment. It involves a multi-layered defense system where engineering controls (like fume hoods) are the first line of defense, followed by specific personal protective equipment (PPE), and finally, well-rehearsed procedural discipline. This guide focuses on the critical PPE layer, tailored to the specific risks posed by this compound.
PPE Selection Matrix: Matching the Equipment to the Task
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The potential for splashes, aerosolization, and direct contact varies significantly between tasks such as weighing a solid versus performing a reaction under reflux.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields. | Double-gloving: Chemical-resistant outer gloves (Butyl rubber) over inner nitrile gloves. | Flame-resistant lab coat, fully buttoned. | Recommended in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Preparing Solutions | Chemical splash goggles. For larger volumes (>1L), a face shield over goggles is required.[4] | Double-gloving: Chemical-resistant outer gloves (Butyl rubber or Viton®) over inner nitrile gloves.[5][6] | Chemical-resistant apron over a flame-resistant lab coat. | All manipulations should be performed in a certified chemical fume hood. |
| Running a Reaction | Chemical splash goggles and face shield.[4] | Chemical-resistant gloves appropriate for all reagents used. Ensure glove integrity throughout the process. | Chemical-resistant apron over a flame-resistant lab coat. | All reactions must be conducted within a chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant coveralls or suit. | A NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[7] For large spills, a Self-Contained Breathing Apparatus (SCBA) may be required.[8] |
| Waste Disposal | Chemical splash goggles. | Double-gloving with chemical-resistant outer gloves. | Chemical-resistant apron over a lab coat. | Work within a chemical fume hood or a well-ventilated designated waste handling area. |
Detailed PPE Protocols: The "Why" Behind the "What"
Eye and Face Protection
Standard safety glasses are insufficient. Due to the serious eye irritation warning, chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound in liquid form or when there is a risk of splashing.[9][10] For operations with a higher risk of splashes, such as transferring large volumes or working with pressurized systems, a face shield must be worn in addition to goggles .[4]
Skin and Body Protection
-
Gloves: This compound is harmful in contact with skin.[1] A single pair of standard nitrile gloves offers insufficient protection. Double-gloving is the required standard. The outer glove should be made of a highly resistant material like butyl rubber , which provides excellent protection against pyridine and its derivatives.[6] Always check the manufacturer's glove compatibility chart.[6] Gloves should be inspected for defects before each use and removed promptly and properly to avoid cross-contamination.
-
Lab Coat and Apron: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[4] When handling solutions or performing reactions, a chemical-resistant apron provides an additional layer of protection against spills.
Respiratory Protection
Inhalation is a primary route of exposure.[1] Therefore, all handling of this compound, especially the solid form which can create dust, must be performed within a certified chemical fume hood .[5][6] This engineering control is non-negotiable. If a situation arises where a fume hood cannot be used (e.g., a large spill), a NIOSH-approved respirator with cartridges rated for organic vapors and ammonia derivatives is essential.[7]
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Decontamination and Disposal
Safe handling extends beyond the experiment itself. Proper decontamination and disposal are critical to prevent residual exposure and environmental contamination.
Step-by-Step Decontamination Protocol
-
Post-Handling: After completing work, wipe down the external surfaces of all containers and equipment with a suitable solvent (e.g., 70% ethanol) to remove any trace contamination.
-
Glove Removal: Remove the outer gloves first, turning them inside out without touching the exterior. Dispose of them in the designated hazardous waste container.
-
PPE Removal: Remove your apron (if used), followed by your lab coat.
-
Final Glove Removal: Remove the inner nitrile gloves, again avoiding contact with the exterior surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[5][11]
-
Segregation: Do not mix this waste with other waste streams.[5] Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, etc.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
-
Containerization: Use robust, leak-proof containers that are compatible with pyridine derivatives.[6] Ensure containers are tightly sealed when not in use.
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.[5] Common methods for pyridine-based waste include high-temperature incineration.[11]
By adhering to these stringent PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13153315, this compound. Available at: [Link]
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Washington State University (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
